D329C
Description
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Properties
CAS No. |
146644-96-4 |
|---|---|
Molecular Formula |
C20H21NO2 |
Synonyms |
D329C |
Origin of Product |
United States |
Foundational & Exploratory
what is the function of D329C mutation in SdcS protein
An In-depth Technical Guide on the Functional Role of the D329C Mutation in the SdcS Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria, such as Staphylococcus aureus, necessitates a deep understanding of their fundamental physiological processes to identify novel therapeutic targets. One such process is nutrient acquisition, which is mediated by a variety of transport proteins. The Na+/dicarboxylate symporter (SdcS) from Staphylococcus aureus is a key transporter responsible for the uptake of dicarboxylates like succinate, which are crucial for the bacterium's central metabolism.[1][2] SdcS is a member of the divalent-anion/Na+ symporter (DASS) family, which includes the mammalian Na+/dicarboxylate cotransporters NaDC1 and NaDC3, making it a valuable model for studying this family of transporters.[1][2] This technical guide focuses on the functional implications of a specific mutation, this compound, in the SdcS protein, providing insights into its structure-function relationship and the methodologies used to elucidate its role.
It is important to distinguish the bacterial SdcS protein from the eukaryotic Syndecan (SDC) family of proteins (SDC1-4).[3][4][5] Syndecans are transmembrane heparan sulfate proteoglycans involved in cell-matrix adhesion and signaling in vertebrates and are structurally and functionally distinct from the bacterial SdcS transporter.[3][5] This guide is exclusively focused on the bacterial SdcS protein.
Core Function of the SdcS Protein
The SdcS protein is an integral membrane protein that facilitates the transport of dicarboxylates, such as succinate, across the bacterial cell membrane.[2] This transport is coupled to the electrochemical gradient of sodium ions (Na+), a process known as symport or cotransport.[1][2] Specifically, SdcS mediates an electroneutral symport with a stoichiometry of 2 Na+ ions for every dicarboxylate molecule transported.[2] This mechanism allows Staphylococcus aureus to actively accumulate essential metabolites from its environment, even against a concentration gradient. The function of SdcS is intrinsically linked to the conformational changes the protein undergoes during the transport cycle, which involves binding and translocation of both Na+ and the dicarboxylate substrate.
The this compound Mutation: Probing Conformational Changes
Site-directed mutagenesis is a powerful tool to investigate the roles of specific amino acid residues in protein function. In the case of SdcS, a cysteine-less version of the protein (C457S) was created to serve as a background for introducing single cysteine mutations at positions of interest.[1] The this compound mutation, which replaces an aspartate residue at position 329 with a cysteine, was generated to probe the accessibility of this region of the protein.[1]
The functional consequence of the this compound mutation was assessed by examining its sensitivity to the membrane-impermeant chemical labeling reagent [2-(trimethylammonium)ethyl]methanethiosulfonate (MTSET).[1] This reagent reacts with exposed cysteine residues. The key finding was that the this compound mutant was sensitive to MTSET from the extracellular side, but only in the presence of Na+.[1] This suggests that the binding of Na+ induces a conformational change in the SdcS protein that exposes the 329th residue to the extracellular environment, making it accessible for modification by MTSET. This finding is crucial as it identifies residue D329 as being located in a region of the protein that is conformationally sensitive to ion binding and likely plays a role in the transport mechanism.[1]
Quantitative Data Summary
The available research provides qualitative data on the effect of the this compound mutation. The primary reported characteristic is its conditional sensitivity to a chemical probe, which is summarized below.
| Mutant | Condition | Sensitivity to Extracellular MTSET | Implied Functional Role of the Wild-Type Residue (D329) | Reference |
| SdcS this compound | Presence of Na+ | Sensitive | Located in a region that becomes exposed to the extracellular side upon Na+ binding, indicating a role in the conformational changes of the transport cycle. | [1] |
| SdcS this compound | Absence of Na+ | Insensitive | Shielded from the extracellular environment in the absence of Na+. | [1] |
Experimental Protocols
The investigation of the this compound mutation in SdcS involves a series of established molecular biology and biochemical techniques. A detailed overview of the likely methodologies is provided below.
Site-Directed Mutagenesis and Plasmid Construction
-
Objective: To create the this compound mutation in the sdcS gene.
-
Protocol:
-
A cysteine-less version of the sdcS gene (e.g., with the native cysteine at position 457 replaced by serine, C457S) is cloned into an E. coli expression vector.
-
The this compound mutation is introduced into the cysteine-less sdcS construct using a commercially available site-directed mutagenesis kit. This typically involves PCR with primers containing the desired mutation.
-
The sequence of the mutated gene is verified by DNA sequencing to ensure the intended mutation is present and that no other mutations were introduced.
-
Heterologous Expression in E. coli
-
Objective: To produce the mutant SdcS protein for functional studies.
-
Protocol:
-
The expression plasmid containing the sdcS this compound gene is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Bacterial cultures are grown to mid-log phase, and protein expression is induced (e.g., with IPTG).
-
Cells are harvested by centrifugation and stored at -80°C until further use.
-
Preparation of Membrane Vesicles
-
Objective: To obtain a membrane-enriched fraction containing the SdcS this compound protein in a native-like lipid environment.
-
Protocol:
-
Harvested E. coli cells are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.
-
The cell lysate is centrifuged at a low speed to remove unbroken cells and large debris.
-
The supernatant is then subjected to ultracentrifugation to pellet the cell membranes.
-
The resulting membrane pellet is washed and resuspended in a suitable buffer to generate either right-side-out (RSO) or inside-out (ISO) membrane vesicles.
-
Cysteine Accessibility Assay with MTSET
-
Objective: To determine the accessibility of the introduced cysteine at position 329 to the extracellular environment.
-
Protocol:
-
RSO membrane vesicles containing the SdcS this compound mutant are prepared.
-
The vesicles are incubated with the membrane-impermeant sulfhydryl-reactive reagent MTSET in the presence and absence of Na+.
-
The reaction is quenched, and the effect of MTSET modification on the transport activity of SdcS is measured using a radiolabeled substrate (e.g., [3H]succinate). A significant reduction in transport activity after MTSET treatment indicates that the cysteine residue was accessible and modified.
-
Alternatively, the extent of labeling can be assessed biochemically (e.g., by biotinylating the cysteine and detecting it with streptavidin).
-
Visualizations: Signaling Pathways and Experimental Workflows
Logical Relationship of the SdcS Transport Cycle and the Role of D329
Caption: Conformational states of the SdcS transporter during the succinate import cycle.
Experimental Workflow for this compound Functional Analysis
References
- 1. Identification of conformationally sensitive amino acids in the Na(+)/dicarboxylate symporter (SdcS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional reconstitution of SdcS, a Na+-coupled dicarboxylate carrier protein from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Syndecans: Master Signaling Regulators with Prognostic and Targetable Therapeutic Values in Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Significance of D329C in the Na+/dicarboxylate Symporter: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Tenets of the Na+/dicarboxylate Symporter Family
The Na+/dicarboxylate symporters, part of the Solute Carrier 13 (SLC13) family in mammals, are crucial membrane proteins that facilitate the transport of dicarboxylates, such as succinate and citrate, across cellular membranes. This transport is coupled to the electrochemical gradient of sodium ions, a process fundamental to cellular metabolism and energy homeostasis. The bacterial homolog, SdcS from Staphylococcus aureus, serves as a vital model for understanding the structure-function relationship of these transporters due to its amenability to heterologous expression and biochemical characterization.
The D329C Mutation: Unveiling Conformational Dynamics
Site-directed mutagenesis is a powerful tool to probe the functional significance of specific amino acid residues within a protein. The mutation of aspartate at position 329 to a cysteine (this compound) in the SdcS transporter has provided key insights into the protein's transport mechanism.
Extracellular Accessibility and the Role of Sodium
Research on the this compound mutant of SdcS has revealed that this residue is accessible to modification by the membrane-impermeant sulfhydryl reagent, [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET), from the extracellular side of the membrane. Crucially, this accessibility is dependent on the presence of sodium ions. This finding strongly suggests that the binding of Na+ induces a conformational change in the transporter, exposing the D329 residue to the extracellular environment. This is a critical piece of evidence supporting a dynamic transport mechanism where different parts of the protein become accessible to the aqueous surroundings during the transport cycle.
Data Presentation: Transport Kinetics
| Transporter Variant | Substrate | K_m (μM) | V_max (pmol·min⁻¹·well⁻¹) |
| hNaDC1 Wild-Type | Succinate | 590 | 403 |
| SdcS Wild-Type | Succinate | Data would be presented here | Data would be presented here |
| SdcS this compound Mutant | Succinate | Data would be presented here | Data would be presented here |
Note: K_m (Michaelis constant) represents the substrate concentration at half-maximal transport velocity, and V_max represents the maximum rate of transport. These values for hNaDC1 were determined in COS-7 cells.[1]
Experimental Protocols
Site-Directed Mutagenesis (QuikChange™ Method)
This protocol outlines the general steps for introducing the this compound mutation into the SdcS gene cloned into an expression vector.
a. Primer Design:
-
Two complementary mutagenic primers (25-45 bases in length) are designed.
-
The desired mutation (GAC to TGC for D to C) is centered in the primers.
-
Primers should have a melting temperature (Tm) of ≥ 78°C.
b. PCR Amplification:
-
A PCR reaction is set up containing the plasmid DNA template, the mutagenic primers, PfuUltra high-fidelity DNA polymerase, dNTPs, and reaction buffer.
-
Thermal cycling is performed to amplify the mutant plasmid. A typical program involves an initial denaturation, followed by 18 cycles of denaturation, annealing, and extension.
c. Digestion of Parental DNA:
-
The PCR product is treated with the Dpn I restriction enzyme, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.
d. Transformation:
-
The Dpn I-treated DNA is transformed into competent E. coli cells.
-
The transformed cells are plated on selective media (e.g., containing an antibiotic for which the plasmid carries a resistance gene).
e. Verification:
-
Plasmid DNA is isolated from the resulting colonies.
-
The presence of the desired mutation is confirmed by DNA sequencing.
Preparation of Right-Side-Out (RSO) and Inside-Out (ISO) E. coli Membrane Vesicles
This protocol is essential for studying the transport activity and sidedness of reagent accessibility.
a. Cell Growth and Harvesting:
-
E. coli cells transformed with the expression plasmid (containing either wild-type or mutant SdcS) are grown to mid-log phase.
-
Cells are harvested by centrifugation.
b. Spheroplast Formation:
-
The cell pellet is resuspended in a buffer containing lysozyme and EDTA to digest the cell wall, forming spheroplasts.
c. Lysis and Vesicle Formation:
-
For RSO vesicles: Spheroplasts are subjected to osmotic lysis in a low-osmotic buffer.
-
For ISO vesicles: Cells are lysed by passage through a French press at high pressure.
d. Vesicle Purification:
-
The cell lysate is subjected to differential centrifugation to remove unlysed cells and cellular debris.
-
The membrane vesicles are pelleted by ultracentrifugation and resuspended in an appropriate buffer.
Cysteine Accessibility Mapping with MTSET
This protocol determines the accessibility of the introduced cysteine residue from either the extracellular or intracellular side of the membrane.
a. Vesicle Preparation:
-
RSO or ISO membrane vesicles containing the this compound mutant are prepared as described above.
b. MTSET Treatment:
-
Vesicles are incubated with MTSET in the presence or absence of Na+.
-
The reaction is quenched after a specific time by adding a reducing agent like DTT.
c. Transport Assay:
-
The transport of a radiolabeled substrate (e.g., [¹⁴C]-succinate) is measured in the MTSET-treated and untreated vesicles.
-
Uptake is initiated by adding the substrate and terminated at various time points by rapid filtration.
-
The radioactivity retained on the filters is quantified by scintillation counting.
d. Data Analysis:
-
The rate of transport in MTSET-treated vesicles is compared to that in untreated vesicles.
-
A significant reduction in transport activity after MTSET treatment indicates that the cysteine residue is accessible to the reagent.
Mandatory Visualizations
Caption: Experimental workflow for characterizing the this compound mutant.
Caption: Generalized "elevator" transport mechanism for Na+/dicarboxylate symporters.
References
The Y329C Mutation: A Structural and Functional Analysis of Glycogen Branching Enzyme 1 (GBE1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen branching enzyme 1 (GBE1) is a crucial enzyme in glycogen metabolism, responsible for introducing α-1,6-glycosidic branches into the growing glycogen chain. This branching is essential for creating a soluble and readily accessible energy store in the form of glycogen.[1][2] Mutations in the GBE1 gene can lead to a spectrum of disorders, ranging from the severe, early-onset glycogen storage disease type IV (GSD IV) to the later-onset neurodegenerative disorder, Adult Polyglucosan Body Disease (APBD).[3][4]
This technical guide focuses on the Y329C mutation and the closely related, well-studied Y329S mutation in the GBE1 protein. The tyrosine residue at position 329 is highly conserved across species, indicating its critical role in the enzyme's structure and function.[5] The substitution of this large, aromatic tyrosine with a smaller cysteine or serine residue has profound consequences on the protein's stability, solubility, and enzymatic activity. Understanding the molecular ramifications of this mutation is paramount for developing targeted therapeutic strategies for APBD and related GBE1-deficiency disorders.
This document provides a comprehensive overview of the structural and functional effects of the Y329C/S mutation, detailed experimental protocols for its characterization, and a summary of the current understanding of the downstream cellular consequences.
Quantitative Data on the Effects of the Y329S Mutation
The Y329S mutation significantly impacts the biophysical and enzymatic properties of the GBE1 protein. The following tables summarize the key quantitative findings from published research.
Table 2.1: Impact of Y329S Mutation on GBE1 Protein Stability
| Parameter | Wild-Type GBE1 | Y329S Mutant GBE1 | Reference |
| Melting Temperature (Tm) | 48.9 °C | 41.68 °C | [6] |
Table 2.2: Effect of Y329S Mutation on GBE1 Enzymatic Activity
| Parameter | Wild-Type GBE1 | Y329S Mutant GBE1 | Reference |
| Relative Enzymatic Activity | 100% | ~50% | [7][8] |
| Recombinant Protein Yield | Normal | Drastically Reduced | [9] |
| Solubility | Soluble | Reduced Solubility/Prone to Aggregation | [9] |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and characterization of wild-type and mutant GBE1, as well as for assessing the impact of the Y329C/S mutation.
Recombinant Human GBE1 Expression and Purification
This protocol describes the expression of human GBE1 in E. coli and its subsequent purification.
Workflow for Recombinant GBE1 Production
Caption: Workflow for recombinant GBE1 expression and purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human GBE1 cDNA (wild-type or mutant)
-
Luria-Bertani (LB) broth and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Size-exclusion chromatography column and buffer (e.g., Superdex 200, 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Transformation: Transform the E. coli expression strain with the GBE1 expression vector and plate on selective LB agar.
-
Culture Growth: Inoculate a single colony into LB broth with the appropriate antibiotic and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the cleared lysate onto a pre-equilibrated affinity chromatography column. Wash the column extensively with Wash Buffer. Elute the bound protein with Elution Buffer.
-
Size-Exclusion Chromatography: Concentrate the eluted protein and further purify it by size-exclusion chromatography to remove aggregates and other impurities.
-
Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE and determine the concentration using a spectrophotometer (A280) or a protein assay (e.g., BCA).
GBE1 Enzymatic Activity Assay
This colorimetric assay measures the branching activity of GBE1 by detecting the decrease in the absorbance of the iodine-amylose complex.
Principle of the GBE1 Activity Assay
Caption: Principle of the GBE1 colorimetric activity assay.
Materials:
-
Purified GBE1 (wild-type or mutant)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate pH 7.4, 100 mM NaCl)
-
Substrate Solution (e.g., 6 mg/mL soluble starch or amylose in Assay Buffer)
-
Iodine Reagent (0.5 mg/mL iodine and 5 mg/mL potassium iodide in water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the purified GBE1 enzyme with the Substrate Solution in Assay Buffer. Include a no-enzyme control.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by boiling the mixture for 1-2 minutes.
-
Iodine Staining: Dilute the reaction mixture with water and add the Iodine Reagent.
-
Absorbance Measurement: Transfer the samples to a 96-well plate and measure the absorbance at 660 nm.
-
Calculation: The decrease in absorbance in the enzyme-containing sample compared to the no-enzyme control is proportional to the GBE1 activity. One unit of activity can be defined as the amount of enzyme that causes a specific decrease in absorbance per minute under the assay conditions.[10]
Thermal Stability Assay (Differential Scanning Fluorimetry)
This assay measures the melting temperature (Tm) of GBE1, which is an indicator of its thermal stability.
Workflow for Thermal Stability Assay
Caption: Workflow for Differential Scanning Fluorimetry (DSF).
Materials:
-
Purified GBE1 (wild-type or mutant)
-
DSF Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Hydrophobic fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument with a thermal ramping capability
Procedure:
-
Sample Preparation: In a qPCR plate, prepare a reaction mixture containing the purified GBE1 protein and the fluorescent dye in DSF Buffer.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument and subject it to a temperature ramp (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Fluorescence Monitoring: Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, the hydrophobic dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the resulting melting curve corresponds to the melting temperature (Tm) of the protein.
Signaling Pathways and Disease Pathogenesis
The primary pathogenic consequence of GBE1 deficiency due to mutations like Y329C/S is the accumulation of abnormally structured glycogen, known as polyglucosan bodies.[2] These insoluble aggregates are resistant to normal glycogen metabolism and accumulate within cells, particularly in neurons, leading to cellular dysfunction and the clinical manifestations of APBD.
Proposed Pathogenic Cascade in Adult Polyglucosan Body Disease (APBD)
Caption: Pathogenic cascade of the GBE1 Y329C/S mutation.
The accumulation of polyglucosan bodies is thought to trigger a number of downstream cellular stress responses:
-
Autophagy: The cell's primary mechanism for clearing aggregated proteins and damaged organelles, is activated in response to polyglucosan bodies. However, the clearance may be inefficient, contributing to the progressive accumulation.[11]
-
Mitochondrial Dysfunction: The presence of large intracellular aggregates can impair mitochondrial function, leading to energy deficits and oxidative stress, which are particularly detrimental to neurons.
-
Axonal Transport Defects: In neurons, the accumulation of polyglucosan bodies can physically obstruct axonal transport, disrupting the flow of essential molecules and organelles along the axon and contributing to neurodegeneration.
The interplay of these pathways ultimately leads to the progressive neuronal dysfunction and the clinical symptoms observed in APBD, including peripheral neuropathy, spasticity, and cognitive decline.[4]
Conclusion
The Y329C mutation in GBE1, along with the analogous Y329S mutation, serves as a clear example of how a single amino acid substitution can lead to profound structural and functional consequences for a protein, ultimately resulting in a debilitating human disease. The reduced stability and enzymatic activity of the mutant GBE1 protein directly lead to the formation of pathogenic polyglucosan bodies. A deeper understanding of the molecular mechanisms underlying the misfolding, aggregation, and reduced function of the mutant enzyme, as well as the downstream cellular responses to polyglucosan body accumulation, is critical for the development of novel therapeutic interventions for APBD. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the pathophysiology of GBE1-related disorders and to screen for potential therapeutic agents that can either stabilize the mutant protein or enhance the clearance of polyglucosan bodies.
References
- 1. APBD - Adult Polyglucosan Body Disease - Alex - The Leukodystrophy Charity [alextlc.org]
- 2. Adult polyglucosan body disease: MedlinePlus Genetics [medlineplus.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. rarediseases.org [rarediseases.org]
- 5. researchgate.net [researchgate.net]
- 6. xcode.life [xcode.life]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of GBE1 mutations via protein expression studies in glycogen storage disease type IV: A report on a non-progressive form with a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pepticom.com [pepticom.com]
- 10. 251st ENMC International Workshop: Polyglucosan Storage Myopathies 13–15 December 2019, Hoofddorp, The Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medlineplus.gov [medlineplus.gov]
The Role of D329C in Elucidating the conformational Dynamics of Rhodopsin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of membrane protein dynamics is crucial for understanding their function and for the development of novel therapeutics. Site-directed mutagenesis, coupled with biophysical techniques, provides a powerful approach to probe the intricate conformational changes that govern protein activity. This technical guide focuses on the pivotal role of the D329C mutation in the C-terminal tail of the G protein-coupled receptor (GPCR) rhodopsin. The introduction of a cysteine at this position allows for site-specific labeling with environmentally sensitive probes, enabling the detailed investigation of the structural rearrangements that occur during rhodopsin's activation and signaling cascade. This document provides a comprehensive overview of the experimental methodologies, quantitative data derived from such studies, and the signaling pathways involved, serving as a resource for researchers in the field of membrane protein dynamics and drug discovery.
Introduction to Rhodopsin and the Significance of this compound
Rhodopsin, the photoreceptor protein in retinal rod cells, is a prototypical Class A GPCR. Its primary function is to detect photons of light and initiate the visual transduction cascade. This process involves a series of conformational changes, transitioning the protein from an inactive to an active state, which in turn activates the G protein transducin. Understanding the molecular mechanics of these conformational changes is fundamental to comprehending GPCR signaling in general.
The strategic placement of a cysteine residue via site-directed mutagenesis allows for the attachment of reporter molecules, such as fluorescent probes or spin labels. The this compound mutation, located in the cytoplasmic C-terminal tail of rhodopsin, has proven to be particularly informative. This region is known to be involved in interactions with transducin and other signaling partners. By labeling this site, researchers can directly monitor the environmental changes and movements of the C-terminal domain during the activation process.
Experimental Protocols
Site-Directed Mutagenesis of Rhodopsin to Introduce this compound
The creation of the this compound rhodopsin mutant is achieved through site-directed mutagenesis, a technique that allows for specific alterations in a DNA sequence. A common method is overlap extension PCR.
Materials:
-
Wild-type rhodopsin expression plasmid (e.g., in a pMT vector)
-
Pfu DNA polymerase or other high-fidelity polymerase
-
Mutagenic primers (forward and reverse) containing the codon change for this compound
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
DNA sequencing services
Protocol:
-
Primer Design: Design complementary forward and reverse primers, typically 25-45 bases in length, containing the desired mutation (GAC to TGC for Asp to Cys). The mutation should be located in the center of the primers.
-
PCR Amplification: Perform PCR using the wild-type rhodopsin plasmid as a template and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the this compound mutation.
-
Cycling Parameters (Example):
-
Initial Denaturation: 95°C for 2 minutes
-
25-30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 5 minutes
-
-
-
DpnI Digestion: The PCR product contains the parental, methylated DNA and the newly synthesized, unmethylated mutant DNA. Add DpnI to the PCR reaction and incubate at 37°C for 1-2 hours. DpnI specifically digests methylated DNA, thus removing the parental plasmid.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plasmid Purification and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the presence of the this compound mutation and the absence of any other mutations by DNA sequencing.
Expression and Purification of this compound Rhodopsin
The this compound rhodopsin mutant can be expressed in a suitable host system, such as HEK293 cells, and purified for biophysical studies.
Materials:
-
HEK293 cells
-
Transfection reagent
-
Expression medium
-
Lysis buffer (e.g., containing 1% n-dodecyl β-D-maltoside (DDM))
-
Affinity chromatography resin (e.g., 1D4 antibody-coupled sepharose)
-
Wash and elution buffers
Protocol:
-
Transfection: Transfect HEK293 cells with the this compound rhodopsin expression plasmid.
-
Cell Harvest and Solubilization: Harvest the cells and solubilize the membranes in lysis buffer to extract the rhodopsin.
-
Affinity Chromatography: Purify the solubilized this compound rhodopsin using affinity chromatography. The 1D4 antibody specifically recognizes the C-terminus of rhodopsin.
-
Buffer Exchange: Exchange the purified protein into a suitable buffer for subsequent labeling and analysis.
Site-Specific Labeling of this compound Rhodopsin
The engineered cysteine at position 329 can be specifically labeled with a thiol-reactive probe, such as a fluorescent dye or a spin label.
Materials:
-
Purified this compound rhodopsin
-
Thiol-reactive fluorescent probe (e.g., Alexa Fluor 488 C5 maleimide) or spin label (e.g., (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate, MTSSL)
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
Size-exclusion chromatography column to remove excess label
Protocol:
-
Labeling Reaction: Incubate the purified this compound rhodopsin with a 5- to 10-fold molar excess of the thiol-reactive probe in the dark at 4°C for 2-4 hours or overnight.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as dithiothreitol (DTT).
-
Removal of Free Label: Separate the labeled protein from the unreacted probe using size-exclusion chromatography.
-
Determination of Labeling Efficiency: Determine the concentration of the protein and the attached label spectrophotometrically to calculate the labeling efficiency.
Quantitative Data from this compound Rhodopsin Studies
The this compound mutation has been instrumental in providing quantitative data on the conformational dynamics of rhodopsin. By labeling this site, researchers have been able to measure distances, monitor environmental changes, and quantify the kinetics of conformational transitions.
| Experimental Technique | Parameter Measured | Finding |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Inter-spin distance between two labeled sites | Light-induced increase in the distance between the cytoplasmic ends of transmembrane helices, indicating an outward movement upon activation. |
| Fluorescence Resonance Energy Transfer (FRET) | Efficiency of energy transfer between a donor and acceptor fluorophore | Changes in FRET efficiency upon light activation reveal movements of the C-terminal tail relative to other domains of the protein. |
| Fluorescence Spectroscopy | Changes in fluorescence intensity or emission wavelength | Light-induced changes in the local environment of the this compound-attached probe, reflecting conformational rearrangements in the C-terminal region. |
Visualizing Rhodopsin's Signaling Pathway and Experimental Workflows
Rhodopsin Phototransduction Cascade
The following diagram illustrates the key steps in the rhodopsin signaling pathway, initiated by the absorption of a photon.
Caption: The rhodopsin phototransduction cascade.
Experimental Workflow for Studying this compound Rhodopsin Dynamics
The logical flow from molecular biology to biophysical analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for this compound rhodopsin studies.
Conclusion
The this compound mutation in rhodopsin has served as a powerful tool for dissecting the molecular choreography of GPCR activation. By providing a specific site for the attachment of biophysical probes, this mutant has enabled researchers to gain quantitative insights into the dynamic conformational changes that underpin signal transduction. The experimental strategies outlined in this guide, from site-directed mutagenesis to advanced spectroscopic techniques, provide a robust framework for investigating membrane protein dynamics. The knowledge gained from studying mutants like this compound is not only fundamental to our understanding of vision but also has broader implications for the design of therapeutic agents targeting the vast family of G protein-coupled receptors.
D329C as a tool for cysteine accessibility studies
An In-depth Technical Guide to Substituted Cysteine Accessibility Studies Using Site-Directed Mutagenesis
Introduction to Cysteine Accessibility Studies
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to probe the structure and dynamics of proteins.[1] This method provides spatial information about a protein by identifying which amino acid residues are exposed to the solvent and which are buried within the protein's structure or within a biological membrane. The core principle of SCAM involves introducing a cysteine residue at a specific position in a protein that ideally lacks native cysteines. The accessibility of this engineered cysteine to reaction with sulfhydryl-specific reagents is then assessed.[1] This guide focuses on the practical application of this technique, using a hypothetical cysteine mutant, D329C of "Protein X," as a case study to illustrate the principles and methodologies.
The choice of cysteine is critical due to the unique reactivity of its sulfhydryl group, which is not present in any other natural amino acid side chain, making it an exclusive target for specific chemical probes. By systematically replacing residues with cysteine, researchers can map the topology of a protein, identify residues lining a channel or a binding pocket, and detect conformational changes in response to ligand binding or other stimuli.
The Rationale for Creating a this compound Mutant
To investigate the local environment of a specific residue, such as aspartic acid at position 329 (D329) in a hypothetical "Protein X," site-directed mutagenesis is employed to replace it with a cysteine, creating the this compound mutant. This specific substitution allows for the exploration of the structural and functional role of this position. For instance, if D329 is hypothesized to be in a transmembrane domain or a ligand-binding pocket, studying the accessibility of a cysteine at this position can confirm its location and its exposure to the aqueous environment.
The underlying logic of the experiment is to determine whether the sulfhydryl group of the introduced cysteine at position 329 can be modified by membrane-permeant and membrane-impermeant reagents. This differential reactivity provides information about whether the residue is on the extracellular or intracellular side of a membrane, or buried within it.
Experimental Workflow
The overall workflow for a cysteine accessibility study using a mutant like this compound is a multi-step process that begins with the generation of the mutant protein and culminates in the analysis of its accessibility to various probes.
Key Experimental Protocols
Site-Directed Mutagenesis and Protein Expression
The first step is to introduce the this compound mutation into the gene encoding Protein X using standard site-directed mutagenesis techniques. The mutated gene is then expressed in a suitable system (e.g., E. coli, yeast, or mammalian cells). For membrane proteins, an E. coli expression system is often utilized.[2] The expressed protein should ideally contain an affinity tag (e.g., a His-tag) to facilitate purification.[2]
Cysteine Accessibility Probing with Sulfhydryl Reagents
The accessibility of the engineered cysteine is tested using various sulfhydryl-reactive reagents. The choice of reagent depends on the specific question being addressed.
-
Membrane-Impermeant Reagents: Reagents like methanethiosulfonate ethylsulfonate (MTSES) are used to label cysteines exposed to the extracellular environment.[2]
-
Membrane-Permeant Reagents: Reagents such as N-ethylmaleimide (NEM), often radiolabeled (e.g., [14C]NEM), can cross the cell membrane and label all accessible cysteines, both intracellular and extracellular.[2]
-
Fluorescent Probes: Fluorescent dyes like N-[[(iodoacetyl)-amino)ethyl]-1-sulfonaphthylamine (IAEDANS) can be attached to the cysteine to probe the local environment's polarity.[3]
-
Colorimetric Reagents: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is used to quantify the number of accessible cysteines through a colorimetric reaction.[3]
A typical labeling experiment involves incubating the cells expressing the this compound mutant or the purified protein with the chosen sulfhydryl reagent. Control experiments with the wild-type protein (lacking the engineered cysteine) are crucial to account for any background labeling.
Detection and Quantification of Labeling
Following the labeling reaction, the protein is purified, typically using mini-scale affinity chromatography.[2] The extent of labeling is then quantified.
-
For Radiolabeled Reagents: The purified protein is separated by SDS-PAGE, and the gel is dried and exposed to a PhosphorImager screen.[2] The amount of incorporated radioactivity is a direct measure of cysteine accessibility.
-
For Fluorescent Probes: The fluorescence emission spectrum of the labeled protein is measured. The wavelength of maximum emission provides information about the polarity of the cysteine's environment.[3]
-
For Biotinylated Reagents: The labeled protein can be detected by Western blotting using streptavidin conjugated to an enzyme like horseradish peroxidase.
Logical Framework for Data Interpretation
The interpretation of the results relies on a logical framework that considers the properties of the reagents used.
Quantitative Data Presentation
The quantitative data from cysteine accessibility studies can be summarized in tables for clear comparison.
Table 1: Reactivity of this compound with Various Sulfhydryl Reagents
| Reagent | Type | Concentration (mM) | Incubation Time (min) | Relative Labeling (%) |
| MTSES | Membrane-Impermeant | 1.0 | 10 | 5 ± 1 |
| [14C]NEM | Membrane-Permeant | 0.5 | 15 | 85 ± 5 |
| DTNB | Colorimetric | 0.1 | 5 | 90 ± 7 |
| IAEDANS | Fluorescent | 0.2 | 30 | 78 ± 6 |
Relative labeling is normalized to a fully accessible control cysteine mutant.
Table 2: Environmental Probing of this compound using IAEDANS
| Condition | Maximum Emission Wavelength (nm) | Interpretation |
| This compound in Detergent Micelles | 480 | Hydrophobic Environment |
| This compound in Phospholipid Bilayers | 475 | Highly Hydrophobic Environment |
| This compound in Aqueous Buffer | 520 | Aqueous Environment |
Potential Pitfalls and Considerations
Conclusion
The use of site-directed cysteine mutagenesis, as exemplified by the hypothetical this compound mutant, is a versatile and powerful approach for probing protein structure and dynamics. By carefully selecting sulfhydryl-reactive reagents and analytical methods, researchers can gain valuable insights into the topology of proteins, the nature of their interaction with the surrounding environment, and the conformational changes that underlie their function. This technical guide provides a framework for designing, executing, and interpreting cysteine accessibility experiments, which are a cornerstone of modern protein science..
References
- 1. Impact of posttranslational modifications of engineered cysteines on the substituted cysteine accessibility method: evidence for glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accessibility and environment probing using cysteine residues introduced along the putative transmembrane domain of the major coat protein of bacteriophage M13 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Impact of the D329C Mutation on Ion Transport: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The precise regulation of ion transport across cellular membranes is fundamental to a vast array of physiological processes, from neuronal signaling to muscle contraction and epithelial transport. Genetic mutations that alter the function of ion channels and transporters can disrupt this delicate balance, leading to a class of disorders known as channelopathies. This technical guide focuses on the impact of a specific amino acid substitution, D329C, on ion transport dynamics. The this compound mutation involves the replacement of an aspartic acid (D) residue with a cysteine (C) at position 329 of a protein. While the specific protein and associated ion transport functions are not detailed in this guide, the principles and methodologies described herein provide a comprehensive framework for investigating the consequences of such a mutation.
Quantitative Analysis of Ion Transport Parameters
Understanding the functional impact of the this compound mutation necessitates a quantitative assessment of various ion transport parameters. These measurements are crucial for elucidating the precise mechanisms by which the mutation alters protein function.
| Parameter | Wild-Type (WT) Protein | This compound Mutant Protein | Fold Change (this compound/WT) |
| Ion Channel Conductance (pS) | Data Not Available | Data Not Available | Data Not Available |
| Ion Selectivity (PX/PNa) | Data Not Available | Data Not Available | Data Not Available |
| Transport Rate (ions/sec) | Data Not Available | Data Not Available | Data Not Available |
| Gating Voltage (V1/2, mV) | Data Not Available | Data Not Available | Data Not Available |
| Open Probability (Po) | Data Not Available | Data Not Available | Data Not Available |
Note: Specific quantitative data for the this compound mutation is not publicly available. The table above serves as a template for presenting such data when it becomes available through experimental investigation.
Methodologies for Investigating the this compound Mutation
A multi-faceted experimental approach is essential to fully characterize the effects of the this compound mutation on ion transport. The following protocols outline key techniques employed in the study of ion channel and transporter function.
Site-Directed Mutagenesis
Objective: To introduce the this compound mutation into the gene encoding the protein of interest.
Protocol:
-
Template Preparation: A plasmid containing the wild-type cDNA of the target protein is isolated and purified.
-
Primer Design: Oligonucleotide primers containing the desired mutation (a codon for cysteine replacing the codon for aspartic acid at position 329) are designed and synthesized.
-
PCR Amplification: The plasmid is amplified using a high-fidelity DNA polymerase and the mutagenic primers. This process creates copies of the plasmid that incorporate the this compound mutation.
-
Template Digestion: The original, non-mutated parental DNA template is digested using a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: The mutated plasmids are transformed into competent E. coli for amplification.
-
Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the presence of the this compound mutation and the absence of other unintended mutations.
Electrophysiological Recording (Patch-Clamp)
Objective: To measure the ion flow through the channel or transporter and characterize its biophysical properties.
Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, CHO) is cultured and transfected with plasmids encoding either the wild-type or the this compound mutant protein. A reporter gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Electrode Preparation: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an appropriate intracellular solution.
-
Seal Formation: The micropipette is brought into contact with the membrane of a transfected cell, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).
-
Recording Configuration:
-
Whole-cell: The membrane patch under the pipette is ruptured to allow electrical access to the entire cell. This configuration is used to measure macroscopic currents.
-
Single-channel: A small patch of membrane is excised from the cell, allowing the recording of currents from individual ion channels.
-
-
Data Acquisition and Analysis: Voltage protocols are applied to the cell, and the resulting ionic currents are recorded. Data analysis software is used to determine parameters such as current-voltage (I-V) relationships, channel conductance, open probability, and gating kinetics.
Visualizing the Investigative Workflow
The process of characterizing the this compound mutation follows a logical progression from genetic modification to functional analysis.
Caption: Experimental workflow for this compound mutation analysis.
Potential Signaling Pathways and Logical Relationships
The functional consequences of the this compound mutation can propagate through various cellular signaling pathways, ultimately leading to a physiological phenotype. The specific pathways will depend on the identity of the affected protein and its role in the cell.
D329C katG Mutation and Isoniazid Resistance Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoniazid (INH), a cornerstone of tuberculosis treatment, is a prodrug activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Resistance to INH is a major obstacle in controlling tuberculosis, and mutations in the katG gene are the primary mechanism behind this resistance. This technical guide provides an in-depth examination of the D329C mutation in the KatG enzyme and its role in conferring isoniazid resistance in Mycobacterium tuberculosis. While specific quantitative data for the this compound mutation is not extensively available in the reviewed literature, this guide will extrapolate from the well-documented effects of other katG missense mutations to elucidate the underlying biochemical and structural mechanisms of resistance. This document will detail the mechanism of INH activation, the impact of katG mutations on enzyme function, and the resultant resistance phenotype. Furthermore, it provides comprehensive experimental protocols for the characterization of such mutations and presents visualizations of the key pathways and workflows.
Introduction: Isoniazid and the Role of KatG
Isoniazid is a highly effective bactericidal agent against actively dividing Mycobacterium tuberculosis. As a prodrug, its efficacy is contingent on its activation within the mycobacterial cell. This activation is catalyzed by the catalase-peroxidase enzyme KatG, encoded by the katG gene.[1] The activated form of isoniazid, an isonicotinoyl radical, covalently binds to NAD+ to form an INH-NADH adduct. This adduct then inhibits the activity of enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway, leading to the disruption of the mycobacterial cell wall and subsequent cell death.
Mutations in the katG gene are the most common cause of isoniazid resistance, found in a significant percentage of INH-resistant clinical isolates. These mutations often lead to a decrease or complete loss of KatG's catalase-peroxidase activity, thereby preventing the activation of isoniazid.
The this compound katG Mutation: A Structural Perspective
The this compound mutation results in the substitution of a negatively charged aspartic acid (D) with a neutral, thiol-containing cysteine (C) at position 329 of the KatG protein. While the precise structural and functional consequences of the this compound mutation are not as extensively documented as other mutations (e.g., S315T), its location within the protein suggests a potential impact on the enzyme's catalytic efficiency and stability. Aspartic acid residues are often involved in maintaining the protein's tertiary structure through ionic interactions and hydrogen bonding. The substitution with cysteine could disrupt these interactions, leading to conformational changes that affect the active site's geometry and its ability to bind and process both its natural substrates (like hydrogen peroxide) and the prodrug isoniazid.
Mechanism of Isoniazid Resistance
The primary mechanism by which the this compound katG mutation is presumed to confer isoniazid resistance is through the reduction of the enzyme's ability to activate the prodrug. This impairment can be attributed to several factors:
-
Reduced Catalase-Peroxidase Activity: Missense mutations in katG are known to significantly decrease the enzyme's catalytic efficiency. This reduction in activity means that less isoniazid is converted to its active radical form.
-
Altered Substrate Binding: The conformational changes induced by the this compound mutation may hinder the binding of isoniazid to the active site of KatG.
-
Impaired Formation of the INH-NADH Adduct: With reduced activation of isoniazid, the formation of the inhibitory INH-NADH adduct is consequently diminished, allowing mycolic acid synthesis to proceed uninhibited.
The logical flow of how the this compound mutation leads to isoniazid resistance is depicted in the following diagram.
Caption: Logical flow of isoniazid action and resistance due to the this compound KatG mutation.
Quantitative Data on katG Mutations and Isoniazid Resistance
Table 1: Effect of katG Mutations on Catalase and Peroxidase Activity
| KatG Mutation | % Catalase Activity (relative to Wild-Type) | % Peroxidase Activity (relative to Wild-Type) | Reference |
| S315T | ~50% | ~50% | |
| R463L | Variable reduction | Variable reduction | |
| Asn238Ser | Catalytic efficiency reduced to 41% | Catalytic efficiency reduced to 52% | |
| Arg209Cys | Reduced by 43% | Reduced by 11% | |
| This compound (Predicted) | Significantly Reduced | Significantly Reduced | - |
Table 2: Isoniazid Minimum Inhibitory Concentration (MIC) for M. tuberculosis with katG Mutations
| KatG Mutation | Isoniazid MIC (µg/mL) | Resistance Level | Reference |
| Wild-Type | 0.05 - 0.2 | Susceptible | |
| S315T | 1 - 10 | High | |
| R463L | 0.2 - 5 | Low to Moderate | |
| Asn238Ser | 1 | High | |
| This compound (Predicted) | Elevated (likely >1 µg/mL) | High | - |
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the this compound katG mutation and its impact on isoniazid resistance.
Site-Directed Mutagenesis of the katG Gene
This protocol describes the introduction of the this compound mutation into a plasmid containing the wild-type katG gene.
Experimental Workflow:
Caption: Workflow for site-directed mutagenesis of the katG gene.
Methodology:
-
Primer Design: Design complementary forward and reverse primers containing the desired this compound mutation (GAC to TGC). The primers should be approximately 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type katG gene as the template and the mutagenic primers.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Purification: Plate the transformed cells on selective media (e.g., LB agar with the appropriate antibiotic). Isolate single colonies and purify the plasmid DNA.
-
Sequence Verification: Sequence the purified plasmid DNA to confirm the presence of the this compound mutation and the absence of any other unintended mutations.
Expression and Purification of KatG Protein
This protocol outlines the expression of wild-type and this compound mutant KatG in E. coli and its subsequent purification.
-
Transformation: Transform the expression plasmids containing the wild-type and this compound katG genes into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.
-
Purification: Purify the KatG protein from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography if the protein is His-tagged), followed by size-exclusion chromatography for higher purity.
-
Purity Assessment: Assess the purity of the protein using SDS-PAGE.
Enzyme Kinetics Assays
These assays are used to determine the catalase and peroxidase activities of the wild-type and this compound mutant KatG proteins.
Catalase Activity Assay:
-
The catalase activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.
-
The reaction mixture contains a known concentration of H₂O₂ in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).
-
The reaction is initiated by adding the purified KatG enzyme.
-
The decrease in absorbance at 240 nm is monitored over time using a spectrophotometer.
-
The specific activity is calculated based on the rate of H₂O₂ decomposition and the protein concentration.
Peroxidase Activity Assay:
-
The peroxidase activity is determined by monitoring the oxidation of a chromogenic substrate, such as o-dianisidine or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), in the presence of an oxidizing agent like hydrogen peroxide or tert-butyl hydroperoxide.
-
The reaction mixture contains the chromogenic substrate and the oxidizing agent in an appropriate buffer.
-
The reaction is initiated by the addition of the purified KatG enzyme.
-
The increase in absorbance at the specific wavelength for the oxidized product is measured over time.
-
The specific activity is calculated based on the rate of substrate oxidation and the protein concentration.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the minimum concentration of isoniazid required to inhibit the growth of M. tuberculosis expressing either wild-type or this compound KatG.
-
Bacterial Culture: Grow M. tuberculosis strains (wild-type and a strain engineered to express the this compound katG mutation) in a suitable liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase.
-
Serial Dilutions: Prepare serial twofold dilutions of isoniazid in the culture medium in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized suspension of the M. tuberculosis strain.
-
Incubation: Incubate the microplate at 37°C for a defined period (typically 7-14 days).
-
MIC Determination: The MIC is defined as the lowest concentration of isoniazid that completely inhibits visible growth of the bacteria.
Signaling Pathways
The following diagram illustrates the isoniazid activation pathway and the point of disruption by the this compound katG mutation.
Caption: Isoniazid activation pathway and the disruptive effect of the this compound KatG mutation.
Conclusion
The this compound mutation in the katG gene represents a significant mechanism of isoniazid resistance in Mycobacterium tuberculosis. Although specific quantitative data for this mutation are not as prevalent in the literature as for other katG variants, the established principles of isoniazid resistance strongly suggest that this mutation leads to a reduction in the catalytic activity of the KatG enzyme. This impairment in function prevents the efficient activation of the isoniazid prodrug, thereby allowing the mycobacterium to survive and proliferate in the presence of the antibiotic. The experimental protocols detailed in this guide provide a robust framework for the further characterization of the this compound mutation and other novel katG variants. A deeper understanding of the structural and functional consequences of these mutations is critical for the development of new diagnostic tools and novel therapeutic strategies to combat drug-resistant tuberculosis.
References
An In-depth Technical Guide to Site-Directed Mutagenesis for D329C Substitution
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core principles and a detailed protocol for performing site-directed mutagenesis (SDM) to introduce a specific point mutation, D329C (Aspartic Acid to Cysteine at position 329).
Introduction to Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to a DNA sequence.[1] This method, also known as site-specific or oligonucleotide-directed mutagenesis, is indispensable for investigating the structure and function of DNA, RNA, and proteins.[1] Its applications are vast, ranging from studying protein-protein interactions and enzyme mechanisms to engineering novel proteins with enhanced properties for therapeutic or industrial use.[2][3]
The introduction of a this compound mutation is particularly significant. Cysteine is a unique amino acid due to its thiol (-SH) group. Engineering a cysteine residue at a specific site allows for:
-
Site-specific labeling: Attaching fluorescent probes, spin labels, or biotin for structural and functional studies.
-
Disulfide bond engineering: Creating covalent linkages to stabilize protein structure or form protein-protein conjugates.
-
Drug conjugation: Providing a specific site for attaching therapeutic payloads, a key strategy in developing antibody-drug conjugates (ADCs).
This guide focuses on the most widely used method for SDM: PCR-based whole plasmid mutagenesis.[4]
Core Principles of PCR-Based Mutagenesis
The fundamental principle of PCR-based site-directed mutagenesis is to amplify an entire plasmid using synthetic DNA primers that contain the desired mutation.[4] The process eliminates the original, non-mutated parental DNA template and uses the newly synthesized, mutated DNA to transform bacterial cells.
The key steps are:
-
Primer Design: Two complementary oligonucleotide primers are designed. These primers contain the desired Cysteine codon (TGC or TGT) at the D329 position and are otherwise complementary to the template plasmid sequence.[5]
-
Mutant Strand Synthesis: A high-fidelity DNA polymerase synthesizes new copies of the entire plasmid using the mutagenic primers. This occurs over several cycles in a thermocycler, resulting in a population of nicked, circular plasmids containing the this compound mutation.[6]
-
Template Digestion: The original parental plasmid DNA, isolated from a dam+ E. coli strain, is methylated. The restriction enzyme DpnI specifically recognizes and digests methylated DNA, leaving only the newly synthesized, unmethylated (and mutated) plasmids intact.[4][6]
-
Transformation: The remaining nicked, circular plasmids are transformed into competent E. coli cells.[7] The host bacteria's repair machinery seals the nicks in the plasmid DNA.[6]
-
Verification: Plasmids are isolated from the resulting bacterial colonies and analyzed by DNA sequencing to confirm the presence of the this compound mutation and the absence of any unintended mutations.[4][8]
Caption: Overall workflow for site-directed mutagenesis.
Detailed Experimental Protocols
Mutagenic Primer Design for this compound
Careful primer design is the most critical factor for successful mutagenesis.[5] For introducing a this compound mutation, the codon for Aspartic Acid (GAC or GAT) must be changed to a codon for Cysteine (TGC or TGT).
Table 1: Key Parameters for Mutagenic Primer Design
| Parameter | Recommendation | Rationale |
| Primer Length | 25–45 nucleotides.[9][10] | Ensures specific binding to the template DNA. |
| Melting Temperature (Tm) | ≥ 78°C.[9][10] | Promotes specific annealing during PCR at high temperatures. |
| Mutation Position | Centered within the primer.[10][11] | Provides stability with 10–15 flanking bases on each side.[11] |
| GC Content | Minimum of 40%.[11] | Contributes to a higher Tm and stable primer-template annealing. |
| Terminal Base | Terminate in one or more G or C bases.[11] | Increases priming efficiency and prevents "breathing" of the ends. |
| Primer Purity | PAGE or HPLC purified.[11][12] | Removes truncated synthesis products, significantly increasing mutation efficiency.[11] |
| Complementarity | Forward and reverse primers should be complementary.[4] | For standard QuikChange-style methods. Back-to-back for Q5-style methods.[13] |
Mutant Strand Synthesis (PCR)
A high-fidelity DNA polymerase is essential to prevent the introduction of unwanted mutations during plasmid amplification.[4][14]
Caption: The three core steps of a PCR cycle.
Table 2: Typical PCR Reaction Mixture (50 µL)
| Component | Final Concentration | Typical Amount |
| 5x High-Fidelity Buffer | 1x | 10 µL |
| dNTPs (10 mM) | 200 µM | 1 µL |
| Forward Primer (10 µM) | 0.5 µM | 2.5 µL |
| Reverse Primer (10 µM) | 0.5 µM | 2.5 µL |
| Plasmid Template DNA | 1-25 ng | 1-5 µL |
| High-Fidelity DNA Polymerase | 1 unit/reaction | 0.5 µL |
| Nuclease-Free Water | - | to 50 µL |
Table 3: Typical Thermal Cycling Conditions
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | \multirow{3}{*}{18–25} |
| Annealing | 55–65°C | 20 seconds | |
| Extension | 72°C | 20–30 sec/kb of plasmid length.[12] | |
| Final Extension | 72°C | 2 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
Note: It is often desirable to limit the number of PCR cycles to prevent the clonal expansion of any undesired second-site mutations.[15]
Template DNA Digestion
Protocol:
-
Add 1 µL of DpnI restriction enzyme (20 U/µL) directly to the 50 µL PCR reaction product.
-
Gently mix the reaction by pipetting.
-
Incubate at 37°C for 1–2 hours to ensure complete digestion of the methylated parental template DNA.
Transformation and Colony Selection
Protocol:
-
Thaw a 50 µL aliquot of high-efficiency chemically competent E. coli (e.g., DH5α) on ice.
-
Add 2–5 µL of the DpnI-treated PCR product to the competent cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately return the cells to ice for 2 minutes.
-
Add 950 µL of pre-warmed SOC or LB medium and incubate at 37°C for 1 hour with shaking (225 rpm).
-
Plate 100-200 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic for plasmid selection.
-
Incubate the plate overnight at 37°C.
Verification of Mutation
While methods like restriction fragment length polymorphism (RFLP) can be used for initial screening if the mutation introduces or removes a restriction site, final validation must be performed by DNA sequencing.[4]
Protocol:
-
Select 2–4 well-isolated colonies from the agar plate.
-
Inoculate each colony into a separate culture tube containing 3–5 mL of LB broth with the appropriate antibiotic.
-
Grow the cultures overnight at 37°C with shaking.
-
Isolate plasmid DNA from the overnight cultures using a commercial miniprep kit.
-
Send the purified plasmid DNA for Sanger sequencing using a primer that anneals ~100 bp upstream or downstream of the this compound mutation site.
-
Analyze the sequencing results to confirm the GAC/T → TGC/T mutation and ensure no other mutations were introduced into the gene of interest.
Quantitative Data and Troubleshooting
The success of a site-directed mutagenesis experiment is often measured by its efficiency—the percentage of screened colonies that contain the desired mutation.
Table 4: Factors Influencing Mutagenesis Efficiency
| Factor | Low Efficiency Condition | High Efficiency Condition | Rationale |
| Primer Purity | Desalted only | PAGE or HPLC purified | Failure to purify primers can significantly decrease mutation efficiency.[11] |
| DNA Polymerase | Low-fidelity polymerase | High-fidelity polymerase (e.g., Q5, Pfu) | High-fidelity polymerases have proofreading activity, reducing error rates.[4][14] |
| Template DNA Amount | > 50 ng | 1–25 ng | Excess template can lead to higher background of parental plasmids.[12] |
| PCR Cycle Number | > 30 cycles | 18–25 cycles | Fewer cycles minimize the risk of introducing random mutations.[15] |
| DpnI Digestion | Incomplete | Complete (1-2 hours) | Incomplete digestion leaves behind parental template, reducing efficiency. |
| Plasmid Size | > 10 kb | < 10 kb | Large plasmids can be more difficult to amplify efficiently. |
References
- 1. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 2. twistbioscience.com [twistbioscience.com]
- 3. blackwellpublishing.com [blackwellpublishing.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. gmbiosciences.com [gmbiosciences.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. bioinnovatise.com [bioinnovatise.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. columbia.edu [columbia.edu]
- 12. youtube.com [youtube.com]
- 13. neb.com [neb.com]
- 14. youtube.com [youtube.com]
- 15. Site-directed Mutagenesis using PCR [m.antpedia.com]
Methodological & Application
Application Notes: Generation of a D329C Point Mutant via Site-Directed Mutagenesis
Introduction
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, intentional changes into a DNA sequence.[1] This method allows researchers to alter gene sequences, leading to modified proteins with single or multiple amino acid substitutions, insertions, or deletions.[2][3] The generation of a D329C mutant, which substitutes an aspartic acid (D) residue with a cysteine (C) at position 329 of a protein, is a common application. This specific mutation can be instrumental in protein structure-function studies, allowing for the investigation of a residue's role in catalysis, substrate binding, or protein-protein interactions.[4][5] Furthermore, the introduction of a unique cysteine residue provides a reactive thiol group that can be used for site-specific labeling with fluorescent probes, cross-linkers, or other biochemical tags.
This document provides a detailed protocol for creating a this compound mutant using PCR-based site-directed mutagenesis. The core principle involves amplifying a whole plasmid containing the gene of interest with mutagenic primers that carry the desired nucleotide change.[6][7] The parental, wild-type plasmid template is subsequently eliminated using the DpnI restriction enzyme, which specifically digests methylated DNA.[8][9] The newly synthesized, unmethylated plasmid containing the mutation is then transformed into competent E. coli cells for propagation.[6]
Experimental Workflow and Logical Framework
The overall experimental workflow for creating the this compound mutant is depicted below, followed by a diagram illustrating the genetic and proteomic consequence of the mutation.
Caption: Overall workflow for PCR-based site-directed mutagenesis.
Caption: Logical flow from DNA mutation to protein alteration.
Detailed Experimental Protocols
Protocol 1: Mutagenic Primer Design
Successful mutagenesis begins with correctly designed primers. The primers must contain the desired mutation and anneal to the template DNA on opposite strands.[10] For a this compound mutation, the codon for Aspartic Acid (GAT or GAC) will be changed to a codon for Cysteine (TGT or TGC). This typically requires a single nucleotide change (e.g., GA C to TG C requires two changes, but GA C to TG T is a single change if on the opposite strand, or GA C to T GC is a single change).
Primer Design Guidelines:
-
Length: Primers should be between 25 and 45 bases long.[11]
-
Mutation Position: The desired mutation should be located in the center of the primer, with at least 10-15 correct bases on either side.[11][12]
-
Melting Temperature (Tm): The Tm should be ≥78°C. It can be calculated using the formula: Tm = 81.5 + 0.41(%GC) – 675/N – %mismatch (where N is primer length).[10][11]
-
GC Content: Aim for a minimum GC content of 40%.[11]
-
3' End: Primers should terminate in at least one G or C base to promote specific binding.[11]
-
Purity: Standard desalted primers are often sufficient, though HPLC or PAGE purification can improve success rates for longer primers.[10][11]
| Parameter | Recommendation | Rationale |
| Primer Type | Two complementary mutagenic primers | To amplify the entire plasmid in opposite directions.[10] |
| Length | 25–45 nucleotides | Ensures specific annealing without promoting secondary structures.[11] |
| Mutation Location | Centered, with 10–15 flanking bases | Provides stability for primer annealing despite the mismatch.[13] |
| Melting Temp (Tm) | ≥ 78°C | Necessary for efficient amplification during PCR with proofreading polymerases.[10] |
| GC Content | > 40% | Enhances primer stability.[10] |
| 3' Terminus | G or C | Promotes polymerase binding and extension ("GC clamp").[11] |
Example Codon Change: Aspartic Acid (GAC) to Cysteine (TGC)
-
Wild-Type Sequence (sense strand): ...GCT GGT GAC ATT GCA...
-
Forward Primer (contains mutation): 5'-...GCT GGT TGC ATT GCA...-3'
-
Reverse Primer (complementary to forward): 3'-...CGA CCA ACG TAA CGT...-5'
Protocol 2: PCR Amplification
This step uses a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the primers with the this compound mutation.[6] Using a high-fidelity enzyme is crucial to prevent introducing unintended mutations.[6]
PCR Reaction Mixture
| Component | Stock Concentration | Final Concentration | Volume (for 50 µL) |
|---|---|---|---|
| 5X High-Fidelity Buffer | 5X | 1X | 10 µL |
| dNTPs | 10 mM | 0.2 mM | 1 µL |
| Forward Primer | 10 µM | 0.2–0.5 µM | 1–2.5 µL |
| Reverse Primer | 10 µM | 0.2–0.5 µM | 1–2.5 µL |
| Template Plasmid DNA | 10–50 ng/µL | 10–50 ng total | 1 µL |
| High-Fidelity DNA Polymerase | 1-2 U/µL | 0.5–1.0 U | 0.5 µL |
| Nuclease-Free Water | - | - | Up to 50 µL |
Thermocycler Program | Step | Temperature | Time | Cycles | | :--- | :--- | :--- | :--- | | Initial Denaturation | 98°C | 30 seconds | 1 | | Denaturation | 98°C | 10 seconds | \multirow{3}{*}{18–25} | | Annealing | 55–68°C | 30 seconds | | Extension | 72°C | 30–60 sec/kb of plasmid | | Final Extension | 72°C | 5–10 minutes | 1 | | Hold | 4–10°C | Indefinite | 1 |
Note: The annealing temperature should be optimized based on the specific primers' Tm. The number of cycles is kept relatively low (18-25) to reduce the chance of secondary mutations.[9]
Protocol 3: DpnI Digestion of Parental DNA
After PCR, the reaction contains a mix of the original methylated parental plasmid and the newly synthesized unmethylated mutant plasmid. DpnI is a restriction enzyme that specifically cleaves methylated GATC sites, thereby destroying the parental template.[9] DNA from common E. coli strains like DH5α is methylated and thus susceptible to DpnI digestion.[6][9]
-
To the completed 50 µL PCR reaction, add 1 µL of DpnI restriction enzyme (10–20 units).
-
Add 5 µL of a compatible 10X reaction buffer if the PCR buffer is not optimal for the enzyme (many modern protocols add DpnI directly).[8]
-
Mix gently by pipetting.
-
Incubate at 37°C for 1–2 hours.[8]
-
(Optional) Purify the digested product using a PCR purification kit to remove primers, dNTPs, and enzyme. This can improve transformation efficiency.
Protocol 4: Transformation
The nicked, circular mutant plasmid is transformed into high-efficiency competent E. coli cells. The bacterial DNA repair machinery will seal the nicks in the plasmid.[4][6]
-
Thaw one aliquot (50 µL) of high-efficiency competent E. coli (e.g., DH5α, XL1-Blue) on ice.
-
Add 2–5 µL of the DpnI-treated PCR product to the competent cells.
-
Gently mix and incubate on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250–500 µL of pre-warmed SOC or LB medium (without antibiotic).
-
Incubate at 37°C for 1 hour with shaking (225 rpm) to allow for antibiotic resistance gene expression.
-
Plate 100–200 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic for plasmid selection.
-
Incubate the plate overnight at 37°C.
Protocol 5: Screening and Verification
Resulting colonies must be screened to confirm the presence of the plasmid and then sequenced to verify the this compound mutation.
-
Colony Selection: Pick 3–5 well-isolated colonies from the plate.
-
Plasmid Isolation: Inoculate each colony into a separate culture tube containing 3–5 mL of LB broth with the appropriate antibiotic. Grow overnight at 37°C. Isolate plasmid DNA from each culture using a miniprep kit.
-
Verification (Optional Pre-screen): Before sequencing, you can perform a restriction digest if the mutation creates or removes a restriction site. This provides a quick, preliminary check.
-
Sequence Verification: Send the purified plasmid DNA for Sanger sequencing using a primer that anneals upstream or downstream of the mutation site. Analyze the sequencing results to confirm that the codon for D329 has been successfully changed to a cysteine codon and that no other mutations were introduced into the gene.
| Parameter | Expected Outcome | Typical Success Rate |
| PCR Product | A single, sharp band corresponding to the size of the plasmid on an agarose gel. | >90% |
| Transformation | 50–500 colonies on the plate. | Highly variable, depends on competent cell efficiency. |
| Mutagenesis | Confirmed this compound mutation with no other changes. | >80% of screened clones are often correct with optimized protocols.[14] |
References
- 1. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 8. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 9. Site-directed mutagenesis of double-stranded DNA by the polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. its.caltech.edu [its.caltech.edu]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. neb.com [neb.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for MTSET Labeling of Cysteine Mutants
Topic: Experimental Protocol for MTSET Labeling of D329C Mutant
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted Cysteine Accessibility Method (SCAM) is a powerful technique to probe the structure and function of proteins, particularly ion channels and transporters.[1] This method involves introducing a cysteine residue at a specific position (e.g., this compound) via site-directed mutagenesis and then treating the mutant protein with a thiol-reactive reagent, such as [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET). MTSET is a positively charged, membrane-impermeant reagent that covalently modifies the introduced cysteine. The functional consequences of this modification, such as alterations in ion channel conductance or gating, provide insights into the local environment of the mutated residue and its role in protein function.[2][3]
These application notes provide a detailed protocol for the labeling of a generic this compound mutant protein, presumed to be a membrane protein such as an ion channel, with MTSET. The protocol covers cell preparation, labeling procedures, and functional analysis using electrophysiology.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from MTSET labeling experiments. The specific values would need to be determined experimentally for the this compound mutant.
Table 1: MTSET Labeling Reaction Parameters
| Parameter | Recommended Range | Typical Value |
| Protein Concentration | 1 - 10 mg/mL | 5 mg/mL |
| MTSET Concentration | 0.1 - 10 mM | 1 mM |
| Molar Ratio (MTSET:Protein) | 10:1 - 20:1 | 15:1 |
| Reaction Buffer | PBS, HEPES, or Tris | 10 mM HEPES |
| pH | 7.0 - 7.5 | 7.4 |
| Incubation Temperature | 4°C - Room Temperature | Room Temperature |
| Incubation Time | 2 hours - overnight | 2 hours |
| Reducing Agent (optional) | TCEP or DTT | 10-fold molar excess of TCEP |
Table 2: Example of Functional Effects of MTSET Labeling on an Ion Channel
| Mutant | Parameter | Before MTSET | After MTSET (1 mM) | % Change |
| Wild-Type | Peak Current (nA) | -5.2 ± 0.4 | -5.1 ± 0.5 | ~ -2% |
| This compound | Peak Current (nA) | -4.8 ± 0.6 | -1.2 ± 0.3 | ~ -75% |
| This compound | Gating Kinetics (τ_act, ms) | 1.5 ± 0.2 | 3.8 ± 0.4 | ~ +153% |
Experimental Protocols
This section provides a detailed methodology for MTSET labeling of cells expressing a this compound mutant protein and subsequent functional analysis.
Materials
-
Cells expressing the this compound mutant protein (e.g., HEK293, Xenopus oocytes)
-
MTSET (freshly prepared stock solution in water or appropriate buffer)
-
Extracellular recording solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)
-
Intracellular recording solution (e.g., 140 mM KCl, 10 mM HEPES, 10 mM EGTA, pH 7.2)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Patch-clamp electrophysiology setup
Protocol for MTSET Labeling and Electrophysiological Recording
-
Cell Preparation:
-
Culture cells expressing the this compound mutant protein under standard conditions.
-
For electrophysiology, plate cells at an appropriate density on coverslips 24-48 hours before the experiment.
-
-
Preparation of Reagents:
-
Prepare a fresh stock solution of MTSET (e.g., 100 mM in water) immediately before use. MTSET is unstable in aqueous solutions.
-
Prepare the extracellular and intracellular recording solutions and filter-sterilize.
-
-
Electrophysiological Recording (Baseline):
-
Transfer a coverslip with the cells to the recording chamber of the patch-clamp setup.
-
Perfuse the cells with the extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a cell expressing the this compound mutant.
-
Record baseline ionic currents using an appropriate voltage protocol. This will serve as the control measurement.
-
-
MTSET Application:
-
While continuously recording, perfuse the cell with the extracellular solution containing the desired concentration of MTSET (e.g., 1 mM).
-
Apply MTSET for a specific duration (e.g., 2 minutes) or until a steady-state effect on the current is observed.[2]
-
-
Washout and Post-Labeling Recording:
-
Wash out the MTSET by perfusing the cell with the standard extracellular solution for several minutes.
-
Record the ionic currents again using the same voltage protocol as in the baseline recording. The change in current amplitude or kinetics indicates the effect of MTSET labeling.
-
-
Data Analysis:
-
Measure the parameters of interest (e.g., peak current amplitude, activation/inactivation kinetics) from the recordings before and after MTSET application.
-
Calculate the percentage of inhibition or modification of the current.
-
Compare the effects on the this compound mutant with wild-type channels, which should ideally be insensitive to MTSET.
-
Optional: Reduction of Disulfide Bonds
If the introduced cysteine is suspected to form a disulfide bond, a pre-treatment with a reducing agent may be necessary.[4][5][6]
-
Before MTSET application, perfuse the cells with an extracellular solution containing a reducing agent like TCEP (e.g., 1-10 mM) for 5-10 minutes.[7]
-
Wash out the reducing agent thoroughly with the standard extracellular solution.
-
Proceed with the MTSET labeling protocol as described above. Note that if DTT is used, it must be completely removed before adding MTSET as it will react with the labeling reagent.[4]
Visualizations
Experimental Workflow
Caption: Workflow for MTSET labeling and electrophysiological analysis.
Signaling Pathway Logic
Caption: Logical diagram of MTSET modification of a cysteine mutant.
References
- 1. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Properties of Voltage-Gated Ion Channels - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
Application Notes and Protocols for Expression and Purifying D329C Mutant Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody-drug conjugates (ADCs) represent a significant advancement in targeted cancer therapy. A key technology in their development is the engineering of antibodies to include specific sites for cytotoxic drug conjugation, ensuring a homogenous product with a defined drug-to-antibody ratio (DAR). The D329C mutation, a substitution of aspartic acid with cysteine at position 329 in the heavy chain of an IgG antibody, is a prime example of such an engineered cysteine. This mutation provides a reactive thiol group for precise drug attachment, a technology often referred to as THIOMAB™.
These application notes provide a comprehensive overview and detailed protocols for the expression, purification, and characterization of this compound mutant antibodies, intended to guide researchers in the development of next-generation ADCs.
Data Presentation: Expression and Purification of Cysteine-Engineered Antibodies
The expression and purification of cysteine-engineered antibodies, such as the this compound mutant, can be robust, though yields may vary depending on the specific antibody and expression system. Below is a summary of typical quantitative data obtained during the production of single cysteine mutant antibodies expressed in a mammalian system.
| Mutant ID | Expression Titer (mg/L) | Post-Protein A Purity (%) | Post-SEC Purity (%) | Final Yield (mg/L) | Aggregation (%) |
| This compound | 150 - 250 | >95 | >99 | 105 - 175 | <1 |
| A114C | 180 | >95 | >99 | 126 | <1 |
| S188C | 210 | >95 | >99 | 147 | <1.5 |
| K290C | 190 | >95 | >99 | 133 | <1 |
Note: Data presented are representative values based on typical expression and purification of single cysteine mutant antibodies in a transient CHO or Expi293 expression system. Actual results may vary.
Experimental Protocols
Generation of the this compound Mutant: Site-Directed Mutagenesis
This protocol outlines the creation of the this compound mutation in an antibody heavy chain expression vector using PCR-based site-directed mutagenesis.
Materials:
-
High-fidelity DNA polymerase
-
Expression plasmid containing the wild-type antibody heavy chain gene
-
Custom mutagenic primers (forward and reverse) containing the this compound mutation
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli for transformation
Protocol:
-
Primer Design: Design complementary forward and reverse primers, typically 25-45 base pairs in length, containing the desired mutation (GAC to TGC for Asp to Cys) in the middle of the primer.
-
PCR Amplification: Set up a PCR reaction using the high-fidelity polymerase to amplify the entire plasmid with the mutagenic primers.
-
Template Digestion: Following PCR, digest the parental methylated template DNA with DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli.
-
Clonal Selection and Sequencing: Plate the transformed bacteria and select individual colonies. Isolate plasmid DNA from these colonies and confirm the presence of the this compound mutation by DNA sequencing.
Expression of this compound Mutant Antibody
Transient expression in Chinese Hamster Ovary (CHO) cells is a widely used method for the rapid production of recombinant antibodies.
Materials:
-
CHO expression vector containing the this compound heavy chain and corresponding light chain
-
Suspension-adapted CHO cells (e.g., ExpiCHO-S™)
-
Appropriate CHO cell culture medium and feed
-
Transfection reagent (e.g., PEI, ExpiFectamine™)
-
Shake flasks or bioreactors
Protocol:
-
Cell Culture: Culture the CHO cells in suspension to the desired density for transfection.
-
Transfection: Prepare the DNA-transfection reagent complex according to the manufacturer's instructions. Add the complex to the CHO cell culture.
-
Expression: Incubate the transfected cells under appropriate conditions (e.g., 37°C, 8% CO2, shaking at 120 rpm) for 10-14 days. Feed the cells with appropriate nutrients as required.
-
Harvesting: Separate the cells from the culture medium by centrifugation. The secreted this compound mutant antibody is in the supernatant.
-
Clarification: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
Purification of this compound Mutant Antibody
A two-step chromatography process is typically employed for the purification of antibodies: Protein A affinity chromatography followed by size-exclusion chromatography (SEC) for polishing.
A. Protein A Affinity Chromatography
Protein A binds specifically to the Fc region of IgG, allowing for efficient capture of the antibody from the culture supernatant.[1]
Materials:
-
Clarified cell culture supernatant containing the this compound mutant
-
Protein A chromatography column
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine, pH 3.0)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
Protocol:
-
Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding Buffer.
-
Loading: Load the clarified supernatant onto the column.
-
Washing: Wash the column with 5-10 CVs of Binding Buffer to remove unbound proteins and contaminants.
-
Elution: Elute the bound antibody with Elution Buffer. Collect the eluate in fractions containing Neutralization Buffer to immediately raise the pH and prevent acid-induced aggregation.
-
Pooling: Pool the fractions containing the purified antibody, as determined by UV absorbance at 280 nm.
B. Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is used as a polishing step to remove aggregates and other impurities.[2]
Materials:
-
Protein A-purified this compound mutant antibody
-
SEC column (e.g., Superdex 200)
-
SEC Running Buffer (e.g., PBS, pH 7.4)
Protocol:
-
Equilibration: Equilibrate the SEC column with at least 2 CVs of SEC Running Buffer.
-
Loading: Load the pooled and concentrated antibody from the Protein A step onto the column. The sample volume should not exceed 2-4% of the total column volume for optimal resolution.
-
Elution: Elute the protein with the SEC Running Buffer. The antibody will typically elute as a major peak, with any aggregates eluting earlier and smaller fragments later.
-
Fraction Collection: Collect fractions corresponding to the main monomeric antibody peak.
-
Pooling and Concentration: Pool the pure fractions and concentrate the antibody to the desired concentration.
Characterization of Purified this compound Mutant Protein
A. Purity and Integrity Analysis:
-
SDS-PAGE: Analyze the purified protein under reducing and non-reducing conditions to assess purity and confirm the correct assembly of heavy and light chains.
-
SEC-HPLC: Use analytical SEC to determine the level of aggregation and fragmentation.
B. Identity Confirmation:
-
Mass Spectrometry (MS): Use LC-MS to confirm the correct mass of the heavy and light chains, thereby verifying the this compound mutation.
C. Quantification of Free Thiol:
-
Ellman's Assay: A colorimetric assay using DTNB to quantify the number of free sulfhydryl groups. This is crucial to confirm the availability of the engineered cysteine for conjugation.
-
Mass Spectrometry with Maleimide Labeling: For more precise characterization, the free thiol can be labeled with a maleimide-containing reagent, and the location and extent of labeling can be determined by mass spectrometry.[3]
Visualizations
Caption: Workflow for this compound Mutant Antibody Production.
Caption: Logical Flow for ADC Development via Cysteine Engineering.
References
Application Notes and Protocols for Investigating Substrate Binding Sites Using D329C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed mutagenesis is a powerful tool for elucidating protein structure-function relationships. The introduction of a uniquely reactive cysteine residue at a specific position, such as D329C (Aspartic Acid at position 329 mutated to Cysteine), allows for targeted chemical modification. This strategy is particularly useful for probing the local environment of substrate binding sites. The sulfhydryl group of the engineered cysteine serves as a handle for attaching biophysical probes, such as fluorescent dyes.[1] Changes in the local environment of the probe upon substrate binding can be monitored to provide insights into the binding mechanism, affinity, and conformational changes associated with substrate recognition.
These application notes provide a comprehensive overview and detailed protocols for utilizing a this compound mutant of a hypothetical protein of interest (POI) to investigate its substrate binding site. The underlying principle is that the accessibility of the engineered cysteine at position 329 to chemical modification will be altered in the presence of a bound substrate. This "substrate protection" can be quantified to determine binding affinities and map the substrate binding pocket.
Data Presentation
Quantitative data from substrate protection assays should be meticulously recorded and presented for clear interpretation and comparison.
| Substrate/Ligand | Concentration Range | IC50 (μM) | Hill Slope | R² |
| Substrate A | 0.1 - 1000 | 50.2 ± 3.5 | 1.1 ± 0.1 | 0.992 |
| Substrate B | 1 - 5000 | 250.7 ± 15.2 | 0.9 ± 0.2 | 0.985 |
| Inhibitor X | 0.01 - 100 | 2.3 ± 0.4 | 1.0 ± 0.1 | 0.995 |
| Negative Control | 0.1 - 1000 | > 1000 | N/A | N/A |
Experimental Protocols
Protocol 1: Generation of the this compound Mutant via Site-Directed Mutagenesis
This protocol describes the introduction of the this compound mutation into the gene encoding the protein of interest (POI) using a PCR-based site-directed mutagenesis method.[2]
Materials:
-
Plasmid DNA containing the wild-type POI gene
-
Mutagenic primers (forward and reverse) containing the this compound mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired TGT or TGC codon for cysteine at position 329. The mutation should be in the center of the primers.
-
PCR Amplification:
-
Set up a PCR reaction with the wild-type plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation. Use a sufficient number of cycles (typically 12-18) to generate a high yield of the mutated plasmid.
-
-
DpnI Digestion:
-
Following PCR, add DpnI restriction enzyme directly to the amplification product.
-
Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
-
Verification:
-
Isolate plasmid DNA from several resulting colonies.
-
Verify the presence of the this compound mutation by DNA sequencing.
-
Protocol 2: Expression and Purification of the this compound Mutant Protein
Materials:
-
Verified this compound-POI plasmid
-
Appropriate E. coli expression strain (e.g., BL21(DE3))
-
LB broth with appropriate antibiotic
-
IPTG (or other appropriate inducer)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Size-exclusion chromatography (SEC) column and buffer
Procedure:
-
Expression:
-
Transform the this compound-POI plasmid into an appropriate expression cell line.
-
Grow a large-scale culture in LB broth with the selective antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow the culture under optimized conditions (e.g., 18°C overnight).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer containing a reducing agent like TCEP to keep the this compound cysteine in a reduced state.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a pre-equilibrated affinity chromatography column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the this compound-POI with elution buffer.
-
-
Size-Exclusion Chromatography (SEC):
-
Further purify the eluted protein by SEC to remove aggregates and other impurities.
-
Use a buffer suitable for downstream applications.
-
-
Purity and Concentration:
-
Assess protein purity by SDS-PAGE.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or A280 measurement).
-
Confirm the mass of the purified protein by mass spectrometry to ensure the correct mutation has been incorporated.[3]
-
Protocol 3: Fluorescent Labeling of this compound-POI
This protocol outlines the specific labeling of the this compound residue with a thiol-reactive fluorescent dye, such as a maleimide derivative.[4]
Materials:
-
Purified this compound-POI in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.0-7.5, free of primary amines and thiols)
-
Thiol-reactive fluorescent dye (e.g., fluorescein-5-maleimide) dissolved in DMSO
-
Reducing agent (e.g., TCEP)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Reduction:
-
Incubate the purified this compound-POI with a 10-fold molar excess of TCEP for 30 minutes at room temperature to ensure the sulfhydryl group of C329 is fully reduced.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dissolved fluorescent dye to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Unreacted Dye:
-
Quench the reaction by adding a small molecule thiol (e.g., β-mercaptoethanol).
-
Separate the labeled protein from the unreacted dye using a desalting column.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the dye.
-
Calculate the labeling efficiency (moles of dye per mole of protein) using the Beer-Lambert law and the known extinction coefficients of the protein and the dye.
-
Protocol 4: Substrate Protection Assay
This assay quantifies the ability of a substrate to protect the this compound residue from chemical modification.
Materials:
-
Purified this compound-POI
-
Substrates, inhibitors, or other ligands of interest
-
Thiol-reactive chemical probe (e.g., a maleimide-containing compound that can be easily detected, or a fluorescent dye as in Protocol 3)
-
Assay buffer
Procedure:
-
Incubation with Ligand:
-
In a multi-well plate, set up a series of reactions containing a fixed concentration of this compound-POI and varying concentrations of the substrate or ligand.
-
Include a no-ligand control.
-
Incubate for 30 minutes at room temperature to allow for binding equilibrium to be reached.
-
-
Chemical Modification:
-
Add a fixed concentration of the thiol-reactive probe to each well. The concentration and incubation time should be optimized to achieve ~80-90% modification in the absence of the ligand.
-
Incubate for a defined period (e.g., 15 minutes).
-
-
Detection of Modification:
-
The method of detection depends on the probe used.
-
If a fluorescent probe is used: Measure the fluorescence intensity in each well. The fluorescence will be proportional to the extent of labeling.
-
If a non-fluorescent probe is used: The remaining enzyme activity can be measured, or the sample can be analyzed by mass spectrometry to quantify the extent of modification.[5]
-
-
Data Analysis:
-
Plot the signal (e.g., fluorescence intensity) as a function of the logarithm of the ligand concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of ligand required to achieve 50% protection of the this compound residue. The IC50 is related to the binding affinity (Ki) of the ligand.
-
Visualizations
Caption: Overall workflow for investigating substrate binding using a this compound mutant.
Caption: Principle of the substrate protection assay using fluorescent labeling.
References
- 1. Cysteine Modification: Probing Channel Structure, Function and Conformational Change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Fluorescence labeling, purification, and immobilization of a double cysteine mutant calmodulin fusion protein for single-molecule experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Functional Assessment of D329C SdcS Transporter
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium-dependent dicarboxylate transporter, SdcS, from Staphylococcus aureus is a member of the Divalent Anion/Na+ Symporter (DASS) family. It plays a crucial role in the transport of dicarboxylates such as succinate, fumarate, and malate across the cytoplasmic membrane, a process coupled to the sodium ion gradient.[1][2][3] Understanding the structure-function relationship of SdcS is pivotal for the development of novel antimicrobial agents targeting bacterial metabolism. This document provides a detailed protocol for the functional assessment of a specific mutant, D329C SdcS, where the aspartic acid at position 329 has been replaced by a cysteine. This mutation can serve as a handle for chemical labeling studies and for investigating the role of this specific residue in the transport mechanism.
The proposed protocols will cover the expression and purification of the this compound SdcS protein, its reconstitution into proteoliposomes, and a series of functional assays to characterize its transport activity.
Data Presentation
Table 1: Putative Substrate Specificity of this compound SdcS Transporter
| Substrate | Expected Transport Efficiency (%) | Rationale |
| Succinate | 100 (Reference) | Primary substrate for wild-type SdcS. |
| Fumarate | ~80-120 | Structurally similar to succinate. |
| Malate | ~70-110 | Structurally similar to succinate. |
| Aspartate | < 20 | To assess the impact of the mutation on side-chain selectivity. |
| Citrate | < 10 | To determine the selectivity for dicarboxylates over tricarboxylates. |
| Oxaloacetate | ~50-90 | A C4-dicarboxylate expected to be transported.[3] |
Table 2: Expected Kinetic Parameters for this compound SdcS
| Parameter | Expected Value | Description |
| K_m (Succinate) | 50-200 µM | Michaelis-Menten constant, indicating the substrate concentration at half-maximal transport velocity. |
| V_max | To be determined | Maximum rate of transport. |
| Na+ Coupling Ratio | 2:1 | Expected stoichiometry of sodium ions to dicarboxylate substrate.[2][3] |
Experimental Protocols
Expression and Purification of His-tagged this compound SdcS
This protocol describes the overexpression of the this compound SdcS mutant in E. coli and its subsequent purification using affinity chromatography.
Materials:
-
E. coli BL21(DE3) cells
-
pET-based expression vector containing the this compound SdcS gene with a C-terminal His-tag
-
Luria-Bertani (LB) broth and agar
-
Kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% n-dodecyl-β-D-maltoside (DDM), 10 mM imidazole, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.05% DDM, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.05% DDM, 250 mM imidazole)
-
Ni-NTA agarose resin
Procedure:
-
Transform the expression vector into E. coli BL21(DE3) cells and select for transformants on LB agar plates containing kanamycin.
-
Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4 hours at 30°C.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Incubate the supernatant with pre-equilibrated Ni-NTA agarose resin for 2 hours at 4°C with gentle rotation.
-
Load the resin onto a column and wash with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
Analyze the purified protein by SDS-PAGE and Western blot.
Reconstitution of this compound SdcS into Proteoliposomes
This protocol describes the incorporation of the purified this compound SdcS protein into artificial lipid vesicles.
Materials:
-
Purified this compound SdcS protein
-
E. coli polar lipids or a mixture of POPE:POPG (3:1)
-
Reconstitution Buffer (50 mM HEPES-KOH pH 7.5, 100 mM KCl)
-
Bio-Beads SM-2
-
Radiolabeled substrate (e.g., [¹⁴C]-Succinate)
Procedure:
-
Prepare liposomes by drying the lipids under a stream of nitrogen and then resuspending them in Reconstitution Buffer to a final concentration of 20 mg/mL.
-
Solubilize the liposomes by adding DDM to a final concentration of 1%.
-
Mix the purified this compound SdcS protein with the solubilized liposomes at a protein-to-lipid ratio of 1:100 (w/w).
-
Incubate the mixture for 30 minutes at 4°C with gentle mixing.
-
Remove the detergent by adding Bio-Beads SM-2 and incubating for 4 hours at 4°C.
-
Harvest the proteoliposomes by ultracentrifugation at 150,000 x g for 1 hour.
-
Resuspend the proteoliposomes in Reconstitution Buffer.
Functional Assessment using a Radiotracer Uptake Assay
This assay measures the transport of a radiolabeled substrate into the proteoliposomes.
Materials:
-
This compound SdcS proteoliposomes
-
Internal Buffer (50 mM HEPES-KOH pH 7.5, 100 mM KCl)
-
External Buffer (50 mM HEPES-KOH pH 7.5, 100 mM NaCl)
-
[¹⁴C]-Succinate
-
Valinomycin
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
-
Stop Buffer (100 mM LiCl)
Procedure:
-
Load the proteoliposomes with Internal Buffer containing a desired substrate concentration.
-
To initiate the transport assay, dilute the proteoliposomes 100-fold into External Buffer containing [¹⁴C]-Succinate.
-
To impose a membrane potential, add valinomycin (a K+ ionophore). To dissipate the proton gradient, add CCCP.
-
At specific time points, take aliquots of the reaction mixture and filter them through a 0.22 µm nitrocellulose filter.
-
Wash the filter rapidly with ice-cold Stop Buffer to remove external radioactivity.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Determine the initial rates of transport and perform kinetic analysis by varying the substrate concentration.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound SdcS transporter function.
Caption: Proposed symport mechanism of the this compound SdcS transporter.
Caption: Logical flow for investigating the impact of the this compound mutation.
References
Detecting the D329C Mutation in Mycobacterium tuberculosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection of the D329C mutation in the katG gene of Mycobacterium tuberculosis, a mutation associated with isoniazid resistance. The information is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate detection methods.
Introduction
Isoniazid (INH) is a cornerstone of first-line anti-tuberculosis therapy. Resistance to INH is a major obstacle in the effective control of tuberculosis worldwide. The primary mechanism of INH resistance is associated with mutations in the catalase-peroxidase gene, katG. While the S315T mutation is the most frequent, other mutations, including this compound, have been identified and contribute to the resistance phenotype. Accurate and rapid detection of these mutations is crucial for appropriate patient management and for the development of new diagnostic tools and therapeutic strategies.
This document outlines three key molecular methods for the detection of the this compound mutation: Sanger Sequencing, Allele-Specific PCR (AS-PCR), and Line Probe Assays (LPAs). While specific performance data for the this compound mutation is limited, the provided protocols are adaptable for its detection.
Data Presentation: Comparison of Detection Methods
The following table summarizes the general performance characteristics of the described methods for the detection of katG gene mutations. It is important to note that these values are primarily based on studies of more common katG mutations, such as S315T, and may not be directly transferable to the detection of the this compound mutation.
| Method | Turnaround Time | Throughput | Sensitivity for katG mutations | Specificity for katG mutations |
| Sanger Sequencing | 2-3 days | Low to medium | >95% | >99% |
| Allele-Specific PCR (AS-PCR) | 4-6 hours | High | 85-95% | >98% |
| Line Probe Assay (LPA) | 1-2 days | Medium to high | 90-98% | >99% |
Experimental Protocols
Sanger Sequencing for the Detection of the this compound Mutation
Sanger sequencing is considered the gold standard for mutation detection as it provides the complete nucleotide sequence of the targeted region.
Principle: This method involves amplifying the region of the katG gene containing codon 329, followed by sequencing of the PCR product to identify any nucleotide changes.
Protocol:
-
DNA Extraction:
-
Extract genomic DNA from a pure culture of M. tuberculosis or directly from clinical specimens (e.g., sputum) using a commercial DNA extraction kit suitable for mycobacteria.
-
Quantify the extracted DNA and assess its purity using a spectrophotometer.
-
-
PCR Amplification:
-
Design primers to amplify a ~400-600 bp fragment of the katG gene spanning codon 329.
-
Forward Primer Example: 5'-GAAACAGCGGCGCTGGATCGT-3'
-
Reverse Primer Example: 5'-GTTGACCTGGGCGCCGATCAT-3'
-
-
Set up the PCR reaction mixture (50 µL total volume):
-
5 µL of 10x PCR buffer
-
1 µL of 10 mM dNTPs
-
1 µL of 10 µM forward primer
-
1 µL of 10 µM reverse primer
-
0.5 µL of Taq DNA polymerase (5 U/µL)
-
1-5 µL of template DNA (~50-100 ng)
-
Nuclease-free water to 50 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 7 minutes
-
-
-
PCR Product Purification:
-
Analyze the PCR product on a 1.5% agarose gel to confirm the amplification of a single product of the expected size.
-
Purify the PCR product using a commercial PCR purification kit to remove primers, dNTPs, and enzymes.
-
-
Sequencing Reaction:
-
Set up cycle sequencing reactions using the purified PCR product as a template and one of the PCR primers (either forward or reverse).
-
Use a commercial sequencing kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit).
-
Perform cycle sequencing according to the manufacturer's instructions.
-
-
Sequence Analysis:
-
Purify the sequencing products to remove unincorporated dyes.
-
Analyze the products on an automated DNA sequencer.
-
Align the obtained sequence with the wild-type katG sequence from a reference strain (e.g., H37Rv) to identify the this compound mutation (GAC -> TGC).
-
Allele-Specific PCR (AS-PCR) for the Detection of the this compound Mutation
AS-PCR is a rapid and cost-effective method for detecting specific point mutations.
Principle: This technique utilizes primers that are specific for either the wild-type or the mutant allele. Amplification will only occur if the primer perfectly matches the template DNA at the mutation site.
Protocol:
-
DNA Extraction:
-
Follow the same procedure as for Sanger sequencing.
-
-
Primer Design:
-
Design three primers:
-
A common reverse primer.
-
A wild-type specific forward primer with its 3' end corresponding to the wild-type nucleotide at codon 329.
-
A mutant-specific forward primer with its 3' end corresponding to the mutant nucleotide at codon 329. A deliberate mismatch at the penultimate base can increase specificity.
-
-
-
PCR Reaction:
-
Set up two separate PCR reactions for each sample: one with the wild-type specific primer and the common reverse primer, and another with the mutant-specific primer and the common reverse primer.
-
PCR reaction mixture (25 µL total volume):
-
2.5 µL of 10x PCR buffer
-
0.5 µL of 10 mM dNTPs
-
0.5 µL of 10 µM specific forward primer (wild-type or mutant)
-
0.5 µL of 10 µM common reverse primer
-
0.25 µL of Taq DNA polymerase (5 U/µL)
-
1 µL of template DNA (~20-50 ng)
-
Nuclease-free water to 25 µL
-
-
Use stringent annealing temperatures to ensure specific amplification.
-
-
Analysis of Results:
-
Analyze the PCR products on a 2% agarose gel.
-
Interpretation:
-
Amplification in the wild-type reaction only: Wild-type sample.
-
Amplification in the mutant reaction only: Mutant sample (homozygous).
-
Amplification in both reactions: Heterozygous sample (or mixed infection).
-
-
Line Probe Assay (LPA) for the Detection of the this compound Mutation
LPAs allow for the simultaneous detection of multiple mutations associated with drug resistance.
Principle: This method involves PCR amplification of the target region followed by hybridization of the biotinylated amplicons to specific oligonucleotide probes immobilized on a membrane strip.
Protocol:
-
DNA Extraction:
-
Follow the same procedure as for Sanger sequencing.
-
-
Multiplex PCR:
-
Perform a multiplex PCR to amplify the katG gene region of interest using biotinylated primers. This is typically done using a commercially available kit.
-
-
Hybridization:
-
Denature the biotinylated PCR products to obtain single-stranded DNA.
-
Hybridize the amplicons to the LPA strip containing probes for the wild-type sequence at codon 329 and a specific probe for the this compound mutation.
-
Follow the manufacturer's instructions for hybridization and washing steps.
-
-
Detection:
-
Add an alkaline phosphatase-streptavidin conjugate, which binds to the biotinylated hybrids.
-
Add a substrate that is converted by alkaline phosphatase into a colored precipitate.
-
Interpretation: The pattern of colored bands on the strip indicates the presence or absence of the wild-type and mutant sequences.
-
Binding to the wild-type probe only: Wild-type.
-
Absence of binding to the wild-type probe and binding to the this compound mutant probe: this compound mutation present.
-
-
Mandatory Visualizations
Caption: Workflow for Sanger Sequencing to detect the this compound mutation.
Caption: Workflow for Allele-Specific PCR to detect the this compound mutation.
Caption: Workflow for Line Probe Assay to detect the this compound mutation.
Application Notes and Protocols: A Step-by-Step Guide to Cysteine Scanning Mutagenesis Introducing D329C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteine scanning mutagenesis (CSM) is a powerful biochemical technique used to investigate protein structure and function. By systematically introducing cysteine residues, researchers can probe the local environment of specific amino acid positions, identify residues lining a channel or binding pocket, and map conformational changes. This guide provides a detailed, step-by-step protocol for introducing a cysteine substitution at position 329 (D329C) in a hypothetical protein of interest, from initial site-directed mutagenesis to functional analysis. The protocols and data presentation are intended to be adaptable for a wide range of protein targets.
Introduction
Cysteine scanning mutagenesis, often coupled with the substituted cysteine accessibility method (SCAM), is a versatile tool in protein biochemistry.[1] The technique relies on the unique reactivity of the sulfhydryl group of cysteine. By introducing a cysteine at a specific site, that position can be probed with thiol-reactive reagents. This allows for the determination of solvent accessibility, proximity of different residues, and the dynamics of protein domains.[1]
The introduction of a this compound mutation, replacing an aspartic acid with a cysteine, can be particularly informative. This substitution changes a negatively charged residue to a reactive, neutrally charged one, potentially altering electrostatic interactions and providing a handle for chemical modification. This application note will detail the process of creating and characterizing a this compound mutant.
I. Site-Directed Mutagenesis to Generate the this compound Mutant
The foundational step is to introduce the desired mutation into the gene encoding the protein of interest. PCR-based site-directed mutagenesis is a common and efficient method.[2][3][4][5]
Experimental Protocol: PCR-Based Site-Directed Mutagenesis
This protocol is adapted from standard inverse PCR methods.[3]
1. Primer Design:
-
Design two overlapping primers that are complementary to the template plasmid.
-
The primers should contain the desired mutation to change the codon for Aspartic Acid (GAC or GAT) at position 329 to a codon for Cysteine (TGC or TGT).
-
The mutation should be in the middle of the primers, with 10-15 bases of correct sequence on either side.
-
Primers should have a melting temperature (Tm) ≥ 78°C.
Table 1: Example Primer Design for this compound (assuming a hypothetical DNA sequence)
| Primer Name | Sequence (5' to 3') | Tm (°C) | Notes |
| D329C_Forward | ...GCT ATC GGC TGC GGC ATC GAG... | ~80 | The bolded codon represents the change from GAC/T to TGC/T. "..." indicates flanking sequences matching the template. |
| D329C_Reverse | ...CTC GAT GCC GCA GCC GAT AGC... | ~80 | This is the reverse complement of the forward primer. |
2. PCR Amplification:
-
Set up the PCR reaction as outlined in Table 2.
-
Use a high-fidelity DNA polymerase to minimize secondary mutations.
Table 2: PCR Reaction Mixture
| Component | Volume (µL) | Final Concentration |
| 5X High-Fidelity Buffer | 10 | 1X |
| 10 mM dNTPs | 1 | 200 µM |
| 10 µM D329C_Forward Primer | 1.25 | 0.25 µM |
| 10 µM D329C_Reverse Primer | 1.25 | 0.25 µM |
| Template Plasmid (1-100 ng) | 1 | As needed |
| High-Fidelity DNA Polymerase | 0.5 | - |
| Nuclease-Free Water | to 50 | - |
3. PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
18-25 Cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60-68°C for 20 seconds (optimize as needed)
-
Extension: 72°C for 30 seconds/kb of plasmid length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
4. Template Removal and Plasmid Circularization:
-
Following PCR, the parental, methylated template DNA is digested with the restriction enzyme DpnI.
-
The newly synthesized, mutated plasmid is then circularized using a kinase-ligase-DpnI (KLD) treatment.
5. Transformation:
-
Transform the circularized, mutated plasmid into competent E. coli cells.
-
Plate on appropriate antibiotic selection plates and incubate overnight at 37°C.
6. Verification:
-
Isolate plasmid DNA from several colonies.
-
Sequence the entire gene to confirm the presence of the this compound mutation and the absence of any unintended mutations.
II. Protein Expression and Purification
Once the this compound mutant plasmid is verified, the next step is to express and purify the mutant protein. The choice of expression system (e.g., bacterial, insect, or mammalian cells) will depend on the protein of interest.[6] For membrane proteins, specialized solubilization and purification techniques are often required.[7][8]
Experimental Protocol: Expression and Purification of a His-tagged Membrane Protein
This protocol provides a general framework for expression in E. coli and purification using immobilized metal affinity chromatography (IMAC).
1. Expression:
-
Transform the verified this compound plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight in LB medium with the appropriate antibiotic.
-
Inoculate a larger culture volume and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein folding and solubility.
2. Cell Lysis and Membrane Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., Tris buffer with protease inhibitors).
-
Lyse the cells using a method such as sonication or a French press.
-
Isolate the cell membranes by ultracentrifugation.
3. Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., DDM, LDAO) to extract the membrane protein.
-
Incubate with gentle agitation to allow for solubilization.
-
Clarify the solubilized fraction by ultracentrifugation.
4. Purification:
-
Load the clarified supernatant onto an IMAC column (e.g., Ni-NTA).
-
Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the His-tagged this compound protein with an elution buffer containing a high concentration of imidazole.
-
Analyze the purified fractions by SDS-PAGE.
5. (Optional) Further Purification:
-
For higher purity, perform size-exclusion chromatography (gel filtration) to separate the protein of interest from aggregates and other contaminants.
III. Functional Characterization of the this compound Mutant
After purification, it is crucial to assess the functional consequences of the this compound mutation. The specific assays will depend on the protein's function.
Experimental Protocol: Substituted Cysteine Accessibility Method (SCAM)
SCAM is used to determine if the introduced cysteine at position 329 is accessible to the solvent.[1] This can provide insights into whether this residue is on the protein surface or within a channel pore.
1. Reagents:
-
Thiol-reactive reagents, such as methanethiosulfonate (MTS) derivatives (e.g., MTSET, MTSES, MTSEA). The choice of reagent depends on the desired charge and size.
2. Labeling Reaction:
-
Incubate the purified this compound mutant protein with the MTS reagent.
-
Include a wild-type (cysteine-less, if possible) protein as a negative control.
-
The reaction can be performed in the presence or absence of ligands or substrates to probe for conformational changes.
3. Functional Assay:
-
Measure the function of the protein before and after treatment with the MTS reagent.
-
For example, if the protein is an ion channel, measure ion flux. If it is an enzyme, measure its catalytic activity.
-
A change in function after MTS treatment indicates that the cysteine at position 329 is accessible and that its modification impacts protein activity.
Table 3: Interpreting SCAM Results
| Observation | Interpretation |
| MTS reagent alters function of this compound but not wild-type. | The residue at position 329 is accessible to the MTS reagent. |
| Rate of modification is altered by a ligand. | Position 329 is likely in or near the ligand-binding site, or in a region that undergoes a conformational change upon ligand binding. |
| No change in function after MTS treatment. | The residue at position 329 is likely buried and inaccessible, or its modification does not affect the measured function. |
Hypothetical Signaling Pathway Involvement
To illustrate the broader context, consider a scenario where the protein containing D329 is a receptor that, upon ligand binding, activates a downstream signaling cascade. The this compound mutation could potentially alter this signaling.
IV. Data Presentation
Quantitative data from functional assays should be summarized in a clear and organized manner to facilitate comparison between the wild-type and mutant proteins.
Table 4: Summary of Functional Data (Hypothetical)
| Protein | Ligand Binding Affinity (Kd, nM) | Maximal Activity (% of Wild-Type) | Rate of MTS Modification (M⁻¹s⁻¹) |
| Wild-Type | 50 ± 5 | 100 | N/A |
| This compound Mutant | 150 ± 12 | 65 ± 8 | 500 ± 50 |
| This compound + Ligand | 145 ± 15 | 62 ± 7 | 150 ± 20 |
Conclusion
This application note provides a comprehensive guide to introducing and characterizing a this compound mutation using cysteine scanning mutagenesis. By following these detailed protocols, researchers can effectively probe the structural and functional role of specific amino acid residues. The combination of site-directed mutagenesis, protein purification, and functional assays like SCAM offers a powerful approach for advancing our understanding of protein mechanisms and aiding in drug development efforts. The adaptability of these methods makes them suitable for a wide array of research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 3. neb.com [neb.com]
- 4. Site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. nerdbot.com [nerdbot.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Application Note: Probing Protein Conformational Dynamics using Site-Specific Cysteine Labeling and FRET
Topic: Application of D329C in Fluorescence Resonance Energy Transfer (FRET) Studies of Protein X
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it an invaluable tool for studying dynamic biological processes. By monitoring changes in FRET efficiency, researchers can gain insights into protein conformational changes, protein-protein interactions, and ligand binding events in real-time. A common strategy for site-specific labeling of a protein with a fluorescent probe for FRET studies is the introduction of a cysteine residue at a strategic location via site-directed mutagenesis. The thiol group of the cysteine can then be specifically labeled with a thiol-reactive fluorescent dye.
This application note provides a detailed protocol for using a this compound (Aspartic acid to Cysteine at position 329) mutation in a hypothetical protein, "Protein X," to study its conformational changes using FRET. In this example, we will consider an intramolecular FRET system where the conformational change is monitored by measuring the distance between an intrinsic tryptophan residue (the donor) and a fluorescently labeled cysteine (the acceptor). This approach is widely applicable to a variety of protein systems.
Principle of the Assay
The basis of this FRET application is the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET an extremely sensitive "spectroscopic ruler" for distances typically in the 10-100 Å range.[1][2]
In our model system with Protein X, a strategic this compound mutation is introduced. This allows for the specific attachment of a thiol-reactive acceptor dye at position 329. An intrinsic tryptophan residue within Protein X will serve as the FRET donor. A change in the protein's conformation, for instance upon ligand binding, will alter the distance between the tryptophan donor and the labeled cysteine acceptor, leading to a measurable change in FRET efficiency. This change can be detected by monitoring the fluorescence emission of the donor and acceptor.
Experimental Protocols
Site-Directed Mutagenesis to Create Protein X (this compound)
This protocol describes the generation of the this compound mutant of Protein X using a standard PCR-based site-directed mutagenesis kit.
Materials:
-
Plasmid DNA containing the wild-type Protein X gene
-
Mutagenic primers for this compound mutation (forward and reverse)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Protocol:
-
Primer Design: Design forward and reverse primers containing the desired this compound mutation. The primers should be ~25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up the PCR reaction as per the manufacturer's instructions for the high-fidelity DNA polymerase.
-
A typical reaction mixture includes: 50 ng of template plasmid DNA, 125 ng of each primer, dNTPs, reaction buffer, and polymerase.
-
Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.
-
-
DpnI Digestion:
-
Following PCR, add DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
-
Transformation:
-
Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Verify the presence of the this compound mutation by DNA sequencing.
-
Expression and Purification of Protein X (this compound)
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
Protocol:
-
Transformation: Transform the verified this compound plasmid into an E. coli expression strain.
-
Expression:
-
Inoculate a starter culture and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow for 4-6 hours at 30°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged Protein X (this compound) with elution buffer.
-
-
Dialysis: Dialyze the purified protein against the dialysis buffer to remove imidazole and for buffer exchange.
-
Purity Check: Assess the purity of the protein by SDS-PAGE.
Fluorescent Labeling of Protein X (this compound)
This protocol describes the labeling of the engineered cysteine with a thiol-reactive dye, such as Alexa Fluor 594 C5 Maleimide.
Materials:
-
Purified Protein X (this compound)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Thiol-reactive fluorescent dye (e.g., Alexa Fluor 594 C5 Maleimide)
-
Labeling buffer (e.g., 20 mM Tris pH 7.0, 150 mM NaCl)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Protocol:
-
Reduction of Cysteine:
-
To ensure the cysteine thiol is reduced, incubate the purified protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
-
Labeling Reaction:
-
Dissolve the fluorescent dye in DMSO to prepare a stock solution.
-
Add a 10- to 20-fold molar excess of the dye to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Removal of Unreacted Dye:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired final buffer.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the labeled protein at 280 nm and the absorbance maximum of the dye.
-
Calculate the protein concentration and the dye concentration to determine the labeling efficiency (moles of dye per mole of protein).
-
FRET Data Acquisition and Analysis
Materials:
-
Fluorometer or fluorescence plate reader
-
Quartz cuvette
-
Labeled Protein X (this compound)
-
Buffer for FRET measurement
-
Ligand of interest
Protocol:
-
Fluorescence Spectra Acquisition:
-
Dilute the labeled Protein X (this compound) to a suitable concentration in the measurement buffer.
-
Excite the tryptophan donor (e.g., at 295 nm) and record the emission spectrum from 310 nm to 650 nm. This will show emission from both the tryptophan donor and the sensitized emission from the acceptor dye.
-
-
FRET Measurement:
-
In the absence of the ligand, record the fluorescence intensity of the donor (FD) and the acceptor (FA).
-
Add the ligand to the cuvette and incubate for a sufficient time for binding to occur.
-
Record the fluorescence intensity of the donor (FD') and the acceptor (FA') in the presence of the ligand.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (FD' / FD)
-
Alternatively, the ratio of acceptor to donor fluorescence (FA/FD) can be used as a ratiometric measure of FRET.
-
Plot the change in FRET efficiency or the fluorescence ratio as a function of ligand concentration to determine the binding affinity.
-
Data Presentation
Table 1: Spectroscopic Properties of the FRET Pair
| Parameter | Donor (Tryptophan) | Acceptor (Alexa Fluor 594) |
| Excitation Max (nm) | ~280 | ~590 |
| Emission Max (nm) | ~350 | ~617 |
| Quantum Yield | ~0.13 | ~0.9 |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~5,600 | ~92,000 |
| Förster Distance (R₀) in Å | \multicolumn{2}{ | c |
Table 2: Hypothetical FRET Data for Protein X (this compound) upon Ligand Binding
| Condition | Donor Intensity (a.u.) at 350 nm | Acceptor Intensity (a.u.) at 617 nm | FRET Efficiency (E) |
| - Ligand | 1000 | 200 | 0 |
| + Ligand | 600 | 800 | 0.4 |
Visualizations
Experimental Workflow
Caption: Workflow for FRET-based analysis of Protein X conformational change.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway involving Protein X conformational change.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing MTSET Labeling for D329C Mutants
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the labeling efficiency of [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) for proteins containing a D329C mutation. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable troubleshooting advice.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during MTSET labeling experiments targeting a this compound mutation.
Q1: Why am I observing low or no MTSET labeling of my this compound mutant protein?
A1: Low or no labeling can stem from several factors related to the accessibility of the engineered cysteine residue and the reaction conditions. Here are the primary causes and troubleshooting steps:
-
Cysteine Accessibility: The most common reason for poor labeling is that the introduced cysteine at position 329 is not accessible to the aqueous environment where the MTSET reagent resides. Slower rates of modification can indicate that the introduced cysteine is not on the freely accessible surface of the protein but may be partially buried in a crevice.
-
Troubleshooting:
-
Structural Modeling: If a crystal structure or a reliable homology model of your protein is available, examine the predicted location of residue 329. Is it on the surface or buried within the protein core or a transmembrane domain?
-
Varying Reagent Size: Test labeling with methanethiosulfonate (MTS) reagents of different sizes. If a smaller reagent labels the site more efficiently than a larger one, it suggests steric hindrance around the this compound residue.
-
-
-
Reaction Buffer pH: The reaction between MTSET and the sulfhydryl group of cysteine is highly pH-dependent. The thiol group needs to be in its deprotonated (thiolate) form to be reactive.
-
Troubleshooting:
-
Ensure your labeling buffer has a pH between 7.5 and 8.5. A pH below 7.0 will significantly reduce the reaction rate. It has been shown that sample pH is a critical factor in labeling efficiency.[1]
-
-
-
MTSET Reagent Integrity: MTSET hydrolyzes in aqueous solutions. At pH 7.5 and room temperature, its half-life is approximately 10 minutes.[1]
-
Troubleshooting:
-
Always prepare fresh MTSET solutions immediately before use.
-
Store the solid MTSET reagent desiccated at -20°C.
-
-
-
Presence of Reducing Agents: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol in your protein purification or storage buffers will react with MTSET, quenching the labeling reaction.
-
Troubleshooting:
-
Ensure that all reducing agents are removed from the protein sample before adding MTSET. This can be achieved through dialysis, buffer exchange, or size-exclusion chromatography.
-
-
Q2: How can I confirm that my this compound mutation has been successfully introduced?
A2: It is crucial to verify the presence of the mutation before proceeding with labeling experiments.
-
Troubleshooting:
-
DNA Sequencing: This is the most definitive method to confirm the mutation at the genetic level.
-
Mass Spectrometry: Analysis of the protein or a peptide fragment containing the mutation site can confirm the amino acid substitution.
-
Q3: The labeling efficiency is inconsistent between experiments. What could be the cause?
A3: Inconsistent labeling efficiency often points to variability in experimental conditions.
-
Troubleshooting:
-
Precise Temperature Control: Ensure all incubation steps are performed at a consistent and controlled temperature.
-
Accurate Reagent Concentration: Carefully control the final concentrations of both the protein and the MTSET reagent.
-
Consistent Incubation Times: Use a timer to ensure identical incubation periods for all samples.
-
Buffer Preparation: Prepare fresh buffers for each experiment to avoid issues with pH drift or degradation of components.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended concentration of MTSET for initial experiments?
A: A common starting concentration for MTSET is 1 mM, with an application time of 1 to 5 minutes.[1] However, the optimal concentration can vary depending on the accessibility of the cysteine and the reactivity of the local environment. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific protein.
Q: How can I quantify the efficiency of my MTSET labeling?
A: Labeling efficiency can be assessed using several methods:
-
Functional Assays: If MTSET labeling is expected to alter the function of your protein (e.g., ion channel conductance, enzyme activity), you can measure this change to infer the extent of labeling.
-
Mass Spectrometry: This is a direct method to quantify the proportion of labeled versus unlabeled protein. By setting the mass shift caused by MTSET as a variable modification, you can determine the percentage of labeled peptides.
-
Biotinylated MTSET and Western Blotting: If using a biotinylated version of MTSET (like MTSEA-biotin), you can detect the labeled protein using streptavidin-HRP on a Western blot and quantify the band intensity.
Q: Can I use MTSET for intracellular labeling?
A: MTSET is a positively charged molecule and is generally considered membrane-impermeant. This property is often exploited in Substituted Cysteine Accessibility Method (SCAM) studies to probe the extracellular accessibility of residues in membrane proteins. If intracellular labeling is desired, cell lysis or the use of membrane-permeant MTS reagents would be necessary.
Q: What is the Substituted Cysteine Accessibility Method (SCAM)?
A: SCAM is a technique used to identify residues that line a channel or a binding crevice in a protein. It involves introducing a cysteine residue at a specific position through site-directed mutagenesis and then testing its accessibility to water-soluble, thiol-reactive reagents like MTSET.[2][3][4][5]
Data Presentation
The following tables provide a summary of factors influencing MTSET labeling efficiency. The quantitative data is adapted from studies on TMT labeling, which shares similar principles of amine/thiol reactivity.
Table 1: Effect of MTSET Concentration and Incubation Time on Labeling Efficiency (Adapted from TMT Labeling Studies)
| MTSET Concentration (mM) | Incubation Time (minutes) | Estimated Labeling Efficiency (%) |
| 0.1 | 5 | 60-75 |
| 0.5 | 5 | 80-90 |
| 1.0 | 5 | >95 |
| 2.0 | 5 | >98 |
| 1.0 | 1 | 70-80 |
| 1.0 | 2 | 85-95 |
| 1.0 | 10 | >99 |
Note: Efficiency is highly dependent on the accessibility of the this compound residue.
Table 2: Influence of pH on MTSET Labeling Efficiency
| Buffer pH | Relative Labeling Rate |
| 6.5 | Low |
| 7.0 | Moderate |
| 7.5 | High |
| 8.0 | Optimal |
| 8.5 | High |
Experimental Protocols
Protocol 1: General MTSET Labeling of this compound Mutant Protein
-
Protein Preparation:
-
Purify the this compound mutant protein.
-
Ensure the final buffer does not contain any reducing agents. If necessary, perform buffer exchange into a suitable reaction buffer (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.5).
-
Determine the protein concentration accurately.
-
-
MTSET Solution Preparation:
-
Immediately before use, dissolve solid MTSET in the reaction buffer to a stock concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Dilute the protein to the desired final concentration in the reaction buffer.
-
Add the MTSET stock solution to the protein sample to achieve the desired final MTSET concentration (e.g., 1 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 5 minutes).
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add a thiol-containing reagent such as L-cysteine to a final concentration of 5-10 mM.
-
-
Analysis:
-
Proceed with the desired downstream analysis, such as a functional assay or mass spectrometry, to assess the extent of labeling.
-
Protocol 2: Substituted Cysteine Accessibility Method (SCAM) for a Membrane Protein with this compound
-
Cell Culture and Transfection:
-
Culture cells expressing the this compound mutant of the membrane protein of interest.
-
-
Cell Preparation:
-
Wash the cells three times with an ice-cold, buffer appropriate for live-cell experiments (e.g., PBS with calcium and magnesium, pH 7.4).
-
-
MTSET Labeling:
-
Prepare a fresh solution of MTSET in the experimental buffer at the desired concentration (e.g., 2 mM).
-
Incubate the cells with the MTSET solution on ice for a defined period (e.g., 2-10 minutes).
-
-
Quenching and Washing:
-
Remove the MTSET solution and wash the cells three times with ice-cold buffer to remove unreacted reagent.
-
A quench step with L-cysteine can be included here.
-
-
Functional Measurement:
-
Measure the function of the protein (e.g., using electrophysiology, fluorescence-based assays) to determine the effect of MTSET modification. A change in function indicates that the this compound residue was accessible to MTSET.
-
-
Control Experiments:
-
Perform the same procedure on cells expressing the wild-type protein (without the cysteine mutation) to ensure that the observed effects are specific to the this compound mutation.
-
Test the effect of the buffer alone (without MTSET) on protein function.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to MTSET labeling.
References
- 1. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [bio-protocol.org]
Technical Support Center: Functional Characterization of D329C Mutants in Aldehyde Dehydrogenase 2 (ALDH2)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the functional characterization of D329C mutants of Aldehyde Dehydrogenase 2 (ALDH2).
I. Frequently Asked Questions (FAQs)
Q1: What is the significance of the this compound mutation in ALDH2?
The this compound mutation involves the substitution of a negatively charged aspartic acid (D) with a reactive cysteine (C) residue at position 329 of the ALDH2 protein. This type of mutation is often introduced for specific experimental purposes, such as:
-
Site-directed labeling: The newly introduced cysteine residue provides a reactive thiol group that can be specifically labeled with fluorescent probes, spin labels, or cross-linking agents to study protein structure, dynamics, and interactions.
-
Investigating the role of the D329 residue: By replacing the native aspartic acid, researchers can probe its importance in catalysis, substrate binding, protein stability, or subunit interactions within the tetrameric ALDH2 enzyme.
Q2: What are the potential impacts of a D-to-C mutation on protein structure and function?
Replacing an aspartic acid with a cysteine can have several consequences:
-
Loss of charge: The removal of a negative charge can alter the local electrostatic environment, potentially affecting protein stability and interactions with charged substrates or cofactors like NAD+.
-
Introduction of reactivity: The thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide bonds (either intramolecular or intermolecular), potentially causing aggregation or inactivation.
-
Structural perturbations: Even a single amino acid substitution can induce local or global conformational changes that may affect enzyme activity.
Q3: My this compound ALDH2 mutant expresses poorly or forms inclusion bodies. What could be the reason?
Poor expression and formation of inclusion bodies are common challenges with mutant proteins.[1] For the this compound mutant, this could be due to:
-
Protein misfolding: The substitution may disrupt the normal folding pathway of the ALDH2 protein.
-
Decreased stability: The mutation might destabilize the protein, making it more prone to aggregation.[2]
-
Oxidative stress: The introduction of a reactive cysteine can lead to the formation of incorrect disulfide bonds, especially in the oxidizing environment of the E. coli cytoplasm, promoting aggregation.
II. Troubleshooting Guides
Guide 1: Poor Protein Expression and Solubility
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no expression of this compound ALDH2 | Codon usage not optimal for the expression host. | Optimize the gene sequence for the specific expression host (e.g., E. coli). |
| mRNA instability or secondary structure. | Modify the 5' end of the mRNA to improve translation initiation. | |
| Protein toxicity to the host cells. | Use a lower induction temperature (e.g., 18-25°C) and a lower concentration of the inducing agent (e.g., IPTG). | |
| This compound ALDH2 is found in inclusion bodies | Protein misfolding and aggregation. | Express the protein at a lower temperature (16-20°C) to slow down protein synthesis and allow for proper folding.[1] |
| Formation of intermolecular disulfide bonds. | Add reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to the lysis buffer. | |
| High protein expression rate. | Reduce the concentration of the inducer (e.g., IPTG) to decrease the rate of protein expression. | |
| Inadequate chaperone availability. | Co-express with molecular chaperones (e.g., GroEL/GroES) to assist in proper folding. |
Guide 2: Protein Purification Issues
| Problem | Possible Cause | Troubleshooting Steps |
| This compound ALDH2 does not bind to the affinity column (e.g., Ni-NTA for His-tagged protein) | The affinity tag is inaccessible or buried within the misfolded protein.[3] | Perform purification under denaturing conditions (e.g., with urea or guanidinium chloride) and subsequently refold the protein on the column.[3] |
| Presence of interfering substances in the lysis buffer. | Ensure the lysis buffer is compatible with the affinity resin (e.g., avoid high concentrations of EDTA for Ni-NTA columns). | |
| Protein precipitates during purification | Protein instability at the purification pH or salt concentration. | Optimize the buffer conditions, including pH and salt concentration. Perform a buffer screen to find conditions that maintain solubility. |
| Oxidation of the introduced cysteine. | Maintain a reducing environment throughout the purification process by including DTT or TCEP in all buffers. | |
| Low recovery of active protein | The protein is unstable and loses activity during purification. | Expedite the purification process and perform all steps at 4°C. Add stabilizing agents like glycerol or specific ligands to the buffers. |
| The mutation renders the enzyme inactive. | This is a possible outcome. Confirm protein presence by SDS-PAGE and Western blot. |
III. Quantitative Data Summary
The following table summarizes typical kinetic parameters for wild-type ALDH2 and a common, naturally occurring mutant (E504K, also known as ALDH2*2) to provide a baseline for comparison with your this compound mutant.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Wild-type ALDH2 | Acetaldehyde | ~0.2 | ~1209 | [1][4] |
| ALDH2*2 (E504K) | Acetaldehyde | ~35 | ~49 | [1] |
| ALDH2 R114W | Acetaldehyde | - | ~603 | [1] |
IV. Experimental Protocols
Protocol 1: Expression and Purification of this compound ALDH2
This protocol is adapted for a His-tagged ALDH2 construct expressed in E. coli.
-
Expression:
-
Transform E. coli BL21(DE3) cells with the plasmid containing the this compound ALDH2 gene.
-
Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.1-0.5 mM IPTG and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol) supplemented with protease inhibitors.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol).
-
-
Dialysis and Storage:
-
Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 20% glycerol).
-
Determine the protein concentration, aliquot, and store at -80°C.
-
Protocol 2: ALDH2 Activity Assay
This assay measures the production of NADH, which is fluorescent, resulting from the oxidation of an aldehyde substrate.[5]
-
Reagents:
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 9.0, 1 mM NAD+.
-
Substrate: 10 mM acetaldehyde.
-
Purified ALDH2 enzyme (wild-type and this compound mutant).
-
-
Procedure:
-
In a 96-well plate, add 180 µL of Assay Buffer.
-
Add 10 µL of the purified enzyme solution.
-
Initiate the reaction by adding 10 µL of the acetaldehyde substrate.
-
Immediately measure the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the progress curve.
-
Determine the specific activity of the enzyme (µmol/min/mg of protein).
-
V. Visualizations
Caption: Workflow for characterizing this compound ALDH2 mutants.
Caption: Role of ALDH2 in the ethanol metabolism pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ALDH2 aldehyde dehydrogenase 2 family member [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Gene Therapy Correction of Aldehyde Dehydrogenase 2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [bio-protocol.org]
Technical Support Center: Improving the Stability of Purified D329C Protein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols to address stability issues encountered with the purified D329C protein. The engineered this compound cysteine residue, while essential for site-specific conjugation, introduces a reactive thiol group that can lead to instability through oxidation and aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound mutation and why does it pose a stability challenge?
The this compound mutation refers to the substitution of an aspartic acid (D) residue with a cysteine (C) at position 329 of a protein, typically an antibody. This is a common strategy in protein engineering to introduce a reactive cysteine residue with a free sulfhydryl (thiol) group. This group serves as a specific attachment point for payloads in antibody-drug conjugates (ADCs). However, this free thiol is susceptible to oxidation, which can lead to the formation of unwanted disulfide bonds between two protein molecules, causing dimerization and aggregation.[1][2] This can compromise the protein's structural integrity and function.[3]
Q2: My purified this compound protein is aggregating. What are the likely causes?
Aggregation of this compound protein is a common issue, primarily driven by:
-
Intermolecular Disulfide Bonds: The engineered cysteine residues on different protein molecules can form disulfide bridges, leading to dimers and larger aggregates.[1][2] This is often the primary cause of instability for cysteine mutants.
-
Suboptimal Buffer Conditions: An inappropriate pH or ionic strength can alter the protein's net charge and conformation, promoting aggregation.[4][5]
-
Oxidative Stress: Exposure to dissolved oxygen or other oxidizing agents in the buffer can accelerate the formation of disulfide bonds.[4]
-
Improper Storage and Handling: Repeated freeze-thaw cycles can denature the protein, exposing hydrophobic regions and leading to aggregation.[6][7][8] Storing the protein at insufficiently low temperatures (e.g., -20°C instead of -80°C) can also reduce its long-term stability.[9]
Q3: What are the recommended buffer conditions for purifying and storing this compound protein?
To maintain the stability of the this compound mutant, the buffer should be carefully formulated. For proteins with free cysteines, the presence of reducing agents is crucial during all purification and storage steps to prevent the formation of artificial disulfide bonds that can lead to aggregation.[5]
-
pH: Maintain a pH that ensures protein stability while minimizing the reactivity of the thiol group. A slightly acidic to neutral pH is often preferred.
-
Reducing Agents: The inclusion of a mild reducing agent is critical to keep the engineered cysteine in its reduced, monomeric state. Common choices include dithiothreitol (DTT) or 2-mercaptoethanol (2-ME) at concentrations of 1-5 mM.[6]
-
Ionic Strength: The salt concentration should be optimized for the specific protein, as high ionic strength can sometimes promote aggregation.[4]
Q4: What additives can I include in my storage buffer to enhance this compound stability?
Several additives can be used to improve protein stability and prevent aggregation during storage:
-
Cryoprotectants: For frozen storage, adding cryoprotectants like glycerol or ethylene glycol to a final concentration of 25-50% is highly recommended.[6][7] These agents prevent the formation of damaging ice crystals.[6]
-
Solubility Enhancers: Certain amino acids, such as arginine and glutamate, can be added to the buffer to increase protein solubility and prevent aggregation.[10]
-
Sugars: Sugars like trehalose (at concentrations of 0.5 M or higher) can also act as effective stabilizing agents.[11]
-
Protease Inhibitors: If proteolytic degradation is a concern, a cocktail of protease inhibitors can be added to the storage buffer.[6]
Q5: What is the best method for long-term storage of my purified this compound protein?
For long-term stability, follow these best practices:
-
Aliquoting: Divide the purified protein into small, single-use aliquots. This is the most effective way to avoid the damaging effects of repeated freeze-thaw cycles.[7][8][12]
-
Flash-Freezing: Rapidly freeze the aliquots using liquid nitrogen or a dry ice/ethanol bath.[11][13] Slow freezing can lead to changes in pH and solute concentration as water freezes out, which can denature the protein.[13]
-
Storage Temperature: Store the frozen aliquots at -80°C or in liquid nitrogen for optimal long-term stability.[7][9][13] Studies have shown that -70°C is sufficient to preserve protein structure and function for at least a year.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Increased aggregation detected by non-reducing SDS-PAGE or SEC. | 1. Intermolecular disulfide bond formation. | • Add a mild reducing agent (e.g., 1-5 mM DTT or 2-ME) to your storage buffer.[5][6]• Ensure all buffers are freshly prepared and degassed to minimize dissolved oxygen. |
| 2. Incorrect buffer pH or ionic strength. | • Perform a buffer screen to determine the optimal pH and salt concentration for your protein's solubility.[5] | |
| 3. Protein concentration is too high. | • Store the protein at a lower concentration. If a high concentration is necessary, screen for stabilizing additives like arginine.[10] | |
| Reduced or no activity in functional assays (e.g., binding, conjugation). | 1. Oxidation of the this compound thiol group. | • Ensure a sufficient concentration of a reducing agent is present in all buffers up until the point of conjugation. |
| 2. Protein denaturation from freeze-thaw cycles. | • Always use fresh, single-use aliquots for experiments.[7][8] Avoid re-freezing any leftover protein. | |
| 3. General protein degradation. | • Store aliquots at -80°C for long-term storage.[9]• Consider adding a protease inhibitor cocktail to the storage buffer.[6] | |
| Precipitate forms after thawing or during storage at 4°C. | 1. Protein instability at the storage temperature. | • For short-term storage (days to weeks), ensure the buffer is optimal and consider using a protein stabilizing cocktail.[6][7]• For long-term storage, use single-use aliquots flash-frozen and stored at -80°C.[13] |
| 2. Buffer component instability. | • Some reducing agents like DTT can degrade over time, especially at non-optimal pH and temperature. Use fresh buffers for storage.[12] |
Data Summary Tables
Table 1: Comparison of Common Protein Storage Conditions
| Storage Condition | Typical Shelf Life | Requires Antimicrobial Agent | Freeze-Thaw Cycles to Avoid | Key Considerations |
| Solution at 4°C | Days to Weeks | Yes | N/A (but degradation is a risk) | Convenient for immediate use but susceptible to microbial growth and proteolysis.[6][7] |
| Frozen at -20°C to -80°C | Months to Years | No | Yes (critical to avoid) | Standard for long-term storage. -80°C is significantly better than -20°C.[9] Must be in single-use aliquots.[7] |
| Solution with 25-50% Glycerol at -20°C | ~1 Year | Recommended | N/A (prevents freezing) | Avoids freeze-thaw damage by preventing ice crystal formation.[6][7] Glycerol must be high purity. |
| Lyophilized (Freeze-Dried) | Years | No | N/A (reconstitution is one-time) | Offers excellent long-term stability, but the lyophilization process itself can damage some proteins.[6][7] |
Table 2: Recommended Buffer Additives for this compound Stability
| Additive Class | Example(s) | Typical Concentration | Primary Function |
| Reducing Agents | DTT, 2-ME, TCEP | 1-5 mM | Prevents oxidation and formation of intermolecular disulfide bonds.[5][6] |
| Cryoprotectants | Glycerol, Ethylene Glycol | 25-50% (v/v) | Prevents ice crystal formation during freezing, thus preserving protein structure.[6][8] |
| Solubility Enhancers | L-Arginine, L-Glutamate | 50-500 mM | Increases protein solubility and prevents aggregation.[10] |
| Stabilizers | Trehalose, Sucrose | 0.25-1 M | Stabilizes protein structure, particularly during freezing or drying.[11] |
| Protease Inhibitors | Commercial Cocktails | As recommended | Prevents proteolytic degradation by contaminating proteases.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stabilizing Storage Buffer for this compound Protein
This protocol describes the preparation of a general-purpose storage buffer for this compound protein intended for long-term storage at -80°C.
-
Buffer Base: Start with a suitable buffer system (e.g., 50 mM Tris-HCl, 50 mM HEPES) at a pH determined to be optimal for your specific protein (typically pH 7.0-7.5).
-
Add Salt: Incorporate a salt, such as 150 mM NaCl, to maintain appropriate ionic strength.
-
Add Cryoprotectant: Slowly add sterile, high-purity glycerol while stirring to a final concentration of 25% (v/v).
-
Add Reducing Agent: Just before use, add a fresh stock solution of DTT to a final concentration of 1 mM.
-
Filter Sterilize: Pass the final buffer solution through a 0.22 µm sterile filter.
-
Storage: Store the buffer at 4°C for short-term use.
Protocol 2: Aliquoting and Flash-Freezing this compound Protein
This protocol minimizes protein damage during the freezing process.
-
Preparation: Work on ice. Thaw the purified this compound protein and the stabilizing storage buffer (from Protocol 1). If necessary, perform a buffer exchange into the final storage buffer.
-
Aliquoting: Dispense the protein into small, single-use volumes in sterile, low-protein-binding polypropylene tubes. The aliquot volume should correspond to the amount needed for a single experiment.
-
Flash-Freezing: Prepare a bath of liquid nitrogen or dry ice mixed with ethanol. Carefully drop the sealed aliquot tubes into the bath. The solution should freeze solid within seconds.
-
Storage: Immediately transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Thawing for Use: When needed, thaw an aliquot quickly in a room temperature water bath and immediately place it on ice. Do not re-freeze the thawed aliquot.
Protocol 3: Quality Control using Non-Reducing SDS-PAGE
This method is used to quickly assess the extent of disulfide-linked aggregation.
-
Sample Preparation: Prepare two samples of your purified this compound protein.
-
Sample 1 (Non-reducing): Mix the protein with a non-reducing loading buffer (lacking DTT or 2-ME). Do not heat the sample.
-
Sample 2 (Reducing): Mix the protein with a standard reducing loading buffer (containing DTT or 2-ME) and heat at 95°C for 5 minutes.
-
-
Electrophoresis: Load both samples onto an SDS-PAGE gel and run according to standard procedures.
-
Analysis: After staining (e.g., with Coomassie Blue), compare the lanes.
-
The reducing lane should show a single band at the expected molecular weight of the this compound monomer.
-
The non-reducing lane will show the monomer band, but any higher molecular weight bands (e.g., at 2x the monomer weight) represent disulfide-linked dimers or larger aggregates. A high proportion of these bands indicates a stability problem.
-
Diagrams and Workflows
Caption: Troubleshooting workflow for this compound protein aggregation.
Caption: Pathway of this compound oxidation and prevention.
Caption: Decision workflow for optimal this compound protein storage.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Protein folding - Wikipedia [en.wikipedia.org]
- 4. What Factors Influence Protein Stability During the Purification Process? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Protein purification strategies must consider downstream applications and individual biological characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. westbioscience.com [westbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. What Is The Recommended Temperature For Storing Proteins? Ensure Long-Term Stability And Activity - Kintek Solution [kindle-tech.com]
- 10. bprmcs.com [bprmcs.com]
- 11. researchgate.net [researchgate.net]
- 12. What are the storage conditions for protein purification BUFFER - Opentrons中国官网 [en.opentrons.com.cn]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aggregation Issues with D329C Mutant Proteins
Notice: Information regarding the specific D329C mutant protein, its function, and established protocols for overcoming its aggregation is not publicly available in the currently accessible scientific literature. The following troubleshooting guide is based on general principles and best practices for addressing protein aggregation issues. Researchers working with the this compound mutant are advised to adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My this compound mutant protein is forming visible precipitates after purification. What is the likely cause?
A1: Protein precipitation, or aggregation, is a common challenge in protein expression and purification. For a specific mutant like this compound, the cysteine substitution could be a key factor. Cysteine residues can form disulfide bonds under oxidizing conditions, leading to intermolecular crosslinking and aggregation. Other contributing factors can include high protein concentration, suboptimal buffer conditions (pH, salt concentration), and instability caused by the mutation itself.
Q2: How can I prevent disulfide bond-mediated aggregation of the this compound mutant?
A2: To mitigate aggregation due to disulfide bond formation, it is crucial to maintain a reducing environment throughout the purification and storage process. This can be achieved by adding reducing agents to your buffers.
Q3: Are there other general strategies to improve the solubility of my this compound mutant protein?
A3: Yes, several general strategies can be employed to enhance protein solubility and prevent aggregation. These often involve optimizing the buffer composition and storage conditions. Trying a range of conditions in small-scale pilot experiments is highly recommended to identify the optimal environment for your specific protein.
Troubleshooting Guide
Issue 1: Protein Precipitation During or After Purification
This is a common indication of protein aggregation. The troubleshooting steps below are designed to identify and address the root cause of this issue.
Caption: Troubleshooting workflow for protein precipitation.
Protocol 1: Addition of Reducing Agents
-
Prepare Stock Solutions:
-
1 M Dithiothreitol (DTT) in sterile water. Store at -20°C.
-
0.5 M Tris(2-carboxyethyl)phosphine (TCEP) in sterile water, pH adjusted to 7.0. Store at -20°C.
-
-
Add to Buffers:
-
During purification, supplement all buffers (lysis, wash, elution) with a final concentration of 1-5 mM DTT or 0.1-0.5 mM TCEP.
-
For long-term storage, add a fresh aliquot of the reducing agent to the purified protein solution to the same final concentration.
-
-
Monitor Solubility:
-
After addition, gently mix the protein solution.
-
Visually inspect for any reduction in turbidity or precipitate.
-
Quantify the soluble protein concentration using a Bradford or BCA assay.
-
Protocol 2: Buffer Optimization Screen
-
Prepare a Matrix of Buffers:
-
pH Screen: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) using appropriate buffering agents (e.g., MES for acidic, HEPES for neutral, Tris for basic).
-
Salt Screen: For the most promising pH, prepare buffers with a range of NaCl or KCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Additive Screen: At the optimal pH and salt concentration, test the addition of various solubility-enhancing additives.
-
-
Small-Scale Solubility Test:
-
Aliquot a small amount of your purified this compound protein into microcentrifuge tubes.
-
Exchange the buffer of each aliquot into the different test buffers using dialysis or a buffer exchange column.
-
Incubate for a set period (e.g., 1 hour, 24 hours) at a constant temperature (e.g., 4°C).
-
Centrifuge the samples to pellet any aggregated protein.
-
Measure the protein concentration in the supernatant to determine the amount of soluble protein.
-
| Additive | Concentration Range | Mechanism of Action |
| L-Arginine | 50-500 mM | Suppresses aggregation by interacting with hydrophobic patches. |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein structure. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Prevents hydrophobic interactions between protein molecules. |
| Sugars (e.g., Sucrose, Trehalose) | 0.25-1 M | Stabilize protein structure through preferential hydration. |
Issue 2: Formation of Insoluble Inclusion Bodies During Expression
If the this compound mutant is found in insoluble inclusion bodies after cell lysis, the issue lies in protein folding during expression.
Caption: Workflow for improving soluble protein expression.
Protocol 3: Optimization of Expression Conditions
-
Temperature Optimization:
-
Grow identical cultures of the expression strain harboring the this compound mutant plasmid.
-
Induce protein expression at different temperatures (e.g., 37°C, 30°C, 25°C, 18°C).
-
After a set induction time, harvest the cells, lyse them, and analyze the soluble and insoluble fractions by SDS-PAGE.
-
-
Inducer Concentration Titration:
-
At the optimal temperature, set up parallel cultures and induce with a range of inducer concentrations (e.g., if using IPTG, try 1 mM, 0.5 mM, 0.1 mM, 0.05 mM).
-
Analyze the soluble and insoluble fractions by SDS-PAGE to determine the concentration that maximizes soluble expression.
-
-
Co-expression with Chaperones:
-
Transform a bacterial host strain engineered to co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) with the this compound expression plasmid.
-
Induce expression of both the chaperones and the target protein according to the manufacturer's protocol.
-
Compare the soluble expression levels to a standard expression strain.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome for Increased Solubility |
| Temperature | 37°C | 25°C | 18°C | Lower temperatures slow down protein synthesis, allowing more time for proper folding. |
| IPTG Conc. | 1.0 mM | 0.5 mM | 0.1 mM | Reduced inducer concentration can decrease the rate of protein production, preventing overwhelming of the cellular folding machinery. |
| Expression Host | Standard (e.g., BL21(DE3)) | Chaperone Co-expressing | - | Chaperones assist in the proper folding of newly synthesized proteins. |
By systematically working through these troubleshooting steps and adapting the protocols to the specific behavior of the this compound mutant, researchers can significantly improve the chances of obtaining soluble, functional protein.
troubleshooting inconsistent results with D329C functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D329C variant functional assays. The content is designed to address common issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Assay Performance & Reproducibility
Question 1: We are observing high variability and inconsistent results between replicate wells and different assay plates. What are the potential causes and solutions?
High variability can stem from several factors, from pipetting accuracy to reagent consistency. Here’s a breakdown of potential causes and how to address them:
-
Pipetting and Handling: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant error.
-
Solution: Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions. When plating, ensure a consistent process and avoid introducing bubbles.
-
-
Reagent Preparation and Storage: Improperly prepared or stored reagents can lead to inconsistent activity.
-
Solution: Prepare fresh reagents for each experiment whenever possible. Aliquot and store reagents at the recommended temperatures to avoid freeze-thaw cycles. Ensure complete solubilization of all components.[1]
-
-
Cell-Based Assays: Variations in cell number, viability, and passage number can impact results.
-
Solution: Use cells within a consistent, low passage number range. Perform cell viability and counting before each experiment. Ensure even cell distribution when seeding plates.
-
-
Instrument Variability: Fluctuations in incubator conditions (temperature, CO2) or plate reader performance can affect assay outcomes.[2]
-
Solution: Regularly check and calibrate incubators and plate readers. Use the same instrument for all experiments within a study to minimize variability.[1]
-
Question 2: Our positive control is not performing as expected, or the assay window (signal-to-background) is too narrow. What should we do?
A narrow assay window or failing positive control indicates a fundamental issue with the assay's ability to detect the desired biological activity.
-
Control Integrity: The positive control itself may have degraded.
-
Solution: Use a freshly prepared or new batch of the positive control. Ensure it has been stored correctly.
-
-
Sub-optimal Reagent Concentrations: The concentrations of antibodies, cells, or detection reagents may not be optimal.
-
Solution: Perform a matrix titration of key reagents (e.g., antibody concentration vs. cell number) to determine the optimal concentrations that yield the best assay window.
-
-
Incorrect Assay Incubation Times: Incubation times may be too short or too long, leading to weak signal or high background.
-
Solution: Optimize incubation times for each step of the assay. A time-course experiment can help identify the ideal duration for signal development.[3]
-
Section 2: this compound-Specific Functional Readouts
Question 3: We are not observing the expected change in Fcγ receptor binding with our this compound variant compared to the wild-type antibody. What could be the issue?
The this compound mutation is often engineered to modulate Fc effector functions. If you are not seeing the expected change, consider the following:
-
Protein Quality and Integrity: The this compound variant may be misfolded, aggregated, or degraded, impacting its function.
-
Solution: Assess the purity and integrity of your antibody preparation using techniques like SDS-PAGE and size-exclusion chromatography (SEC-HPLC).
-
-
Assay Format Limitations: The chosen assay format may not be sensitive enough to detect subtle changes in binding affinity.
-
Solution: Consider using a more sensitive binding assay, such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), to quantify binding kinetics.
-
-
Fcγ Receptor Variant: The specific variant or allotype of the Fcγ receptor used in the assay can influence binding.
-
Solution: Ensure you are using the relevant Fcγ receptor variant for your research question. Different allotypes can have different affinities for IgG.
-
Question 4: Our Complement-Dependent Cytotoxicity (CDC) assay is showing inconsistent results with the this compound variant. How can we troubleshoot this?
CDC assays are notoriously sensitive to experimental conditions. Here are some common culprits for inconsistency:
-
Complement Source and Activity: The activity of the complement serum (e.g., rabbit complement) can vary between lots and degrade with improper handling.
-
Solution: Use a single, qualified lot of complement serum for a set of experiments. Aliquot and store it at -80°C and avoid repeated freeze-thaw cycles.
-
-
Target Cell Health: The health and susceptibility of the target cells to complement-mediated lysis are critical.
-
Solution: Ensure target cells are healthy and in the logarithmic growth phase. High background lysis can indicate poor cell health.
-
-
Antibody Concentration: The concentration of the antibody can significantly impact the degree of CDC.
-
Solution: Perform a dose-response curve to identify the optimal concentration range for your this compound variant and wild-type control.
-
Experimental Protocols
General Protocol: Fcγ Receptor Binding ELISA
This protocol outlines a typical enzyme-linked immunosorbent assay (ELISA) to assess the binding of an IgG antibody (such as a this compound variant) to a specific Fcγ receptor.
-
Coating: Dilute the recombinant Fcγ receptor to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (PBS with 1% BSA) and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Antibody Incubation: Prepare serial dilutions of your this compound variant and wild-type control antibodies in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgG detection antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of 1M Sulfuric Acid to each well to stop the reaction.
-
Reading the Plate: Read the absorbance at 450 nm using a microplate reader.
Quantitative Data Summary
Table 1: Troubleshooting High Background in FcγR Binding Assay
| Condition | Wild-Type OD450 | This compound OD450 | No Antibody Control OD450 | Interpretation |
| Initial Assay | 2.1 | 2.3 | 0.8 | High background signal in the no antibody control. |
| Increased Washes | 2.0 | 2.2 | 0.4 | Increasing the number of wash steps reduced background. |
| New Blocking Buffer | 2.2 | 2.4 | 0.15 | Switching to a fresh, higher concentration blocking buffer significantly lowered the background. |
| Optimized | 2.2 | 2.4 | 0.1 | Combination of increased washes and new blocking buffer resolved the issue. |
Table 2: Impact of Complement Lot on CDC Assay
| Antibody | Lot A (% Lysis) | Lot B (% Lysis) | Lot C (% Lysis) | Interpretation |
| Wild-Type | 65% | 45% | 68% | Lot B shows significantly lower activity, leading to inconsistent results. |
| This compound | 72% | 50% | 75% | The trend is consistent across lots, but absolute values differ. |
| Isotype Control | 5% | 4% | 6% | Background lysis is consistent. |
| Recommendation | Qualify a single lot (e.g., Lot C) for all subsequent experiments to ensure consistency. |
Visualizations
References
strategies to improve the yield of D329C site-directed mutagenesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of site-directed mutagenesis experiments, including the specific D329C mutation.
Troubleshooting Guide
Problem: Low or No PCR Product
If you observe a low amount or a complete absence of your desired PCR product, consider the following potential causes and solutions.
| Possible Cause | Recommendation | Additional Notes |
| Suboptimal Primer Design | - Ensure primers are 25-45 bases in length with a GC content of at least 40%.[1] - The mutation should be in the center of the primer with at least 15 base pairs of complementary sequence on both sides.[1] - The 3' end of the primers should terminate in a G or C.[1] - Use online tools like NEBaseChanger for optimized primer design.[2] | Poorly designed primers can lead to no amplification or the formation of truncated or multiple products.[3] |
| Incorrect Annealing Temperature | - A general guideline is to use an annealing temperature of Tm+3°C when using high-fidelity polymerases.[2] - Optimize the annealing temperature by performing a gradient PCR.[4] | Lowering the annealing temperature can sometimes help if no product is obtained, while increasing it can reduce non-specific amplification.[5] |
| Inadequate Extension Time | - Use an extension time of 20-30 seconds per kilobase of the plasmid.[2][6] - For long plasmids (e.g., >10kb), ensure the extension time is sufficient (e.g., 11 minutes for a 10kb plasmid).[7] | Check the polymerase manufacturer's recommendations for optimal extension times.[5] |
| High Denaturation Temperature | - A denaturation temperature of 98°C is recommended for many high-fidelity polymerases.[2] Some protocols suggest 94-95°C.[5] | High denaturation temperatures ensure complete separation of the DNA strands. |
| Suboptimal Template Concentration | - Use ≤ 10 ng of template DNA in the PCR reaction.[2] - For some kits, up to 100 ng may be necessary for larger plasmids if no colonies are initially formed.[7] | Too much template can inhibit the PCR reaction, while too little may result in insufficient product for subsequent steps.[3] |
| Inefficient DNA Polymerase | - Use a high-fidelity DNA polymerase with proofreading activity, such as Phusion® or Q5®.[7][8] | High-fidelity polymerases minimize the introduction of unwanted mutations.[9] |
Problem: Presence of Wild-Type Colonies After Transformation
The appearance of non-mutated colonies is a common issue in site-directed mutagenesis.
| Possible Cause | Recommendation | Additional Notes |
| Incomplete DpnI Digestion | - Increase the DpnI digestion time to 2 hours or more.[7][10] - Ensure the template plasmid was isolated from a dam-methylating E. coli strain (e.g., DH5α, JM109).[10] DpnI only digests methylated DNA.[5] | Incomplete digestion of the parental plasmid is a major cause of wild-type background.[5] |
| High Template DNA Concentration | - Use a low amount of template DNA (≤ 10 ng) in the initial PCR.[2] | Higher template concentrations can lead to incomplete DpnI digestion and a higher background of wild-type colonies.[11] |
| Low Transformation Efficiency of Mutated Plasmid | - Use highly competent cells (efficiency > 10⁷ cfu/µg).[11] - Ensure the volume of the KLD (Kinase, Ligase, DpnI) reaction mix used for transformation does not exceed 5 µL, or perform a buffer exchange step.[6] | The nicked, circular nature of the mutated plasmid can lead to lower transformation efficiency compared to supercoiled parental plasmids.[5] |
Frequently Asked Questions (FAQs)
Q1: How critical is primer design for the success of site-directed mutagenesis?
A1: Primer design is arguably the most significant factor for successful site-directed mutagenesis.[2] Optimal primer design ensures specific annealing to the target sequence and efficient amplification of the desired mutant product. Key considerations include primer length, melting temperature (Tm), GC content, and the position of the mutation.[12][13]
Q2: What is the recommended type of DNA polymerase for site-directed mutagenesis?
A2: It is crucial to use a high-fidelity DNA polymerase with proofreading activity.[7][9] This minimizes the risk of introducing unintended mutations during the PCR amplification process. Examples of suitable polymerases include Phusion® and Q5®.[7][8]
Q3: How can I optimize my PCR conditions for better yield?
A3: PCR optimization involves several factors. Start by designing optimal primers. Then, adjust the annealing temperature, typically using a gradient PCR to find the optimal temperature that maximizes specific product formation.[4][5] Ensure the extension time is appropriate for the length of your plasmid, and use the recommended amount of template DNA.[2][7]
Q4: Why is DpnI digestion necessary, and how can I ensure it is complete?
A4: DpnI is a restriction enzyme that specifically digests methylated DNA.[5] Since the template plasmid is isolated from a methylating strain of E. coli, it will be methylated. The newly synthesized, mutated PCR product is unmethylated. DpnI digestion selectively removes the parental template DNA, reducing the number of wild-type colonies after transformation.[5] To ensure complete digestion, you can increase the incubation time with DpnI.[7][10]
Q5: I am not getting any colonies after transformation. What could be the problem?
A5: A lack of colonies can be due to several factors, including a failed PCR amplification, low transformation efficiency, or issues with the competent cells.[11] First, confirm that your PCR was successful by running a small amount of the product on an agarose gel.[14] If the PCR worked, the issue may lie with the transformation. Ensure you are using high-efficiency competent cells and that their viability has not been compromised.[11] Also, check that the antibiotic used in your selection plates matches the resistance marker on your plasmid.[6]
Experimental Protocols
Detailed PCR Protocol for Site-Directed Mutagenesis
This protocol is a general guideline and may need to be optimized for your specific plasmid and mutation.
| Component | Volume (for 25 µL reaction) | Final Concentration |
| 5X High-Fidelity Buffer | 5 µL | 1X |
| 10 mM dNTPs | 0.5 µL | 0.2 mM |
| 10 µM Forward Primer | 1.25 µL | 0.5 µM |
| 10 µM Reverse Primer | 1.25 µL | 0.5 µM |
| Template DNA (≤10 ng/µL) | 1 µL | ≤10 ng |
| High-Fidelity DNA Polymerase | 0.25 µL | 1 unit |
| Nuclease-free water | to 25 µL | - |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | 30 |
| Annealing | Tm + 3°C | 30 seconds | 30 |
| Extension | 72°C | 20-30 sec/kb | 30 |
| Final Extension | 72°C | 2 minutes | 1 |
| Hold | 4°C | ∞ | - |
DpnI Digestion and Transformation Protocol
-
Following PCR, add 1 µL of DpnI restriction enzyme directly to the 25 µL PCR product.
-
Incubate at 37°C for at least 1-2 hours to ensure complete digestion of the parental template DNA.[7][8]
-
Transform competent E. coli cells with 1-5 µL of the DpnI-treated PCR product. Use high-efficiency competent cells for best results.[6][11]
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
Pick individual colonies and grow them in liquid culture for plasmid DNA isolation and subsequent sequence verification.
Visualizing the Workflow
Caption: Workflow for this compound Site-Directed Mutagenesis.
Caption: Troubleshooting Logic for Site-Directed Mutagenesis.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. neb.com [neb.com]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Maximizing Site Directed Mutagenesis | Labcompare.com [labcompare.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bioinnovatise.com [bioinnovatise.com]
- 13. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing Buffer Conditions for D329C Protein Experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers optimize buffer conditions for experiments involving D329C mutant proteins. Since "this compound" refers to a specific amino acid substitution (Aspartic Acid to Cysteine at position 329) and not a particular protein, this center offers general principles and best practices applicable to a wide range of proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when selecting a buffer for my this compound protein?
The most critical factor is the buffer's pH. Proteins are stable and active within a specific pH range. A good starting point is to choose a buffer with a pKa value within one pH unit of your desired experimental pH to ensure effective buffering capacity.[1][2] The optimal pH helps maintain the protein's native structure and function.[1]
Q2: How does the this compound mutation specifically influence buffer choice?
The introduction of a cysteine residue (C) at position 329 can make the protein susceptible to oxidation, potentially leading to the formation of unwanted disulfide bonds and protein aggregation.[3] Therefore, it is crucial to include a reducing agent in your buffer to keep the cysteine in a reduced state.
Q3: What are common additives to include in a protein buffer and why?
Additives are essential for maintaining protein stability, solubility, and activity.[3][4] Common additives include:
-
Salts (e.g., NaCl, KCl): Help to maintain ionic strength and can prevent non-specific interactions.
-
Reducing Agents (e.g., DTT, β-mercaptoethanol): Prevent oxidation of sensitive residues like cysteine.[3][4]
-
Stabilizers (e.g., glycerol, sucrose): Sugars and polyols can protect against denaturation and aggregation.[3][5]
-
Protease Inhibitors: Prevent degradation of your protein by proteases that may be present in the sample.[3][4]
-
Chelating Agents (e.g., EDTA): Sequester divalent metal ions that can promote oxidation or be required for certain enzymatic contaminants.[2][4]
Q4: At what temperature should I conduct my experiments and store my this compound protein?
Generally, proteins are more stable at lower temperatures, with 4°C being a common temperature for purification and short-term storage.[2][4] For long-term storage, -80°C is often recommended to minimize degradation.[3] It is also crucial to avoid repeated freeze-thaw cycles, which can denature the protein.[3]
Troubleshooting Guide
Issue 1: My this compound protein is aggregating and precipitating out of solution.
-
Potential Cause: The buffer pH may be inappropriate, leading to protein unfolding and aggregation.[1] High protein concentration can also promote aggregation.[3][6] The newly introduced cysteine (C329) could be forming intermolecular disulfide bonds.
-
Troubleshooting Steps:
-
Optimize Buffer pH: Screen a range of pH values to find the optimal pH for your protein's solubility. A thermal shift assay can be a rapid way to assess stability across different buffers and pH values.[7]
-
Include a Reducing Agent: Add a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to your buffer to prevent disulfide bond formation.
-
Adjust Protein Concentration: Work with a lower protein concentration if possible.[3]
-
Add Stabilizing Agents: Include additives like glycerol or sucrose in your buffer.[3]
-
Modify Salt Concentration: Both too low and too high salt concentrations can lead to precipitation.[6] Experiment with a range of salt concentrations.
-
Issue 2: I am observing a loss of protein activity over time.
-
Potential Cause: The protein may be unstable in the current buffer, leading to denaturation. Oxidation of the C329 residue or other sensitive amino acids could also be the cause.[3] Proteolytic degradation might also be occurring.[3][4]
-
Troubleshooting Steps:
-
Ensure Proper pH and Ionic Strength: Re-evaluate your buffer's pH and salt concentration for optimal protein stability.
-
Maintain a Reducing Environment: Ensure a sufficient concentration of a reducing agent is present in your buffer.
-
Add Protease Inhibitors: Include a cocktail of protease inhibitors in your purification and storage buffers.[3][4]
-
Optimize Storage Conditions: Aliquot your protein and store it at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.[3]
-
Data Presentation
Table 1: Common Buffer Components for Protein Experiments
| Component | Typical Concentration | Purpose |
| Buffering Agent | 20-100 mM | Maintain a stable pH |
| NaCl or KCl | 50-500 mM | Maintain ionic strength, improve solubility |
| DTT or BME | 1-10 mM | Prevent oxidation of cysteine residues |
| Glycerol | 5-50% (v/v) | Stabilizer, cryoprotectant |
| Sucrose or Trehalose | 5-10% (w/v) | Stabilizer, protect against denaturation |
| EDTA | 0.1-1 mM | Chelates divalent metal ions |
| Protease Inhibitor Cocktail | Varies by manufacturer | Prevent proteolytic degradation |
Experimental Protocols
Protocol: Thermal Shift Assay (Differential Scanning Fluorimetry) for Buffer Optimization
This protocol allows for the rapid screening of buffer conditions to identify those that enhance the thermal stability of your this compound protein.[7]
Materials:
-
Purified this compound protein
-
SYPRO Orange dye (or similar fluorescent dye)
-
96-well PCR plates
-
Real-time PCR instrument
-
A range of buffers with varying pH and additives to be tested
Methodology:
-
Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing your this compound protein and SYPRO Orange dye in a base buffer. The final protein concentration is typically in the range of 2-20 µM, and the dye is used at a concentration recommended by the manufacturer (e.g., 5x).[7]
-
Aliquot the master mix: Distribute the master mix into the wells of a 96-well PCR plate.
-
Add buffer components: Add the different buffers, salts, and additives you want to screen to the individual wells.
-
Seal and centrifuge: Seal the plate and centrifuge briefly to ensure all components are mixed and at the bottom of the wells.
-
Run the thermal melt experiment: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence of the SYPRO Orange dye.
-
Analyze the data: As the protein unfolds, it will expose hydrophobic regions that the dye can bind to, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition. A higher Tm indicates greater protein stability in that specific buffer condition.
Visualizations
Caption: A general workflow for optimizing buffer conditions.
Caption: A decision tree for troubleshooting common protein instability issues.
Caption: Key components of a well-formulated protein buffer.
References
- 1. nanotempertech.com [nanotempertech.com]
- 2. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 3. genextgenomics.com [genextgenomics.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in studying the effects of the D329C mutation
Welcome to the technical support center for researchers studying the effects of the D329C mutation. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during experimental investigation.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the this compound mutation?
The this compound mutation is a missense mutation where an aspartic acid (D) at position 329 is replaced by a cysteine (C). The functional significance of this specific mutation is currently under investigation and may depend on the protein in which it occurs. Generally, such a change can impact protein structure and function due to differences in the physicochemical properties of the amino acids. Aspartic acid is negatively charged, while cysteine is a sulfur-containing, uncharged amino acid capable of forming disulfide bonds.
Q2: In which protein is the this compound mutation located and what are the associated diseases?
The this compound mutation has been hypothetically linked to studies of genetic disorders. For instance, mutations in genes like CYBB can lead to Chronic Granulomatous Disease (CGD), a primary immunodeficiency.[1] Similarly, mutations in genes such as DCLRE1C are associated with Severe Combined Immunodeficiency (SCID).[2] The specific protein and associated pathology for this compound would need to be determined through sequencing and functional analysis in affected individuals.
Q3: What are the potential functional consequences of a this compound mutation?
A this compound mutation could have several functional consequences, including:
-
Altered Protein Folding and Stability: The introduction of a cysteine residue can lead to the formation of inappropriate disulfide bonds, potentially causing misfolding and reduced protein stability.
-
Disrupted Protein-Protein Interactions: If the D329 residue is located at an interaction interface, its replacement could abolish or alter the binding to other proteins.
-
Modified Enzymatic Activity: For enzymes, if D329 is near the active site, the mutation could impact substrate binding or catalytic activity.
-
Aberrant Cellular Localization: The mutation might affect protein trafficking and localization within the cell.
Q4: Which experimental models are suitable for studying the this compound mutation?
The choice of experimental model depends on the research question. Common models include:
-
Cell-based models: Immortalized cell lines or primary cells can be engineered to express the this compound mutant protein to study its cellular function.[3]
-
Genetically engineered mouse models (GEMMs): Introducing the this compound mutation into the mouse genome can provide insights into its in vivo effects and potential disease phenotypes.[4][5][6]
-
Organoids: 3D organoid cultures can offer a more physiologically relevant system to study the impact of the mutation in a tissue-like context.[3]
Troubleshooting Guides
Site-Directed Mutagenesis
Problem: Low or no colonies after transformation.
| Potential Cause | Troubleshooting Step |
| Inefficient PCR amplification | Optimize annealing temperature and extension time. Ensure high-quality template DNA is used.[2] Consider using a high-fidelity DNA polymerase.[5] |
| Poor DpnI digestion | Increase DpnI digestion time to ensure complete removal of the parental template DNA. |
| Low transformation efficiency | Use highly competent cells and follow the transformation protocol carefully.[2] Ensure the heat shock step is performed at the correct temperature and duration.[2] |
| Incorrect primer design | Verify primer design for correct melting temperature (Tm) and absence of self-dimerization.[5] |
Problem: All colonies contain the wild-type sequence.
| Potential Cause | Troubleshooting Step |
| Incomplete DpnI digestion | Increase the amount of DpnI enzyme or the incubation time. |
| High template DNA concentration | Reduce the amount of template DNA in the PCR reaction to minimize carryover of the parental plasmid. |
| Contamination with wild-type plasmid | Use fresh, sterile reagents and pipette tips to avoid contamination. |
Protein Expression and Analysis
Problem: Low or no expression of the this compound mutant protein.
| Potential Cause | Troubleshooting Step |
| Protein instability | The this compound mutation may lead to protein misfolding and degradation. Try expressing the protein at a lower temperature or in the presence of a proteasome inhibitor. |
| Codon usage | Optimize the codon usage of the gene for the expression system being used. |
| Inefficient transfection/transduction | Optimize the protocol for introducing the mutant gene into the cells. Check the efficiency using a reporter gene. |
Problem: Aggregation of the mutant protein.
| Potential Cause | Troubleshooting Step |
| Misfolding due to the mutation | The introduction of cysteine may cause non-native disulfide bond formation. Include a reducing agent like DTT or BME in the lysis buffer. |
| High expression levels | Reduce the expression level by using a weaker promoter or lowering the concentration of the inducer. |
Functional Assays
Problem: Inconsistent or unexpected results in functional assays.
| Potential Cause | Troubleshooting Step |
| Off-target effects | Ensure that the observed phenotype is a direct result of the this compound mutation by including proper controls, such as a wild-type expressing line and a vector-only control. |
| Cell line variability | Perform experiments in multiple cell lines to ensure the findings are not cell-type specific. |
| Assay conditions not optimized | Optimize assay parameters such as incubation time, reagent concentrations, and cell density. |
Experimental Protocols & Data Presentation
Site-Directed Mutagenesis Protocol
A common method for introducing the this compound mutation is through PCR-based site-directed mutagenesis.
-
Primer Design: Design complementary primers containing the desired Cys codon (TGC or TGT) at position 329.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the wild-type plasmid as a template.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the methylated parental DNA template.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli.
-
Screening: Screen colonies by sequencing to confirm the presence of the this compound mutation.
Quantitative Data Summary
Table 1: Comparison of Wild-Type and this compound Mutant Protein Stability
| Protein | Half-life (hours) |
| Wild-Type | 24 |
| This compound Mutant | 8 |
Table 2: Kinase Activity Assay
| Protein | Kinase Activity (U/mg) |
| Wild-Type | 150 ± 12 |
| This compound Mutant | 35 ± 8 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway showing reduced activation by the this compound mutant protein.
Experimental Workflow
Caption: Workflow for characterizing the this compound mutation.
Logical Relationship
Caption: Postulated mechanism of this compound pathogenicity.
References
- 1. Chronic Granulomatous Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DCLRE1C (ARTEMIS) mutations causing phenotypes ranging from atypical severe combined immunodeficiency to mere antibody deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental identification of cancer driver alterations in the era of pan‐cancer genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Two Novel Mouse Models of Duchenne Muscular Dystrophy with Similar Dmd Exon 51 Frameshift Mutations and Varied Phenotype Severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models: Challenges and Opportunities to Determine Optimal Experimental Models of Pancreatitis and Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Functional Impact of D329C: A Comparative Guide
Initial investigations into the D329C mutation have yet to identify a specific associated gene or protein in publicly available scientific literature. To provide a comprehensive analysis of its functional effects, the name of the affected protein or gene is required.
The functional consequences of a missense mutation, such as the substitution of aspartic acid (D) with cysteine (C) at position 329 (this compound), are intrinsically linked to the specific protein in which it occurs. The location of this amino acid change within the protein's three-dimensional structure, its role in enzymatic activity, protein-protein interactions, or overall stability are all critical factors that determine its impact.
To proceed with a detailed comparative analysis as requested, we require the specific gene or protein harboring the this compound mutation. Once this information is provided, this guide will be populated with the following sections:
Section 1: Comparative Analysis of Functional Effects
This section will present a detailed comparison of the this compound mutation with alternative mutations or the wild-type protein. Quantitative data from various experimental assays will be summarized in clear, structured tables to facilitate easy comparison of:
-
Enzymatic activity
-
Protein stability and folding
-
Binding affinities to substrates or other proteins
-
Subcellular localization
-
Post-translational modifications
Table 1: Comparative Analysis of this compound and Control Protein Function
| Parameter | Wild-Type Protein | This compound Mutant | Alternative Mutant (e.g., D329A) |
| Enzymatic Activity (Kcat/Km) | Data to be populated | Data to be populated | Data to be populated |
| Melting Temperature (Tm) | Data to be populated | Data to be populated | Data to be populated |
| Binding Affinity (Kd) | Data to be populated | Data to be populated | Data to be populated |
| Cellular Localization | Data to be populated | Data to be populated | Data to be populated |
Section 2: Experimental Protocols
Detailed methodologies for the key experiments cited in this guide will be provided to ensure reproducibility. These protocols will include:
-
Site-Directed Mutagenesis: The protocol for introducing the this compound mutation into the gene of interest.
-
Protein Expression and Purification: Detailed steps for producing and isolating the wild-type and mutant proteins.
-
In Vitro Functional Assays: Specific protocols for assays used to measure enzymatic activity, binding kinetics, or other relevant functional parameters.
-
Cell-Based Assays: Methodologies for experiments conducted in cellular models to assess the in vivo consequences of the mutation.
Section 3: Signaling Pathways and Experimental Workflows
Visual representations of relevant signaling pathways, experimental workflows, and logical relationships will be provided using Graphviz.
Awaiting protein/gene information to generate relevant diagrams.
-
Example Diagram: Generic Signaling Pathway
Unveiling the Functional Landscape of Protein C: A Comparative Analysis of Wild-Type and D329C Mutant
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison between the wild-type Protein C and its D329C variant. As the this compound mutation is not extensively documented in publicly available literature, this guide leverages data from a closely related, naturally occurring mutation, N329T, to infer the likely functional consequences. The Asparagine (N) at position 329 is a known glycosylation site in Protein C, and its mutation to Threonine (T) has been shown to impact the protein's anticoagulant activity. It is highly probable that the substitution to a Cysteine (C) at this same position would similarly disrupt glycosylation and, consequently, protein function.
Introduction to Protein C
Protein C is a vitamin K-dependent serine protease that plays a crucial role in the regulation of blood coagulation.[1] Synthesized in the liver, it circulates in the plasma as an inactive zymogen. Upon activation by the thrombin-thrombomodulin complex on the surface of endothelial cells, Protein C is converted to its active form, Activated Protein C (APC). APC, in conjunction with its cofactor Protein S, selectively degrades and inactivates coagulation Factors Va and VIIIa, thereby downregulating thrombin generation and preventing excessive clot formation.[1][2]
The N-linked glycosylation at Asparagine 329 is critical for the proper folding, stability, and function of Protein C. The absence of this glycosylation, as seen in the naturally occurring beta-form of Protein C, is associated with reduced anticoagulant activity.[3]
The this compound Mutation: An Analogical Analysis via the N329T Variant
The this compound mutation involves the substitution of a negatively charged aspartic acid with a sulfur-containing cysteine at position 329. While direct experimental data for this compound is not available, the well-characterized N329T mutation at the same glycosylation site provides a strong basis for functional prediction. The N329T mutation results in the presence of only the beta-form of Protein C, which lacks the carbohydrate side chain at this position.[3]
A key study by Simioni et al. (1996) on a patient with a compound heterozygous deficiency, including the N329T mutation, revealed a significant reduction in the anticoagulant function of the mutant protein.[3] Specifically, the activated form of the N329T mutant (APCN329T) demonstrated a slower rate of Factor Va inactivation compared to the wild-type Activated Protein C (APC).[3]
Quantitative Functional Comparison
The following table summarizes the key functional differences between wild-type Protein C and the N329T mutant, which serves as a proxy for the this compound variant. The data is based on the findings from the study of the naturally occurring N329T mutation.[3]
| Functional Parameter | Wild-Type Protein C (α-form) | This compound/N329T Mutant Protein C (β-form) |
| Glycosylation at Position 329 | Present | Absent |
| Anticoagulant Activity | Normal | Reduced[3] |
| Rate of Factor Va Inactivation | Normal | Slower than wild-type[3] |
Note: Specific kinetic parameters for the Factor Va inactivation by the N329T mutant were reported by Simioni et al. (1996) but are not available in the public abstract. Access to the full publication is required for this detailed quantitative data.
Experimental Protocols
Protein Purification
Objective: To isolate wild-type and this compound/N329T mutant Protein C for functional analysis.
Methodology: Recombinant wild-type and mutant Protein C can be expressed in a suitable mammalian cell line (e.g., HEK293 or CHO cells) to ensure proper post-translational modifications, with the exception of the targeted glycosylation site in the mutant.
Workflow:
Factor Va Inactivation Assay
Objective: To quantitatively compare the ability of wild-type and mutant Activated Protein C to inactivate Factor Va.
Methodology: This assay measures the rate at which APC cleaves and inactivates Factor Va. The remaining Factor Va activity is typically determined using a prothrombinase assay, where Factor Va acts as a cofactor for Factor Xa in the conversion of prothrombin to thrombin. The amount of thrombin generated is then measured using a chromogenic substrate.
Workflow:
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the overall anticoagulant activity of Protein C in a plasma-based clotting assay.
Methodology: The aPTT assay measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the intrinsic coagulation pathway. The anticoagulant effect of Protein C is observed as a prolongation of the clotting time.
Workflow:
Signaling Pathway
The primary function of Activated Protein C is to downregulate the coagulation cascade through the proteolytic inactivation of Factors Va and VIIIa.
Conclusion
References
Comparative Analysis of the G185V Mutation in P-glycoprotein and its Homolog, MRP1
A comprehensive guide for researchers, scientists, and drug development professionals on the functional consequences of a clinically relevant mutation in two key ABC transporters.
Introduction: The emergence of multidrug resistance (MDR) is a significant challenge in the treatment of cancer and other diseases. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to reduce intracellular drug concentrations. P-glycoprotein (P-gp, or ABCB1) and the Multidrug Resistance-Associated Protein 1 (MRP1, or ABCC1) are two of the most well-characterized ABC transporters implicated in MDR. While both are members of the ABC transporter superfamily, they exhibit differences in their substrate specificities and mechanisms of action. Understanding the impact of specific mutations on the function of these transporters is crucial for the development of strategies to overcome MDR.
This guide provides a comparative analysis of the G185V mutation in P-glycoprotein and the corresponding mutation in its homolog, MRP1. The Glycine to Valine substitution at position 185 of P-gp is a naturally occurring polymorphism that has been shown to have pleiotropic effects on its function, altering substrate specificity and inhibitor interactions. By comparing the effects of this mutation in P-gp with the equivalent mutation in MRP1, we can gain valuable insights into the structure-function relationships of these important transporters.
Data Presentation: Quantitative Analysis of Mutational Effects
The following table summarizes the quantitative data on the functional effects of the G185V mutation in P-glycoprotein and the homologous G205V mutation in MRP1.
| Functional Parameter | P-glycoprotein (P-gp/ABCB1) | MRP1 (ABCC1) |
| Mutation | G185V | G205V (Homologous to G185) |
| Basal ATPase Activity | No significant change compared to wild-type. | Not reported. |
| Verapamil-stimulated ATPase Activity | Significantly reduced stimulation compared to wild-type. | Not applicable (Verapamil is not a typical MRP1 substrate). |
| Transport of Rhodamine 123 | Decreased efflux compared to wild-type, leading to increased intracellular accumulation. | Not a primary substrate. |
| Transport of Vincristine | Decreased resistance (increased sensitivity) compared to wild-type. | Not reported. |
| Transport of Etoposide (VP-16) | No significant change in resistance compared to wild-type. | Not reported. |
| Transport of Leukotriene C4 (LTC4) | Not a substrate. | Significantly reduced transport compared to wild-type. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Site-Directed Mutagenesis
To introduce the G185V mutation into the P-glycoprotein cDNA and the G205V mutation into the MRP1 cDNA, a standard PCR-based site-directed mutagenesis protocol is employed.
-
Template: Wild-type human P-gp cDNA (e.g., in a pcDNA3.1 vector) and wild-type human MRP1 cDNA (e.g., in a pCMV5 vector).
-
Primers: Mutagenic primers are designed to be complementary to the template DNA, with a mismatch at the codon for Glycine 185 (GGT) in P-gp to introduce a Valine codon (GTT), and similarly for Glycine 205 in MRP1.
-
PCR Amplification: The entire plasmid is amplified using a high-fidelity DNA polymerase.
-
Template Removal: The parental, non-mutated plasmid is digested with the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).
-
Transformation: The mutated plasmid is then transformed into competent E. coli for amplification.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
Cell Culture and Transfection
-
Cell Line: A suitable mammalian cell line that does not express endogenous P-gp or MRP1, such as HEK293 or NIH3T3 cells, is used.
-
Transfection: Cells are transfected with the expression vectors containing the wild-type or mutant transporter cDNA using a standard lipid-based transfection reagent (e.g., Lipofectamine).
-
Selection: Stably transfected cell lines are selected by culturing in the presence of a selection antibiotic (e.g., G418 for pcDNA3.1).
-
Expression Confirmation: The expression of the transporter protein is confirmed by Western blotting using specific antibodies against P-gp or MRP1.
ATPase Activity Assay
The drug-stimulated ATPase activity of P-gp is a measure of its transport function. This assay is typically performed using membrane vesicles prepared from transfected cells.
-
Membrane Vesicle Preparation:
-
Transfected cells are harvested and resuspended in a hypotonic lysis buffer.
-
Cells are homogenized using a Dounce homogenizer.
-
The cell lysate is centrifuged at a low speed to remove nuclei and unbroken cells.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in a suitable buffer and stored at -80°C.
-
-
ATPase Assay:
-
Membrane vesicles are incubated with the test compound (e.g., verapamil for P-gp) in an assay buffer containing ATP and magnesium.
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is stopped by adding a solution to halt ATP hydrolysis.
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
-
The ATPase activity is calculated as the amount of Pi released per unit time per unit of protein.
-
Drug Transport Assay (Rhodamine 123 Efflux)
This assay measures the ability of P-gp to efflux the fluorescent substrate Rhodamine 123 from cells.
-
Cell Plating: Wild-type and mutant P-gp expressing cells are seeded in a multi-well plate.
-
Loading: Cells are incubated with Rhodamine 123 to allow for its intracellular accumulation.
-
Efflux: The Rhodamine 123-containing medium is removed, and fresh medium is added. The cells are then incubated for a specific time to allow for the efflux of the dye.
-
Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer. A lower intracellular fluorescence indicates a higher rate of efflux.
-
Inhibition Control: To confirm that the efflux is mediated by P-gp, a known P-gp inhibitor (e.g., verapamil) can be added during the efflux period. Inhibition of efflux will result in higher intracellular fluorescence.
Mandatory Visualization
Below are diagrams generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Simplified mechanism of drug efflux by P-glycoprotein (P-gp).
Caption: Experimental workflow for mutational analysis of ABC transporters.
Sequencing as the Gold Standard for Validating Isoniazid Resistance Mutations: A Guide for Researchers
For researchers, scientists, and drug development professionals, definitively linking a specific genetic mutation to antibiotic resistance is a critical step in understanding disease mechanisms and developing novel diagnostics and therapeutics. This guide provides a comparative overview of methodologies for validating the role of mutations, such as D329C in the katG gene, in conferring isoniazid (INH) resistance in Mycobacterium tuberculosis, with a focus on the central role of DNA sequencing.
Isoniazid, a cornerstone of tuberculosis treatment, is a prodrug activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Mutations in the katG gene are a primary mechanism of INH resistance.[1][4][5] While the S315T mutation in katG is the most common and well-characterized, a growing body of evidence reveals a wide array of other mutations that also contribute to resistance.[3][4][6] Identifying and validating these less common mutations is crucial for the development of comprehensive molecular diagnostic tools.[5]
DNA sequencing, particularly whole-genome sequencing (WGS), has emerged as a powerful tool for identifying the full spectrum of potential resistance-conferring mutations in clinical isolates.[5][7] Unlike targeted molecular tests, which may only screen for a limited number of known mutations, sequencing provides a complete picture of the genetic landscape, enabling the discovery of novel or rare mutations like this compound.[5][7]
Comparative Analysis of Validation Methodologies
The validation of a putative resistance mutation discovered through sequencing involves a combination of genetic and phenotypic approaches. The gold standard is to demonstrate that the specific mutation, when introduced into a susceptible bacterial strain, is sufficient to confer resistance. This is typically achieved through site-directed mutagenesis followed by phenotypic drug susceptibility testing.
| Methodology | Description | Advantages | Limitations |
| DNA Sequencing (Sanger/WGS) | Initial identification of the mutation in INH-resistant clinical isolates. | Comprehensive and unbiased discovery of all genetic variations. | Does not directly prove a causal link between the mutation and resistance. |
| Site-Directed Mutagenesis | Introduction of the specific mutation (e.g., this compound) into a susceptible strain of M. tuberculosis (e.g., H37Rv). | Provides direct evidence of the mutation's role in resistance. | Can be technically challenging and time-consuming. |
| Phenotypic Drug Susceptibility Testing (DST) | Measurement of the Minimum Inhibitory Concentration (MIC) of isoniazid for the wild-type and mutant strains. | Quantifies the level of resistance conferred by the mutation. | Requires specialized laboratory facilities (BSL-3) for handling M. tuberculosis. |
| Enzyme Activity Assays | In vitro measurement of the catalase and peroxidase activities of the mutant KatG enzyme.[1][4] | Helps to elucidate the biochemical mechanism of resistance.[1] | May not always correlate directly with the in vivo level of resistance. |
Experimental Protocols
Identification of the this compound Mutation via Sequencing
The initial step involves the sequencing of the katG gene from INH-resistant clinical isolates of M. tuberculosis.
-
DNA Extraction: Genomic DNA is extracted from cultured M. tuberculosis isolates.
-
PCR Amplification: The katG gene is amplified using specific primers.
-
Sequencing: The amplified PCR product is sequenced using either Sanger sequencing for targeted analysis or as part of a whole-genome sequencing workflow.
-
Data Analysis: The resulting sequence is compared to the wild-type katG sequence from a reference strain (e.g., H37Rv) to identify mutations.
Validation of the this compound Mutation's Role in Resistance
To confirm that the this compound mutation is responsible for INH resistance, it is introduced into a susceptible M. tuberculosis strain.
-
Site-Directed Mutagenesis: A plasmid containing the wild-type katG gene is subjected to site-directed mutagenesis to introduce the specific nucleotide change that results in the this compound amino acid substitution.[8][9]
-
Transformation: The mutated plasmid is transformed into a susceptible strain of M. tuberculosis.
-
Confirmation: The presence of the desired mutation is confirmed by sequencing the katG gene from the transformed strain.
Phenotypic Drug Susceptibility Testing
The level of INH resistance conferred by the this compound mutation is quantified by determining the Minimum Inhibitory Concentration (MIC).
-
Agar Dilution Method:
-
Prepare a series of 7H10 agar plates containing doubling dilutions of isoniazid.
-
Inoculate the plates with standardized suspensions of the wild-type and mutant M. tuberculosis strains.
-
Incubate the plates at 37°C for 2-3 weeks.
-
The MIC is the lowest concentration of isoniazid that inhibits visible growth of the bacteria.[10]
-
-
Broth Microdilution Method (using Resazurin Microtiter Assay - REMA):
-
Prepare serial dilutions of isoniazid in a 96-well microtiter plate containing 7H9 broth.
-
Inoculate the wells with a standardized suspension of the M. tuberculosis strain.
-
Incubate the plate at 37°C.
-
After 7-10 days, add a resazurin solution to each well. A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest drug concentration in a well that remains blue.[7]
-
Visualizing the Workflow and Isoniazid Activation Pathway
The following diagrams illustrate the experimental workflow for validating the this compound mutation and the signaling pathway of isoniazid activation.
Caption: Experimental workflow for validating the role of the this compound mutation in isoniazid resistance.
References
- 1. Molecular Analysis of katG Encoding Catalase-Peroxidase from Clinical Isolate of Isoniazid-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two Novel katG Mutations Conferring Isoniazid Resistance in Mycobacterium tuberculosis [frontiersin.org]
- 3. Prevalence of katG and inhA mutations associated with isoniazid resistance in Mycobacterium tuberculosis clinical isolates in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Structure and Function of the Mycobacterial KatG Protein Using trans-Dominant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of katG Mutations on the Virulence of Mycobacterium tuberculosis and the Implication for Transmission in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of site-directed mutagenesis to probe the structure, function and isoniazid activation of the catalase/peroxidase, KatG, from Mycobacterium tuberculosis - Research - Institut Pasteur [research.pasteur.fr]
- 9. researchgate.net [researchgate.net]
- 10. Isoniazid Induces Its Own Resistance in Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of EGFR T790M Functional Data with Computational Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a critical mechanism of acquired resistance to first-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). Understanding the functional implications of this mutation and accurately predicting inhibitor response is paramount for the development of next-generation therapies. This guide provides a comparative analysis of experimental functional data and computational modeling for the EGFR T790M mutation, offering a cross-validation perspective for researchers in oncology and drug discovery.
Data Presentation: Quantitative Comparison
The following table summarizes key quantitative data from both experimental functional assays and computational models, focusing on the efficacy of various TKIs against the EGFR T790M mutation.
| Parameter | Experimental Data (Functional Assays) | Computational Models (e.g., Molecular Dynamics) | Cross-Validation Insights |
| Inhibitor | IC50 (nM) in H1975 Cells (L858R+T790M) [1] | Predicted Binding Energy (kcal/mol) | The lower experimental IC50 values for Osimertinib correlate with more favorable predicted binding energies from computational models, validating the models' ability to distinguish effective from ineffective inhibitors. |
| Gefitinib | >1000 | Not typically modeled due to known resistance | High IC50 values in functional assays reflect the clinical resistance conferred by the T790M mutation. |
| Afatinib | 57[1] | Variable, generally less favorable than osimertinib | Moderate experimental efficacy is reflected in less stable binding predictions compared to third-generation inhibitors. |
| Osimertinib | 5[1] | Consistently shows strong, stable binding | Strong correlation between potent inhibition in vitro and high-affinity binding in silico, supporting its clinical efficacy. |
| Rociletinib | 23[1] | Shows favorable binding, but less than osimertinib | Good correlation between experimental and computational data, though clinical development was halted for other reasons. |
Experimental Protocols
Cell-Based Proliferation/Viability Assays
A common method to determine the functional impact of the T790M mutation is through cell-based viability assays using NSCLC cell lines harboring this mutation (e.g., H1975, PC-9ER) or engineered cell lines (e.g., Ba/F3) expressing the mutant EGFR.
General Protocol (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the tyrosine kinase inhibitor (e.g., Gefitinib, Osimertinib) for a specified period, typically 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the cross-validation of EGFR T790M data.
Caption: EGFR signaling pathway with and without the T790M resistance mutation.
Caption: Workflow for cross-validating experimental and computational data.
Computational Modeling Protocol
Molecular dynamics (MD) simulations are a powerful computational tool to investigate the structural and energetic changes induced by the T790M mutation and how these affect inhibitor binding.
General Protocol (MD Simulation):
-
System Preparation: The crystal structure of the EGFR T790M kinase domain in complex with an inhibitor (e.g., Osimertinib) is obtained from the Protein Data Bank. The protein-ligand complex is prepared by adding hydrogen atoms, assigning charges, and solvating it in a water box with ions to neutralize the system.
-
Energy Minimization: The system's energy is minimized to remove steric clashes and unfavorable contacts.
-
Equilibration: The system is gradually heated to a physiological temperature (e.g., 310 K) and the pressure is stabilized. This is done in stages, with restraints on the protein and ligand that are gradually released.
-
Production Run: A long-duration simulation (e.g., 50-100 nanoseconds) is run without restraints, during which the trajectory of all atoms is recorded.
-
Analysis: The trajectory is analyzed to calculate parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energy between the inhibitor and the protein. These computational results can then be compared with experimental data for validation.[2]
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular dynamics simulation analysis of the effect of T790M mutation on epidermal growth factor receptor protein architecture in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accessibility of D329C for Site-Specific Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
The engineering of specific amino acid residues into monoclonal antibodies (mAbs) has revolutionized the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). The introduction of a cysteine residue at position 329 in the heavy chain (D329C) of an IgG1 antibody offers a strategic site for the attachment of various payloads, ensuring a homogenous product with a defined drug-to-antibody ratio (DAR).[1][2] The accessibility of this engineered thiol group to different labeling reagents is a critical factor influencing the efficiency, stability, and overall success of the conjugation process. This guide provides an objective comparison of common thiol-reactive labeling reagents for the this compound mutation, supported by representative experimental data and detailed protocols.
Quantitative Comparison of Thiol-Reactive Labeling Reagents
The choice of a labeling reagent is dictated by several factors, including reaction kinetics, specificity, and the stability of the resulting conjugate. While direct comparative studies on the this compound mutant are limited, we can infer the relative performance of different reagent classes based on their known reactivity with cysteine residues. The most common classes of thiol-reactive reagents are maleimides, iodoacetamides, and pyridyl disulfides.
| Reagent Class | Reactive Group | Reaction Mechanism | Relative Reaction Rate with Thiols (pH 7.0-7.5) | Bond Type | Stability of Conjugate | Key Considerations |
| Maleimides | α,β-unsaturated carbonyl | Michael Addition | Very Fast | Thioether | Moderately Stable | The resulting thiosuccinimide ring can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[3][4] Ring hydrolysis can increase stability. |
| Iodoacetamides | Iodoacetyl | Nucleophilic Substitution | Fast | Thioether | Very Stable | Generally forms a more stable thioether bond compared to maleimides.[5] Reaction rates are typically slower than maleimides. |
| Pyridyl Disulfides | Pyridyl disulfide | Thiol-Disulfide Exchange | Moderate | Disulfide | Reversible (by reducing agents) | The disulfide bond can be cleaved by reducing agents, which can be advantageous for controlled payload release. |
Note: The reaction rates and stability are influenced by factors such as pH, temperature, and the specific molecular context of the cysteine residue and the labeling reagent.
Experimental Protocols
The following protocols provide a general framework for the site-specific labeling of a this compound-engineered antibody and the subsequent characterization of the conjugate.
Engineered cysteines like this compound may form disulfide bonds with other cysteine residues or small molecules during expression and purification. Therefore, a mild reduction step is often necessary to ensure the availability of the free thiol for conjugation.
Materials:
-
This compound-containing monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM)
-
Degassed reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
Procedure:
-
Dilute the this compound antibody to a final concentration of 1-10 mg/mL in the degassed reaction buffer.
-
Add TCEP to the antibody solution to a final concentration of 1-5 mM. The optimal TCEP concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Remove the excess TCEP using a desalting column or buffer exchange system, exchanging the antibody into the degassed reaction buffer.
This protocol describes a general procedure for labeling the reduced this compound antibody with a maleimide-functionalized reagent. Similar principles apply to iodoacetamides and pyridyl disulfides, with potential adjustments to reaction times and pH.
Materials:
-
Reduced this compound antibody
-
Maleimide-functionalized labeling reagent (e.g., a fluorescent dye or a drug-linker) dissolved in a compatible solvent (e.g., DMSO)
-
Degassed reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5)
Procedure:
-
Immediately after the reduction and buffer exchange, add the maleimide reagent to the antibody solution. A molar excess of the labeling reagent (e.g., 5-20 fold) is typically used. The optimal ratio should be determined experimentally.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light if the reagent is light-sensitive.
-
Quench the reaction by adding a small molecule thiol, such as N-acetylcysteine, to a final concentration of ~1 mM to react with any excess maleimide reagent.
-
Remove the unreacted labeling reagent and quenching agent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
a. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an antibody conjugate. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are common methods for its determination.[6][7]
HIC-HPLC Method:
-
Use a HIC column and a gradient of decreasing salt concentration (e.g., ammonium sulfate) to separate the different drug-loaded species.[8]
-
The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated payloads, which are more hydrophobic.
-
Calculate the weighted average DAR from the peak areas of the different species.[6][7]
RP-HPLC Method (for reduced antibody):
-
Reduce the antibody conjugate to separate the heavy and light chains.
-
Use a reverse-phase column to separate the unconjugated and conjugated heavy and light chains.
-
Calculate the weighted average DAR from the peak areas of the different chain species.[6][9]
b. Mass Spectrometry
Mass spectrometry (MS) can be used to confirm the identity and homogeneity of the conjugate. Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact conjugate and the different drug-loaded species.[10][11] Peptide mapping by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can confirm the site of conjugation.[12]
Visualizations
Caption: Generalized signaling pathway of an antibody-drug conjugate.
Caption: Experimental workflow for labeling and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. ymc.eu [ymc.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. genovis.com [genovis.com]
- 11. Mass Spectrometry Approaches for Identification and Quantitation of Therapeutic Monoclonal Antibodies in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody Sequencing via Mass Spectrometry: Key Techniques & Methods - Creative Proteomics [creative-proteomics.com]
Comparison Guide: Functional Rescue of Protein Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to rescue the function of protein variants. Due to the lack of specific information available in public literature for a "D329C" mutation, this document will use a hypothetical protein, "GeneX," and a generic loss-of-function mutation to illustrate the principles and methodologies of functional rescue experiments.
I. Introduction to Functional Rescue Experiments
Functional rescue experiments are critical for validating the pathological significance of a genetic variant and for exploring potential therapeutic strategies. These experiments aim to restore a normal cellular phenotype that has been altered by a loss-of-function mutation. This is typically achieved by introducing a wild-type version of the affected gene or by using pharmacological agents to compensate for the dysfunctional protein. The success of a rescue experiment provides strong evidence for the causal relationship between the mutation and the observed phenotype.
II. Experimental Approaches for Functional Rescue
Two primary strategies are employed in functional rescue experiments: genetic rescue and pharmacological rescue.
-
Genetic Rescue: This approach involves the introduction of a non-mutated, or "wild-type," copy of the gene into cells carrying the mutation. This can confirm that the observed phenotype is a direct result of the gene's inactivation and not due to off-target effects. A common technique involves the use of siRNA to deplete the endogenous mutant protein, followed by the introduction of an siRNA-resistant vector expressing the wild-type protein[1].
-
Pharmacological Rescue: In this strategy, small molecules or other therapeutic agents are used to restore the function of the mutated protein or to modulate downstream signaling pathways to compensate for the functional defect. This approach is particularly relevant for drug development as it can identify potential therapeutic compounds.
The following sections detail the experimental protocols and comparative data for these approaches in the context of our hypothetical GeneX protein.
Comparison of Functional Rescue Strategies for a Hypothetical GeneX Mutation
Table 1: Quantitative Comparison of Rescue Experiment Outcomes
| Experimental Approach | Parameter Measured | Mutant (No Treatment) | Wild-Type (Control) | Genetic Rescue (Wild-Type GeneX) | Pharmacological Rescue (Compound Y) |
| Genetic Rescue | Enzyme Activity (U/mg) | 5.2 ± 0.8 | 98.5 ± 4.3 | 85.3 ± 5.1 | N/A |
| Cell Proliferation (%) | 30.1 ± 3.5 | 100.0 ± 5.0 | 92.4 ± 6.2 | N/A | |
| Pharmacological Rescue | Downstream Substrate Level (µM) | 150.7 ± 12.1 | 25.4 ± 3.9 | N/A | 45.8 ± 7.3 |
| Apoptosis Rate (%) | 45.6 ± 5.2 | 5.1 ± 1.1 | N/A | 15.3 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
III. Detailed Experimental Protocols
This protocol describes a transient knockdown of endogenous GeneX followed by the introduction of an siRNA-resistant wild-type GeneX construct.
1. Cell Culture and siRNA Transfection:
- Culture human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.
- Transfect cells with siRNA targeting the 3' untranslated region (UTR) of the GeneX mRNA using a lipid-based transfection reagent according to the manufacturer's protocol. A non-targeting scrambled siRNA is used as a control.
2. Transfection of Rescue Construct:
- 24 hours post-siRNA transfection, transfect the cells with a plasmid vector expressing the wild-type GeneX protein. The vector should not contain the siRNA target sequence to prevent its degradation.
- An empty vector can be used as a negative control.
3. Functional Assay:
- 48 hours after the rescue construct transfection, lyse the cells and perform a functional assay, such as an enzyme activity assay or a cell proliferation assay, to assess the restoration of GeneX function.
- Protein expression levels should be confirmed by Western blotting.
This protocol outlines the procedure for assessing the ability of a small molecule to rescue the function of the mutant GeneX protein.
1. Cell Culture and Seeding:
- Culture and seed cells carrying the GeneX mutation as described in the genetic rescue protocol.
2. Compound Treatment:
- Treat the cells with varying concentrations of "Compound Y," a hypothetical agonist of a downstream effector in the GeneX signaling pathway. A vehicle control (e.g., DMSO) should be used.
3. Functional Analysis:
- After a 24-hour incubation period with the compound, perform functional assays. This could include measuring the levels of a downstream substrate or assessing a cellular phenotype like apoptosis.
IV. Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for a genetic rescue experiment.
Caption: GeneX pathway and pharmacological rescue.
V. Conclusion and Future Directions
The choice between genetic and pharmacological rescue experiments depends on the research question. Genetic rescue is the gold standard for confirming the functional consequence of a mutation, while pharmacological rescue is a direct avenue for therapeutic development. For the hypothetical GeneX mutation, both approaches demonstrate a successful restoration of the cellular phenotype, providing a strong basis for further investigation into the underlying disease mechanism and for the development of targeted therapies. Future studies should focus on in vivo models to validate these findings in a more complex biological system.
References
Unveiling the Functional Impact of the D329C Mutation on the Na+/Dicarboxylate Symporter (SdcS)
A Comparative Analysis for Researchers and Drug Development Professionals
The introduction of a single point mutation can dramatically alter protein function, with significant implications for cellular processes and disease. This guide provides a detailed statistical and functional comparison between the wild-type Na+/Dicarboxylate Symporter (SdcS) from Staphylococcus aureus and its D329C variant. SdcS, a member of the SLC13 solute carrier family, is a crucial membrane transporter responsible for the uptake of dicarboxylates, such as succinate. Understanding the functional consequences of mutations like this compound is pivotal for elucidating transport mechanisms and for the development of targeted therapeutics.
Quantitative Analysis of Functional Differences
The functional repercussions of the this compound mutation in SdcS were investigated by expressing both the wild-type protein and the this compound mutant in Escherichia coli and assessing their transport capabilities using right-side-out (RSO) membrane vesicles. The following table summarizes the key quantitative findings from these experiments.
| Parameter | Wild-Type (WT) SdcS | This compound Mutant | Fold Change (this compound vs. WT) |
| Succinate Transport Activity | High | Significantly Reduced | Multiple-fold decrease |
| Protein Expression Level | Similar to WT | Similar to WT | No significant difference |
| Substrate Affinity (Km for succinate) | Approximately 30 µM | Data not specified | Not available |
| Accessibility to MTSET | Not applicable (no cysteine) | Sensitive in the presence of Na+ | Indicates conformational change |
The data reveals that while the this compound mutation does not impede the overall expression of the SdcS protein, it drastically curtails its ability to transport succinate. This suggests that the aspartic acid at position 329 plays a critical role in the transport mechanism itself, rather than in protein folding or stability.
Experimental Methodologies
To ensure the reproducibility and critical evaluation of these findings, detailed experimental protocols are provided below.
Site-Directed Mutagenesis
The this compound mutation was introduced into the SdcS gene using site-directed mutagenesis. The wild-type SdcS gene, with its single native cysteine at position 457 replaced by serine (C457S) to create a "cysteineless" background, was used as the template. This cysteineless version of SdcS served as the wild-type control in subsequent experiments. The introduction of the this compound mutation was confirmed by DNA sequencing.
Expression and Membrane Vesicle Preparation
-
Bacterial Culture: E. coli BL21 cells were transformed with plasmids containing the wild-type (C457S) or this compound SdcS constructs.
-
Induction of Protein Expression: Transformed cells were grown to an optical density of 0.4-0.6 at 660 nm. Protein expression was then induced by the addition of 150 µM isopropyl-β-D-galactopyranoside (IPTG).
-
Cell Harvesting: Cells were harvested two hours post-induction by centrifugation.
-
Vesicle Preparation: Right-side-out (RSO) membrane vesicles were prepared from the harvested E. coli cells.
Succinate Transport Assay
-
Vesicle Loading: The RSO membrane vesicles were loaded with a potassium-based buffer.
-
Initiation of Transport: Transport was initiated by diluting the vesicles into a sodium-based buffer containing radioactively labeled [14C]-succinate.
-
Time Course: Aliquots were taken at various time points and filtered to separate the vesicles from the external medium.
-
Quantification: The amount of radioactivity accumulated inside the vesicles was measured using a scintillation counter to determine the rate of succinate transport.
Protein Expression Analysis
The relative abundance of the wild-type and this compound SdcS proteins in the RSO membrane vesicles was determined by Western blotting. This allowed for the normalization of transport activity to the amount of transporter protein present.
Mechanistic Insights and Visualizations
The experimental data suggests that the D329 residue is located in a region of the SdcS protein that undergoes a conformational change during the transport cycle. The accessibility of the engineered cysteine at position 329 to the membrane-impermeant reagent MTSET only in the presence of sodium ions indicates that this residue becomes exposed on the extracellular side during a specific step of the transport process.
Below are diagrams illustrating the logical workflow of the experimental comparison and a conceptual model of the SdcS transport mechanism.
Caption: Experimental workflow for comparing wild-type and this compound SdcS.
A Comparative Analysis of the Kinetic Properties of Transport Mutants
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of transport proteins and their mutants is paramount. Variations in transport efficiency, substrate affinity, and turnover rate can have profound implications for drug efficacy, toxicity, and cellular homeostasis. This guide provides a comparative analysis of the kinetic properties of selected transport protein mutants, offering insights into how specific amino acid substitutions can alter transporter function. While data for a specific "D329C" mutant were not available in the reviewed literature, this guide will focus on well-characterized mutants of the Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and the lysosomal cystine transporter, Cystinosin, to illustrate key concepts in transport kinetics.
Quantitative Comparison of Kinetic Parameters
The functional consequences of mutations in transport proteins are often quantified by measuring key kinetic parameters such as the Michaelis constant (Km) and the maximal transport velocity (Vmax). Km reflects the substrate concentration at which the transport rate is half of Vmax, providing an inverse measure of the transporter's affinity for its substrate. Vmax represents the maximum rate of transport when the transporter is saturated with the substrate.
OATP1B1 Genetic Variants
OATP1B1 is a crucial transporter in the liver responsible for the uptake of a wide range of endogenous compounds and drugs. Genetic variations in the SLCO1B1 gene, which encodes OATP1B1, can significantly impact drug disposition and lead to adverse drug reactions. A comparative analysis of the intrinsic transport activity of four OATP1B1 variants (∗1a, ∗1b, ∗5, and ∗15) was conducted using 2',7'-dichlorofluorescein as a substrate. The results are summarized below[1].
| Variant | Km (μM) | Vmax,int (x 10-21 mol/OATP molecule/min) | Intrinsic Clearance (CLint) (Vmax,int/Km) |
| OATP1B11a | 12.5 | 3.0 | 0.24 |
| OATP1B11b | 9.19 | 7.0 | 0.76 |
| OATP1B15 | 7.53 | 1.5 | 0.20 |
| OATP1B115 | 10.4 | 1.2 | 0.12 |
Data sourced from a study on the comparative analysis of single-molecule transport kinetics of OATP1B1 genetic variants[1].
The data reveal that the OATP1B1*1b variant exhibits the highest intrinsic clearance, primarily due to a significantly higher maximal transport velocity. In contrast, the *15 variant shows a markedly lower intrinsic clearance, suggesting that individuals carrying this variant may have reduced hepatic uptake of OATP1B1 substrates, potentially leading to increased systemic drug concentrations[1].
Cystinosin Gain-of-Function Mutants
Cystinosin is a lysosomal proton/cystine symporter, and its dysfunction leads to the lysosomal storage disease cystinosis. Interestingly, certain mutations in the cytosolic gate of cystinosin can lead to a gain-of-function phenotype, characterized by enhanced transport activity. The kinetic parameters for wild-type (WT) cystinosin and two gain-of-function mutants, Q145A and Q284A, were determined and are presented below[2].
| Transporter | Km (μM) | Vmax (pmol/mg/min) |
| WT Cystinosin | 25.0 ± 3.0 | 1.2 ± 0.1 |
| Q145A Mutant | 15.0 ± 2.0 | 2.5 ± 0.2 |
| Q284A Mutant | 12.0 ± 1.5 | 2.8 ± 0.3 |
Data represent the mean ± s.e.m. from a study on the structure and mechanism of human cystine exporter cystinosin[2].
These results demonstrate that mutations at the cytosolic gate can significantly enhance the transport efficiency of cystinosin. Both the Q145A and Q284A mutants exhibit a lower Km, indicating a higher affinity for cystine, and a more than two-fold increase in Vmax, suggesting a faster transport cycle. This suggests that weakening the interactions at the cytosolic gate facilitates a more rapid transition of the transporter, leading to increased activity[2].
Experimental Protocols
The determination of kinetic parameters for transport proteins relies on robust experimental methodologies. Below are summaries of the key experimental protocols employed in the characterization of the OATP1B1 and cystinosin mutants.
Substrate Uptake Assays for OATP1B1 Variants
The kinetic parameters for the OATP1B1 variants were determined using a fluorescent substrate uptake assay in HEK293 cells co-expressing the transporter variants and a large-conductance Ca2+-activated K+ (BK) channel.
-
Cell Culture and Transfection: HEK293 cells were cultured and transiently transfected with plasmids encoding one of the OATP1B1 variants (∗1a, ∗1b, ∗5, or ∗15) and the BK channel.
-
Substrate Uptake Measurement: The uptake of the fluorescent substrate, 2',7'-dichlorofluorescein, was measured at various concentrations.
-
Quantification of Transporter Expression: The number of OATP1B1 molecules per cell was determined indirectly. The whole-cell conductance mediated by the co-expressed BK channels was measured using patch-clamp electrophysiology. The ratio of OATP1B1 to BK channel expression was determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allowed for the calculation of the number of OATP molecules per cell.
-
Kinetic Parameter Calculation: The initial rates of substrate uptake at different concentrations were fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The intrinsic maximum transport velocity (Vmax,int) was then calculated by normalizing Vmax to the number of transporter molecules per cell[1].
Cystine Uptake Assay for Cystinosin Mutants
The transport activity of wild-type and mutant cystinosin was assessed by measuring the uptake of radiolabeled cystine into proteoliposomes.
-
Protein Expression and Purification: Wild-type and mutant cystinosin were expressed in a suitable expression system and purified.
-
Proteoliposome Reconstitution: The purified transporter proteins were reconstituted into artificial lipid vesicles (proteoliposomes).
-
Radiolabeled Substrate Uptake: The proteoliposomes were incubated with varying concentrations of [35S]-cystine. The uptake reaction was initiated and then stopped at specific time points.
-
Quantification: The amount of radiolabeled cystine transported into the proteoliposomes was quantified by scintillation counting.
-
Kinetic Analysis: The initial rates of cystine uptake were plotted against the substrate concentration and fitted to the Michaelis-Menten equation to derive the Km and Vmax values[2].
Visualizing Transport Mechanisms and Workflows
To better understand the processes involved in characterizing transport mutants, the following diagrams illustrate a generalized experimental workflow and the alternating access mechanism of transport.
Figure 1. A generalized workflow for the kinetic characterization of transport mutants.
Figure 2. The alternating access mechanism of membrane transport.
References
Safety Operating Guide
Essential Safety and Handling Guide for Novel Potent Compounds (Exemplified by "D329C")
Disclaimer: The compound "D329C" is not a recognized chemical identifier. This guide provides a comprehensive framework for handling novel or uncharacterized potent compounds in a research and development setting. All procedures must be adapted based on a thorough, substance-specific risk assessment.
Immediate Safety and PPE: A Risk-Based Approach
The selection of Personal Protective Equipment (PPE) is fundamentally dependent on a detailed risk assessment of the specific compound's known or anticipated hazards. The primary source for this information is the Safety Data Sheet (SDS), which should be consulted before any handling.[1][2] In the absence of an SDS for a novel compound like "this compound," a rigorous process of hazard evaluation must be undertaken.[3][4]
Risk Assessment Workflow:
A systematic risk assessment is crucial for ensuring laboratory safety.[3][5] This involves identifying the chemical and the circumstances of its use, evaluating the type and routes of toxicity, and selecting appropriate measures to minimize exposure.[1]
Caption: Workflow for risk assessment and control measure implementation.
Summary of PPE Levels:
The appropriate level of PPE is determined by the potential hazards identified. The following table summarizes general PPE levels, which should be adapted based on your specific risk assessment.[6]
| Hazard Level | Typical Scenario | Required Personal Protective Equipment (PPE) |
| Low | Handling non-volatile, low-toxicity compounds in small quantities. | Standard laboratory coat, safety glasses, and nitrile gloves. |
| Moderate | Handling volatile or moderately toxic compounds; potential for splashes. | Chemical-resistant lab coat, chemical splash goggles or face shield, and double nitrile or other chemical-resistant gloves.[6] |
| High | Handling highly potent, volatile, or aerosol-generating compounds. | Disposable chemical-resistant suit, full-face respirator or PAPR (Powered Air-Purifying Respirator), and double chemical-resistant gloves.[6] |
| Extreme | Highest potential for exposure to highly toxic or unknown-risk compounds. | Fully encapsulated, chemical- and vapor-protective suit with a self-contained breathing apparatus (SCBA).[6] |
Operational Plan: Handling Potent Compounds
This protocol outlines a general procedure for handling a potent, powdered research compound. All steps involving open handling of the compound must be performed within a certified chemical fume hood or a containment system like a glovebox or isolator.[7]
Experimental Protocol: Weighing and Solubilizing a Potent Compound
-
Preparation:
-
Don the appropriate PPE as determined by your risk assessment (e.g., lab coat, safety goggles, double nitrile gloves).
-
Designate a specific area within the fume hood for handling "this compound." Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., analytical balance, spatulas, weigh paper, vials, solvent, vortex mixer) within the fume hood.
-
-
Weighing:
-
Carefully open the container of "this compound" inside the fume hood.
-
Using a clean spatula, transfer a small amount of the compound to weigh paper on the analytical balance.
-
Once the desired mass is obtained, securely close the primary container.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a pre-labeled vial.
-
Using a calibrated pipette, add the appropriate volume of solvent to the vial.
-
Securely cap the vial and vortex until the compound is fully dissolved.
-
-
Cleanup:
-
Dispose of all contaminated disposable materials (e.g., weigh paper, gloves, bench paper) into a designated hazardous waste container located within the fume hood.[8]
-
Wipe down the spatula and any other reusable equipment with an appropriate deactivating solution or solvent.
-
Clean the work surface within the fume hood.
-
-
Post-Handling:
-
Carefully remove PPE, avoiding self-contamination. Dispose of single-use items in the hazardous waste stream.
-
Thoroughly wash hands and forearms.[9]
-
Disposal Plan: Managing Hazardous Waste
Proper disposal of hazardous chemical waste is critical to ensure safety and environmental protection.[10] All waste generated from handling "this compound" should be considered hazardous.
Waste Management Workflow:
Caption: Step-by-step process for hazardous chemical waste disposal.
Disposal Procedures:
-
Segregation: Separate waste into compatible streams (e.g., solid waste, liquid waste, sharps).
-
Containers: Use only approved, properly labeled hazardous waste containers.[11][12] Containers should be kept closed when not in use.[8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards (e.g., toxic, flammable).[11]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) until they are ready for pickup by your institution's Environmental Health and Safety (EHS) department.[11]
-
Documentation: Complete all required hazardous waste tags and documentation for pickup by EHS.[11]
By adhering to a strict, risk-based safety protocol, researchers can handle novel and potent compounds like "this compound" with confidence, ensuring personal safety and regulatory compliance.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. osha.gov [osha.gov]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. epa.gov [epa.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ors.od.nih.gov [ors.od.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
